3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
Description
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Properties
IUPAC Name |
3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-3-5-14-8-12-7-13(9-14)11-15(10-12)6-4-2/h12-13H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWAELGYEIUVKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2CC(C1)CN(C2)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60581461 | |
| Record name | 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909037-18-9 | |
| Record name | 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Analysis of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed structural analysis of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane, a member of the bispidine class of compounds. The 3,7-diazabicyclo[3.3.1]nonane scaffold is a rigid bicyclic structure that has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules and its utility as a scaffold for designing ligands with high receptor specificity.[1] This document outlines the synthesis, conformational analysis, and predicted spectroscopic properties of the N,N'-dipropyl derivative. Due to the limited availability of direct experimental data for this specific compound, this guide combines information from closely related analogues and computational models to provide a comprehensive overview for research and development purposes.
Molecular Structure and Conformation
The fundamental structure of this compound consists of a nine-membered bicyclic system containing two nitrogen atoms at the 3 and 7 positions, each bearing a propyl substituent. The bicyclo[3.3.1]nonane core is known to exist in several conformations, including the chair-chair, chair-boat, and boat-boat forms.
For N,N'-dialkyl derivatives of 3,7-diazabicyclo[3.3.1]nonane, the chair-chair conformation is widely reported to be the most stable and predominant form in both solution and the solid state.[2][3] This preference is driven by the minimization of steric strain and transannular interactions. In this conformation, the two piperidine rings that make up the bicyclic system both adopt a chair form.
A computational study on N-alkyl bispidine derivatives suggests that for N-propyl substituents, hyperconjugation stabilization plays a less decisive role in conformational equilibrium compared to other substituents like propargyl groups.[4]
Predicted Structural Parameters
In the absence of experimental crystallographic data for this compound, the following table presents predicted bond lengths and angles based on computational models and data from analogous structures. These values are intended to provide a reasonable approximation for the lowest energy chair-chair conformation.
| Parameter | Predicted Value | Source/Analogy |
| Bond Lengths (Å) | ||
| C-N (ring) | 1.47 | Typical C-N single bond length in cyclic amines. |
| C-C (ring) | 1.53 | Typical C-C single bond length in saturated rings. |
| N-C (propyl) | 1.47 | Typical N-C single bond length. |
| C-C (propyl) | 1.53 | Typical C-C single bond length. |
| Bond Angles (°) | ||
| C-N-C (ring) | 112 | Based on chair conformation of piperidine rings. |
| N-C-C (ring) | 111 | Based on chair conformation of piperidine rings. |
| C-N-C (propyl) | 110 | Typical for a tertiary amine. |
| Torsion Angles (°) | ||
| C-N-C-C (ring) | ~55-60 | Characteristic of a chair conformation in a six-membered ring. |
Synthesis
The synthesis of this compound can be achieved through a well-established route for N,N'-dialkyl bispidines. The most common approach involves a two-step process: a double Mannich reaction to construct the bicyclic ketone intermediate, followed by the reduction of the carbonyl group.[3] An alternative pathway involves the direct N-alkylation of the parent 3,7-diazabicyclo[3.3.1]nonane.
Synthetic Workflow
The following diagram illustrates a typical synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound, adapted from general procedures for similar compounds.[3]
Synthesis of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one (Bispidinone Intermediate)
Materials:
-
N-Propyl-4-piperidone
-
Propylamine
-
Paraformaldehyde
-
Methanol
-
Glacial Acetic Acid
-
Hydrochloric Acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve propylamine in methanol.
-
Cool the solution in an ice bath and add paraformaldehyde, followed by concentrated hydrochloric acid and glacial acetic acid.
-
Stir the mixture for 15 minutes.
-
Remove the ice bath and add a solution of N-propyl-4-piperidone and glacial acetic acid in methanol dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
Synthesis of this compound (Wolff-Kishner Reduction)
Materials:
-
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Triethylene glycol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the bispidinone intermediate, hydrazine hydrate, and triethylene glycol.
-
Slowly add potassium hydroxide pellets to the mixture while stirring.
-
Heat the reaction mixture to 160-170 °C and maintain this temperature for 5 hours under a nitrogen atmosphere.
-
Increase the temperature to 190-200 °C to distill off water and excess hydrazine hydrate.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Spectroscopic Analysis
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-1, H-5 (bridgehead) | 2.5 - 2.8 | br s | Broad singlet due to complex coupling. |
| H-2eq, H-4eq, H-6eq, H-8eq (axial CH₂) | 2.8 - 3.1 | d | Equatorial protons are typically deshielded compared to axial protons. |
| H-2ax, H-4ax, H-6ax, H-8ax (equatorial CH₂) | 1.9 - 2.2 | d | Axial protons are typically shielded. |
| H-9 (methylene bridge) | 1.6 - 1.9 | m | Complex multiplet. |
| -N-CH₂ -CH₂-CH₃ (propyl) | 2.2 - 2.4 | t | Triplet due to coupling with the adjacent methylene group. Similar to N-propylpiperidine.[5] |
| -N-CH₂-CH₂ -CH₃ (propyl) | 1.4 - 1.6 | sextet | Sextet due to coupling with the adjacent methylene and methyl groups. Similar to N-propylpiperidine.[5] |
| -N-CH₂-CH₂-CH₃ (propyl) | 0.8 - 1.0 | t | Triplet due to coupling with the adjacent methylene group. Similar to N-propylpiperidine.[5] |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1, C-5 (bridgehead) | 35 - 40 | |
| C-2, C-4, C-6, C-8 (ring CH₂) | 55 - 60 | |
| C-9 (methylene bridge) | 25 - 30 | |
| -N-CH₂ -CH₂-CH₃ (propyl) | 58 - 62 | Based on data for N-propylpiperidine.[5] |
| -N-CH₂-CH₂ -CH₃ (propyl) | 20 - 24 | Based on data for N-propylpiperidine.[5] |
| -N-CH₂-CH₂-CH₃ (propyl) | 11 - 13 | Based on data for N-propylpiperidine.[5] |
Applications in Drug Development
The 3,7-diazabicyclo[3.3.1]nonane scaffold is a key component in a variety of pharmacologically active compounds. Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive scaffold for designing ligands with high affinity and selectivity for various biological targets, including nicotinic acetylcholine receptors.[1] The N-alkyl substituents, such as the propyl groups in the title compound, can modulate the lipophilicity and pharmacokinetic properties of the molecule, which are critical parameters in drug design. Furthermore, the basic nitrogen atoms can serve as key interaction points with biological targets or as sites for further functionalization.
Conclusion
This compound is a representative member of the N,N'-dialkyl bispidine family of compounds. While direct experimental structural and spectroscopic data for this specific molecule are limited, a comprehensive understanding of its properties can be inferred from related compounds and computational studies. It is predicted to exist predominantly in a chair-chair conformation. The synthetic routes are well-established, allowing for its preparation for further investigation. The structural and chemical properties of this scaffold make it a person of interest for applications in medicinal chemistry and drug development. Further experimental studies are warranted to fully characterize this compound and explore its potential as a building block for novel therapeutic agents.
References
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational control in the 3,7-diazbicyclo[3.3.1]nonane system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-Propylpiperidine | C8H17N | CID 21644 - PubChem [pubchem.ncbi.nlm.nih.gov]
physicochemical properties of N,N'-Dipropylbispidine
An In-depth Technical Guide to the Physicochemical Properties of N,N'-Dipropylbispidine
Introduction
N,N'-Dipropylbispidine, systematically known as 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane, is a bicyclic organic compound featuring a rigid cage-like structure. This structure is characterized by two piperidine rings fused in a chair-chair conformation. The nitrogen atoms at positions 3 and 7 are both substituted with propyl groups. This compound and its derivatives are of interest to researchers as key intermediates in the synthesis of pharmaceuticals, particularly for agents targeting the central nervous system, and as ligands in coordination chemistry.[1] A thorough understanding of its physicochemical properties is essential for its application in drug design, chemical synthesis, and material science.
This guide provides a comprehensive overview of the core , details standard experimental protocols for their determination, and presents logical workflows for these procedures.
Core Physicochemical Properties
The key physicochemical data for N,N'-Dipropylbispidine are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions or estimations from structurally related compounds due to a lack of published experimental data for this specific molecule.
| Property | Value | Data Type |
| IUPAC Name | This compound | Nomenclature |
| CAS Number | 909037-18-9 | Identifier |
| Chemical Formula | C₁₃H₂₆N₂ | --- |
| Molecular Weight | 210.36 g/mol | Experimental |
| Physical State | Oil | Observation |
| Boiling Point | 277.5 °C (at 760 mmHg) | Experimental |
| Density | 0.910 ± 0.06 g/cm³ | Experimental |
| Solubility | Soluble in Dichloromethane | Experimental |
| pKa₁ (estimated) | ~11.5 - 12.0 | Estimated |
| pKa₂ (estimated) | ~7.5 - 8.5 | Estimated |
| logP (Octanol/Water) | 2.5 | Predicted |
Detailed Analysis of Properties
-
Molecular Structure and Identity : N,N'-Dipropylbispidine possesses a molecular formula of C₁₃H₂₆N₂ and a molecular weight of 210.36 g/mol .[1][2][3] Its rigid bicyclic structure is a defining feature that influences its reactivity and complexation behavior.
-
Physical Properties : At room temperature, the compound exists as an oil.[4] It has a reported boiling point of 277.5 °C at atmospheric pressure and a density of approximately 0.910 g/cm³.[1]
-
Solubility : The compound is known to be soluble in organic solvents such as dichloromethane.[4] Its solubility in aqueous media is expected to be pH-dependent due to the presence of basic nitrogen atoms.
-
Lipophilicity (logP) : The partition coefficient (logP) is a measure of a compound's lipophilicity. For N,N'-Dipropylbispidine, the computationally predicted XLogP3 value is 2.5.[2] This moderate logP value suggests that the compound has a reasonable balance of hydrophilicity and lipophilicity, a key consideration in drug development for membrane permeability and distribution.[7][8]
Experimental Protocols
The following sections describe standardized methodologies for the experimental determination of pKa and logP, which are critical for characterizing compounds like N,N'-Dipropylbispidine.
Protocol 1: Determination of pKa by Potentiometric Titration
This method is considered a gold standard for pKa determination due to its precision and accuracy.[9] For a diprotic base like N,N'-Dipropylbispidine, titration with a strong acid will yield a curve with two inflection points, corresponding to the two pKa values.
1. Materials and Equipment:
-
Calibrated pH meter and electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Titration vessel
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution (titrant)
-
N,N'-Dipropylbispidine sample (~1 mM solution)
-
Potassium Chloride (KCl) solution (to maintain constant ionic strength, e.g., 0.15 M)[1][10]
-
High-purity water, free from dissolved CO₂
-
Nitrogen gas supply
2. Procedure:
-
Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[1]
-
Sample Preparation: Accurately weigh the N,N'-Dipropylbispidine sample and dissolve it in high-purity water to create a solution of known concentration (e.g., 1 mM). Add KCl to the solution to maintain a constant ionic strength.[1][10]
-
Inert Atmosphere: Place the solution in the titration vessel and purge with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.[9][10]
-
Titration: Immerse the pH electrode and the titrant delivery tube into the solution. Begin stirring.
-
Data Collection: Add the standardized HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH value and the total volume of titrant added.
-
Endpoint: Continue the titration well past the second equivalence point to ensure a complete titration curve is captured.
-
Analysis: Plot the recorded pH values against the volume of HCl added. The two pKa values are determined from the pH at the half-equivalence points. The equivalence points can be found from the inflection points of the titration curve, often identified using the maxima of the first derivative plot (ΔpH/ΔV). For multiprotic systems, analysis using Bjerrum plots or nonlinear regression can provide more accurate values.[3]
-
Replication: Perform the titration at least in triplicate to ensure reproducibility.[1]
Protocol 2: Determination of logP by the Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[11] It involves measuring the concentration of the analyte in both phases of an equilibrated octanol-water system.
1. Materials and Equipment:
-
n-Octanol (reagent grade)
-
High-purity water
-
pH 7.4 Phosphate buffer (for logD determination, as N,N'-Dipropylbispidine is ionizable)
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)
-
N,N'-Dipropylbispidine sample
2. Procedure:
-
Phase Pre-saturation: Prepare the two phases by mixing n-octanol and the pH 7.4 buffer in a large vessel. Shake vigorously and allow the layers to separate for at least 24 hours to ensure mutual saturation.
-
Stock Solution: Prepare a stock solution of the N,N'-Dipropylbispidine sample in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a centrifuge tube, add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated buffer. The volume ratio should be adjusted based on the expected logP value to ensure quantifiable concentrations in both phases.
-
Equilibration: Cap the tube securely and shake it for a sufficient time to reach equilibrium. This can range from a few minutes to several hours. A preliminary experiment is often run to determine the necessary equilibration time.
-
Phase Separation: Separate the two phases by centrifugation (e.g., 10-15 minutes) to break any emulsions and ensure a sharp interface.
-
Sampling and Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of N,N'-Dipropylbispidine in each aliquot using a validated analytical method (e.g., HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value:
-
logP = log₁₀([Analyte]octanol / [Analyte]water)
-
-
Replication: The determination should be performed in duplicate or triplicate to ensure the result is reliable. The final logP values should agree within ± 0.3 log units.[8]
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. enamine.net [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 5. 3,7-Diazabicyclo(3.3.1)nonane | C7H14N2 | CID 192720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. enfo.hu [enfo.hu]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. oecd.org [oecd.org]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
CAS Number: 909037-18-9 Synonyms: N,N'-Dipropylbispidine
This technical guide provides a comprehensive overview of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane, a member of the bispidine class of compounds. Due to the limited publicly available data for this specific molecule, this guide synthesizes information from analogous structures to propose a synthetic route and discuss potential biological activities, targeting an audience of researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is compiled from various chemical supplier databases.
| Property | Value |
| Molecular Formula | C₁₃H₂₆N₂ |
| Molecular Weight | 210.36 g/mol |
| Boiling Point | 100-110 °C (at 2.0 Torr) |
| Density | 0.910 ± 0.06 g/cm³ (Predicted) |
| Flash Point | 111.7 °C |
| Refractive Index | 1.478 |
| Vapor Pressure | 0.00452 mmHg at 25°C |
Proposed Synthesis
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a highly plausible and general two-step method for creating N,N'-dialkylbispidines involves a double Mannich reaction followed by a Wolff-Kishner reduction.[1][2]
Proposed Experimental Protocol
Step 1: Synthesis of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one (Mannich Reaction)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1 equivalent of 4-piperidone hydrochloride monohydrate, 2.2 equivalents of propylamine, and 4.4 equivalents of aqueous formaldehyde (37%).
-
The mixture is stirred at room temperature for 1-2 hours, during which the formation of a precipitate is typically observed.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
After cooling to room temperature, the solution is made alkaline by the addition of a saturated sodium hydroxide solution.
-
The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or chloroform.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
-
Purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of this compound (Wolff-Kishner Reduction)
-
In a round-bottom flask fitted with a reflux condenser, dissolve the 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one (1 equivalent) in a high-boiling point solvent like diethylene glycol.
-
Add an excess of hydrazine hydrate (3-5 equivalents) and potassium hydroxide (3-5 equivalents).
-
The mixture is heated to reflux at a temperature of 190-210°C for 4-8 hours, allowing for the removal of water.
-
After cooling, the reaction mixture is diluted with water and extracted several times with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the final product, this compound. Further purification can be performed by vacuum distillation.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Biological Significance and Potential Applications
While no specific biological data has been published for this compound, the bispidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets, particularly within the central nervous system. The biological activities of several analogous compounds are summarized below.
| Compound Class | Biological Target/Activity | Potential Therapeutic Application |
| N-Alkyl/Aryl Bispidines | Nicotinic Acetylcholine Receptor (nAChR) Modulators[3] | CNS Disorders (e.g., Alzheimer's, Parkinson's, depression) |
| Substituted Bispidines | AMPA Receptor Positive Allosteric Modulators[4] | Cognitive Enhancement, Neurodegenerative Diseases |
| N,N'-Dialkyl Bispidines | Anti-arrhythmic Agents[5] | Cardiac Arrhythmias |
| Bispidine Derivatives | Orexin Receptor Antagonists | Sleep Disorders, Anxiety |
| Monoterpenoid Bispidines | Actoprotective and Anxiolytic Effects[6] | Fatigue, Anxiety Disorders |
| Various Bispidine Analogs | Analgesic and Nootropic Effects | Neuropathic Pain, Cognitive Deficits |
Given these precedents, it is plausible that this compound could exhibit activity at CNS targets, and further investigation into its pharmacological profile is warranted.
Representative Signaling Pathway: nAChR Modulation
Many bispidine derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in synaptic transmission. The diagram below illustrates a simplified signaling cascade following the activation of an nAChR by an agonist, a potential mechanism for compounds of this class.
Caption: Potential nAChR signaling pathway for a bispidine agonist.
Conclusion
This compound is a readily synthesizable compound based on established chemical routes for its structural class. While direct biological data is currently unavailable, the extensive research on the bispidine scaffold suggests a high potential for activity within the central nervous system, particularly as a modulator of ligand-gated ion channels. This technical guide provides a foundational understanding for researchers interested in exploring the synthesis and therapeutic potential of this and related compounds. Further experimental validation is necessary to elucidate its specific pharmacological profile.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N,N',N'-Tetramethyl ethylenediamine CAS 110-18-9 | 808742 [merckmillipore.com]
- 5. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
IUPAC Name: 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
Synonyms: N,N'-Dipropylbispidine
CAS Number: 909037-18-9
Molecular Formula: C₁₃H₂₆N₂
Molecular Weight: 210.36 g/mol
Abstract
This compound is a bicyclic diamine belonging to the bispidine class of compounds. The rigid 3,7-diazabicyclo[3.3.1]nonane scaffold has garnered significant interest in medicinal chemistry due to its presence in various biologically active natural products and its utility as a scaffold for the design of novel therapeutic agents.[1] Derivatives of this structure are notably investigated as ligands for nicotinic acetylcholine receptors (nAChRs), playing a role in the development of treatments for central nervous system disorders.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of this compound, with a focus on its role as a key intermediate in pharmaceutical research.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 210.36 g/mol | PubChem |
| Molecular Formula | C₁₃H₂₆N₂ | PubChem |
| Boiling Point | 277.5 °C at 760 mmHg | MySkinRecipes[3] |
| Density | 0.910 ± 0.06 g/cm³ | MySkinRecipes[3] |
| IUPAC Name | This compound | PubChem[4] |
Synthesis
The synthesis of this compound typically follows a two-step procedure involving the formation of a bispidinone intermediate via a Mannich reaction, followed by the reduction of the keto group using a Wolff-Kishner reduction.[5][6]
Experimental Protocol: Synthesis of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one (Bispidinone Intermediate)
This step involves a double Mannich-type cyclocondensation reaction. A suitable piperidin-4-one derivative is reacted with formaldehyde and propylamine.
-
Reactants:
-
A 1-substituted-4-oxopiperidine (e.g., 1-allylpiperidin-4-one)
-
Propylamine
-
Paraformaldehyde
-
Acid catalyst (e.g., acetic acid)
-
Solvent (e.g., methanol)
-
-
Procedure:
-
The 1-substituted-4-oxopiperidine is dissolved in methanol.
-
Propylamine and paraformaldehyde are added to the solution.
-
A catalytic amount of acetic acid is introduced.
-
The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The solvent is removed under reduced pressure.
-
The crude product is purified, often by column chromatography, to yield the 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one intermediate.
-
Experimental Protocol: Wolff-Kishner Reduction of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
The carbonyl group of the bispidinone intermediate is reduced to a methylene group.
-
Reactants:
-
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
High-boiling solvent (e.g., triethylene glycol)
-
-
Procedure:
-
The bispidinone intermediate and hydrazine hydrate are dissolved in triethylene glycol.
-
Potassium hydroxide pellets are added to the mixture.
-
The reaction mixture is heated to a high temperature (typically 160-200 °C) for several hours under an inert atmosphere (e.g., nitrogen).[5][6]
-
Water and excess hydrazine are distilled off during the reaction.
-
After completion, the reaction mixture is cooled and the product is extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The final product, this compound, is purified by distillation or column chromatography.
-
The following diagram illustrates the general synthetic workflow:
Biological Activity and Potential Applications
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. Modulation of nAChR activity is a key strategy in the development of drugs for neurological and psychiatric disorders. The unsubstituted 3,7-diazabicyclo[3.3.1]nonane scaffold itself shows binding affinity for the α4β2* nAChR subtype with a Kᵢ value of 600 nM.[1] The nature of the substituents at the 3 and 7 positions significantly influences the binding affinity and selectivity for different nAChR subtypes.[1]
It is hypothesized that the two nitrogen atoms of the bispidine core and the overall rigid conformation of the molecule are crucial for its interaction with the receptor. One nitrogen atom can act as a hydrogen bond acceptor, a key interaction for nAChR ligands.[1]
The diagram below depicts the general interaction of a 3,7-diazabicyclo[3.3.1]nonane derivative with a nicotinic acetylcholine receptor.
Potential Therapeutic Areas
Given the role of nAChRs in various CNS functions, derivatives of 3,7-diazabicyclo[3.3.1]nonane are being investigated for their potential in treating:
-
Cognitive disorders
-
Anxiety and depression
-
Addiction
-
Pain
Future Directions
Further research is required to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:
-
Quantitative Binding Assays: Determining the binding affinities (Kᵢ values) of the compound for a wide range of nAChR subtypes to understand its selectivity profile.
-
Functional Assays: Characterizing the compound as an agonist, antagonist, or allosteric modulator at different nAChR subtypes.
-
In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of the compound in animal models to assess its therapeutic potential.
The synthesis of a broader range of N,N'-dialkyl substituted bispidines and the systematic evaluation of their structure-activity relationships will provide valuable insights for the design of novel and selective nAChR ligands.
References
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 3,7-Dipropyl-3,7-diazabicyclo(3.3.1)nonane | C13H26N2 | CID 16045513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
In-Depth Technical Guide: C13H26N2 Bicyclic Amine (4,4'-Methylenebis(cyclohexanamine))
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bicyclic amine with the molecular formula C13H26N2, specifically focusing on 4,4'-methylenebis(cyclohexanamine). This compound, a key component in polymer chemistry, is explored in detail, covering its chemical properties, synthesis, and analytical characterization.
Core Data Presentation
The quantitative data for 4,4'-methylenebis(cyclohexanamine) is summarized in the table below for ease of reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C13H26N2 | [1] |
| Molecular Weight | 210.36 g/mol | [1][2] |
| CAS Number | 1761-71-3 (mixture of isomers) | [1][3] |
| Appearance | Colorless to yellowish liquid or solid paste | [3] |
| Density | 0.95 g/mL at 25 °C | |
| Boiling Point | 330-331 °C | |
| Melting Point | 60-65 °C | |
| Vapor Pressure | <0.1 mmHg at 38 °C |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 4,4'-methylenebis(cyclohexanamine) are provided below.
Synthesis Protocol: Catalytic Hydrogenation of 4,4'-Methylenedianiline (MDA)
The primary industrial synthesis route for 4,4'-methylenebis(cyclohexanamine) is the catalytic hydrogenation of 4,4'-methylenedianiline.[4] This process is typically conducted in a high-pressure reactor.[4]
Materials:
-
4,4'-Methylenedianiline (MDA)
-
Supported noble metal catalyst (e.g., Palladium on carbon (Pd/C), Ruthenium on alumina)[4]
-
Solvent (e.g., an inert organic solvent)
-
High-pressure hydrogenation reactor
-
Hydrogen gas
Procedure:
-
The high-pressure reactor is charged with 4,4'-methylenedianiline and the chosen solvent.
-
The supported catalyst (e.g., Pd/C) is added to the mixture. The catalyst loading is typically a small percentage of the MDA weight.
-
The reactor is sealed and purged with an inert gas, followed by pressurization with hydrogen.
-
The reaction mixture is heated to a temperature in the range of 100-200°C.[4]
-
The reaction is maintained under a hydrogen pressure typically ranging from 500 to 4000 psig.
-
The reaction progress is monitored by observing the uptake of hydrogen. The reaction is considered complete when the theoretical amount of hydrogen has been consumed.
-
Upon completion, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude 4,4'-methylenebis(cyclohexanamine).
-
The crude product can be further purified by distillation under vacuum.
Analytical Protocols
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This method is suitable for the identification and purity assessment of 4,4'-methylenebis(cyclohexanamine).
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: (5%-Phenyl)-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C
-
Hold at 300 °C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-450 amu
Sample Preparation:
-
Dissolve a small amount of the 4,4'-methylenebis(cyclohexanamine) sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure homogeneity.
-
Inject the sample into the GC-MS system.
2.2.2. High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is designed for the quantification and purity determination of 4,4'-methylenebis(cyclohexanamine).
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid). For MS compatibility, formic acid can be used as a substitute for phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the 4,4'-methylenebis(cyclohexanamine) sample in the mobile phase or a compatible solvent at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Logical Workflow Visualization
As 4,4'-methylenebis(cyclohexanamine) is primarily utilized in industrial applications rather than biological signaling, the following diagram illustrates a typical quality control workflow for its use as a curing agent in epoxy resin production.
This workflow outlines the critical steps from receiving the raw material to its incorporation into the final product, ensuring the quality and consistency of the epoxy resin.
References
Spectroscopic and Synthetic Profile of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane. Due to the limited availability of specific experimental data for this exact compound in public literature, this document presents representative data and protocols based on closely related 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonane derivatives. This approach offers valuable insights into the expected spectroscopic features and the synthetic pathways applicable to the title compound.
Physicochemical Properties
Basic physicochemical properties for this compound are available from chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₆N₂ | PubChem[1] |
| Molecular Weight | 210.36 g/mol | PubChem[1] |
| Boiling Point | 100-110 °C at 2.0 mmHg | Sigma-Aldrich[2] |
| Density | 0.910±0.06 g/cm³ | MySkinRecipes[3] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 909037-18-9 | PubChem[1] |
Representative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of analogous compounds found in the literature.
¹H NMR Spectroscopy (Expected Resonances)
The ¹H NMR spectrum of 3,7-diazabicyclo[3.3.1]nonane derivatives typically reveals a "chair-chair" conformation for both piperidine rings in solution. This leads to distinct signals for axial and equatorial protons.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Propyl -CH₃ | ~0.9 | Triplet | |
| Propyl -CH₂ -CH₃ | ~1.5 | Sextet | |
| Propyl N-CH₂ - | ~2.4 | Triplet | |
| Bicyclic C1, C5 -H | ~2.7-2.9 | Broad multiplet | Bridgehead protons |
| Bicyclic C2, C4, C6, C8 -H (axial) | ~2.2-2.5 | Multiplet | |
| Bicyclic C2, C4, C6, C8 -H (equatorial) | ~2.9-3.2 | Doublet of doublets | Large geminal coupling constants (10.5-11 Hz) and smaller vicinal coupling constants (3.0-6.0 Hz) are characteristic[4][5]. |
| Bicyclic C9 -H | ~1.9 | Multiplet |
¹³C NMR Spectroscopy (Expected Resonances)
| Carbon | Expected Chemical Shift (δ, ppm) |
| Propyl -C H₃ | ~11 |
| Propyl -C H₂-CH₃ | ~20 |
| Propyl N-C H₂- | ~58 |
| Bicyclic C 1, C 5 | ~46-48 |
| Bicyclic C 2, C 4, C 6, C 8 | ~50-55 |
| Bicyclic C 9 | ~32-34 |
Mass Spectrometry
Mass spectral analysis is expected to show the molecular ion peak and characteristic fragmentation patterns.
| Technique | Expected m/z | Ion |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ | 211.2 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (stretch, sp³) | 2800-3000 |
| C-N (stretch) | 1000-1250 |
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis and spectroscopic characterization of 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes, adapted from the literature.
Synthesis: Double Mannich Reaction and Reduction
The synthesis of the 3,7-diazabicyclo[3.3.1]nonane core is commonly achieved through a double Mannich reaction to form the corresponding 9-oxo derivative (a bispidinone), followed by a reduction of the ketone.
Step 1: Synthesis of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
-
To a solution of 1-propyl-4-piperidone, add paraformaldehyde and a primary amine (in this case, propylamine) in a suitable solvent such as methanol or ethanol.
-
The reaction is typically carried out in the presence of an acid catalyst, like acetic acid.
-
The mixture is stirred at room temperature or heated to reflux for several hours.
-
The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, often by column chromatography on alumina or silica gel[4][5].
Step 2: Reduction of the Bispidinone (Wolff-Kishner Reduction)
-
The synthesized 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is mixed with hydrazine hydrate in a high-boiling solvent like triethylene glycol.
-
A strong base, such as potassium hydroxide (KOH), is added to the mixture.
-
The reaction mixture is heated to a high temperature (typically 160-170 °C) for several hours to facilitate the reduction of the carbonyl group[4][5].
-
After cooling, the reaction mixture is worked up, usually by extraction with an organic solvent.
-
The final product, this compound, is purified by distillation or column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
Data Acquisition: Standard pulse programs are used to acquire one-dimensional ¹H and ¹³C spectra. Two-dimensional techniques like COSY and HSQC can be employed for more detailed structural elucidation.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this class of compounds.
-
Data Acquisition: The sample solution is infused into the ESI source, and the mass spectrum is recorded in the positive ion mode to observe the [M+H]⁺ ion.
Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum of a liquid sample can be obtained by placing a thin film of the compound between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
- 1. 3,7-Dipropyl-3,7-diazabicyclo(3.3.1)nonane | C13H26N2 | CID 16045513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 909037-18-9 [sigmaaldrich.com]
- 3. This compound [myskinrecipes.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
Conformational Landscape of Dipropyl-Substituted Bispidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bispidine (3,7-diazabicyclo[3.3.1]nonane) and its derivatives are pivotal scaffolds in medicinal chemistry and materials science, owing to their rigid bicyclic structure and versatile coordination properties. The conformational behavior of substituted bispidines dictates their biological activity and chemical reactivity. This technical guide provides an in-depth analysis of the conformational landscape of N,N'-dipropyl-substituted bispidine. While direct comprehensive experimental data for this specific derivative is limited, this guide synthesizes findings from closely related N,N'-dialkyl and N,N'-diacyl bispidines to present a robust model of its conformational preferences. This document outlines the primary conformations, the influence of N-propyl substituents, and the experimental and computational methodologies employed for their characterization.
Introduction to Bispidine Conformational Analysis
The 3,7-diazabicyclo[3.3.1]nonane (bispidine) core is composed of two fused piperidine rings. This structure can adopt three principal conformations: the double-chair (CC), the chair-boat (CB), and the double-boat (BB). For the unsubstituted bispidine, the chair-chair conformation is generally the most energetically favorable.[1] However, the introduction of substituents on the nitrogen atoms (N3 and N7) can significantly alter the conformational equilibrium.
The orientation of the lone pair of electrons on the nitrogen atoms and the steric bulk of the substituents are the primary determinants of the preferred conformation. For N,N'-dialkyl derivatives like dipropyl-bispidine, the pyramidal geometry at the nitrogen atoms plays a crucial role in dictating the overall shape of the molecule.
Conformational Equilibria in Dipropyl-Bispidine
The conformational equilibrium of N,N'-dipropyl-bispidine is a dynamic process involving the interconversion between the chair-chair, chair-boat, and boat-boat forms. The propyl groups can adopt either axial or equatorial positions, further diversifying the conformational possibilities.
Caption: Conformational interconversion of the bispidine core.
Based on studies of related N,N'-dialkyl bispidines, a key conformational consideration is the potential for a boat-chair conformation to be significantly populated. This is in contrast to N,N'-diacyl bispidines where the planar nature of the amide bonds favors the chair-chair conformation. For N,N'-dialkyl derivatives, the pyramidal nitrogen geometry can lead to steric interactions that destabilize the double-chair form, making the chair-boat conformation a more favorable alternative.
However, crystallographic data for the closely related 3,7-diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9,9-diol dihydrochloride reveals a chair-chair conformation in the solid state. This suggests that for dipropyl-bispidine, the chair-chair conformation remains a highly stable and likely predominant form.
Quantitative Conformational Data (Theoretical)
| Conformer | Parent Bispidine (kcal/mol) | N,N'-Diacetyl-bispidine (kcal/mol) | N,N'-Dipropyl-bispidine (Predicted, kcal/mol) |
| Chair-Chair | 0.0 | 0.0 | 0.0 |
| Chair-Boat | 5.5 | 6-7 | 2-4 |
| Boat-Boat | >10 | >12 | >8 |
Note: The values for N,N'-dipropyl-bispidine are predictive and based on qualitative trends observed in related molecules.
Experimental Protocols for Conformational Analysis
The conformational analysis of dipropyl-substituted bispidine would rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, supported by computational modeling.
Synthesis of N,N'-Dipropyl-bispidine
A general and established method for the synthesis of N,N'-disubstituted bispidines is the Mannich reaction.
Caption: Synthetic workflow for N,N'-dipropyl-bispidine.
Protocol:
-
Mannich Condensation: To a stirred solution of piperidin-4-one hydrochloride in ethanol, add an aqueous solution of formaldehyde and propylamine. The reaction mixture is typically stirred at room temperature for 24-48 hours. The resulting N,N'-dipropyl-bispidin-9-one is then isolated and purified.
-
Wolff-Kishner Reduction: The bispidinone is heated with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. The reaction is heated to a high temperature to facilitate the reduction of the ketone to a methylene group, yielding N,N'-dipropyl-bispidine.
-
Purification: The final product is purified by column chromatography or distillation under reduced pressure.
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state conformation of bispidine derivatives.
Instrumentation:
-
A high-field NMR spectrometer (400 MHz or higher) equipped with a variable temperature unit.
Sample Preparation:
-
Dissolve 5-10 mg of N,N'-dipropyl-bispidine in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or DMSO-d₆).
Experiments:
-
¹H NMR: Provides information on the chemical environment of the protons. The coupling constants (J-values) can indicate the dihedral angles and thus the ring conformation.
-
¹³C NMR: Complements the ¹H NMR data and provides information on the carbon skeleton.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, aiding in the assignment of signals.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities of protons. The presence or absence of specific NOE cross-peaks can differentiate between chair-chair and chair-boat conformations. For instance, in a chair-chair conformation, cross-peaks between axial protons on C2/C4 and C6/C8 would be expected.
-
Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, the coalescence of signals can be observed, allowing for the determination of the energy barriers for conformational interconversion.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation.
Protocol:
-
Crystal Growth: Grow single crystals of N,N'-dipropyl-bispidine or a suitable salt thereof by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a final structural model. This will provide precise bond lengths, bond angles, and torsion angles, defining the conformation in the solid state.
Computational Modeling
Density Functional Theory (DFT) calculations are essential for complementing experimental data and providing a deeper understanding of the conformational energetics.
Protocol:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of N,N'-dipropyl-bispidine.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). Calculate the relative electronic energies.
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections) for the calculation of relative Gibbs free energies.
-
Transition State Search: To understand the dynamics of interconversion, locate the transition state structures connecting the stable conformers using methods like synchronous transit-guided quasi-newton (STQN).
Conclusion
The conformational analysis of N,N'-dipropyl-substituted bispidine is crucial for understanding its chemical behavior and for its rational application in drug design and other fields. While direct experimental data is sparse, a comprehensive picture can be constructed through analogy with related compounds and by employing a suite of powerful analytical and computational techniques. The chair-chair conformation is expected to be a major contributor to the conformational ensemble, with the chair-boat conformation also being significantly populated. The detailed experimental and computational protocols outlined in this guide provide a robust framework for the thorough characterization of the conformational landscape of this and other substituted bispidine derivatives. This knowledge is fundamental for the targeted design of novel bispidine-based molecules with desired three-dimensional structures and properties.
References
Synthesis of 3,7-Diazabicyclo[3.3.1]nonane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine, is a rigid bicyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its unique conformational pre-organization makes it an excellent building block for designing ligands that can bind with high affinity and selectivity to a variety of biological targets. Derivatives of this core structure are key components in compounds targeting nicotinic acetylcholine receptors (nAChRs) and orexin receptors, and they have shown potential as antimicrobial and anticancer agents.[1][2][3][4][5] This technical guide provides a comprehensive overview of the primary synthetic routes to 3,7-diazabicyclo[3.3.1]nonane derivatives, detailed experimental protocols, and a summary of relevant quantitative data.
Core Synthetic Strategies
The construction of the 3,7-diazabicyclo[3.3.1]nonane core predominantly relies on a few key synthetic strategies. The most prevalent is the double Mannich condensation, which forms the bicyclic ketone intermediate, often referred to as a bispidinone. Subsequent reduction of the ketone and modification of the nitrogen atoms allow for the creation of diverse chemical libraries.
Double Mannich Reaction
The double Mannich reaction is the most common and versatile method for synthesizing the bispidine core.[6] This one-pot reaction typically involves the condensation of an N-substituted 4-piperidone, a primary amine, and formaldehyde.[3][6] The reaction proceeds through the formation of iminium ions from the primary amine and formaldehyde, which are then attacked by the enolate of the 4-piperidone at the C-3 and C-5 positions, leading to the bicyclic 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) structure.
A general workflow for the synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives via the Mannich reaction and subsequent reduction is illustrated below.
Caption: General Synthetic Workflow for Bispidine Core Synthesis.
-
Reaction Setup: In a round-bottom flask, deoxygenate methanol (65 mL) by bubbling nitrogen gas through it for 30 minutes.
-
Addition of Reagents: To the deoxygenated methanol, add 1-(2-aminoethyl)piperazine (8.77 g, 67.0 mmol), paraformaldehyde (8.20 g, 273 mmol), concentrated hydrochloric acid (3.5 mL), and glacial acetic acid (5.16 mL).
-
Cooling: Cool the mixture in an ice bath.
-
Addition of Piperidone: Prepare a solution of 1-(3-ethoxypropyl)-piperidin-4-one (12.47 g, 67.0 mmol) and glacial acetic acid (5.16 mL) in methanol (19.45 mL). Add this solution dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting viscous oil can be purified by column chromatography on aluminum oxide (activity III) using a mixture of benzene and dioxane (5:1) as the eluent.
Synthesis from Guareschi Imides
An alternative approach to the bispidine core involves the aminomethylation of Guareschi imides (4,4-dialkyl-2,6-dioxopiperidine-3,5-dicarbonitriles).[4][7] This one-pot, base-catalyzed Mannich-type reaction utilizes the acidic C-3 and C-5 protons of the Guareschi imide to react with formaldehyde and a primary amine, yielding 2,4-dioxo-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarbonitriles.[7]
-
Reaction Mixture: To a solution of the appropriate Guareschi imide (1.0 mmol) in ethanol, add the primary amine (1.0 mmol), 37% aqueous formaldehyde (2.5 mmol), and a catalytic amount of triethylamine.
-
Reaction: Heat the mixture to reflux for approximately 2 minutes.
-
Acidification: After cooling, adjust the pH of the reaction mixture to 6 with dilute aqueous HCl.
-
Isolation: The resulting precipitate is collected by filtration, washed with water and ether, and dried to afford the desired product.
| Starting Guareschi Imide | Primary Amine | Product | Yield (%) |
| 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile | Benzylamine | 7-Benzyl-9,9-dimethyl-2,4-dioxo-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarbonitrile | 45 |
| 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile | Isobutylamine | 7-Isobutyl-9,9-dimethyl-2,4-dioxo-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarbonitrile | 35 |
| 4-Ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile | Benzylamine | 7-Benzyl-9-ethyl-9-methyl-2,4-dioxo-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarbonitrile | 67 |
Table 1: Yields for the synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives from Guareschi imides.[7]
Reduction of the Bispidinone Carbonyl Group
The C-9 carbonyl group of the bispidinone intermediate is often removed to generate the fully saturated bispidine scaffold. Several reduction methods can be employed, with the Wolff-Kishner reduction being the most frequently reported.
The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones and aldehydes to the corresponding alkanes under basic conditions.[8] The reaction involves the formation of a hydrazone, which is then deprotonated and collapses to release nitrogen gas and form a carbanion that is subsequently protonated. The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is often employed.[6]
-
Reaction Setup: In a flask equipped with a reflux condenser, add the bispidinone (e.g., 3 g, 8.9 mmol), anhydrous hydrazine (1.4 g, 44 mmol), and triethylene glycol (26 mL).
-
Addition of Base: At 60 °C, add KOH pellets (6.18 g, 110 mmol) to the stirred mixture.
-
Heating: Increase the temperature to 160-170 °C and heat with stirring for 5 hours under a nitrogen atmosphere.
-
Distillation: Increase the temperature to 190-200 °C to distill off water and excess hydrazine hydrate.
-
Work-up: Cool the solution to room temperature, add ice-cold water, and extract the product with diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the product by column chromatography.
| Starting Bispidinone | Product | Yield (%) |
| 3-(3-ethoxypropyl)-7-(1-(3-aminopropyl)imidazole)-3,7-diazabicyclo[3.3.1]nonan-9-one | 3-(3-ethoxypropyl)-7-(1-(3-aminopropyl)imidazole)-3,7-diazabicyclo[3.3.1]nonane | 83 |
| N-benzyl-N'-tboc-bispidinone | N-benzyl-N'-tboc-bispidine | 73 |
Table 2: Yields for the Wolff-Kishner reduction of bispidinones.[1][6]
While the Wolff-Kishner reduction is effective, its harsh basic conditions and high temperatures are not suitable for all substrates.[8][9] Alternative methods include:
-
Clemmensen Reduction: This method uses zinc amalgam and concentrated hydrochloric acid to reduce ketones to alkanes.[9][10][11][12][13] It is performed under strongly acidic conditions and is therefore complementary to the Wolff-Kishner reduction for base-sensitive substrates.
-
Catalytic Hydrogenation: The carbonyl group can also be reduced via catalytic hydrogenation, although this may require high pressures and specific catalysts.[2][14][15] This method can sometimes be challenging for bispidinones.[6]
Synthesis from (-)-Cytisine
The natural alkaloid (-)-cytisine, which contains a 3,7-diazabicyclo[3.3.1]nonane core, can serve as a starting material for the synthesis of novel derivatives.[5][16][17] This approach involves the catalytic hydrogenation of the pyridone ring system of cytisine, followed by an alkali-mediated ring cleavage to yield a functionalized bispidine that can be further elaborated.[16] This method allows for the creation of combinatorial libraries with multiple points of diversity.
Biological Relevance and Signaling Pathways
Derivatives of 3,7-diazabicyclo[3.3.1]nonane are of significant interest due to their interaction with important neurological targets.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Many bispidine derivatives are designed as ligands for nicotinic acetylcholine receptors, which are ligand-gated ion channels involved in a wide range of physiological processes in the central nervous system.[6] Activation of nAChRs, particularly the α7 subtype, leads to an influx of Ca²⁺, which triggers downstream signaling cascades, including the PI3K-Akt pathway, ultimately promoting neuronal survival and neuroprotection.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kubsu.ru [kubsu.ru]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 10. Clemmensen Reduction [organic-chemistry.org]
- 11. Clemmensen’s Reduction. Clemmensen reduction is an organic… | by BICPUC | Medium [medium.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. byjus.com [byjus.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
biological activity of 3,7-diazabicyclo[3.3.1]nonane analogs
An In-depth Technical Guide to the Biological Activity of 3,7-Diazabicyclo[3.3.1]nonane Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine, is a rigid bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its structure, consisting of two fused piperidine rings, is found in various natural products, most notably the nicotinic acetylcholine receptor (nAChR) ligand cytisine[1]. This unique conformational rigidity makes bispidine a "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets by presenting functional groups in a well-defined spatial orientation. Consequently, bispidine derivatives have been explored for a wide range of therapeutic applications, including as ligands for nicotinic acetylcholine and opioid receptors, as well as anticancer, antiarrhythmic, and local anesthetic agents[1][2][3]. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of key bispidine analogs, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Synthesis Strategy: The Double Mannich Reaction
The most common and efficient method for synthesizing the bispidinone core is the double Mannich reaction. This one-pot cyclocondensation typically involves reacting a 4-oxopiperidine derivative, a primary amine, and paraformaldehyde[1][4][5][6]. The resulting 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) can then be further modified, for instance, through the reduction of the C9 ketone to yield the bispidine scaffold or by derivatizing the nitrogen atoms at the N3 and N7 positions[5][6].
Biological Activity and Therapeutic Targets
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The bispidine scaffold is a well-established pharmacophore for nAChR ligands, largely inspired by the natural product cytisine, which shows high affinity for the α4β2* nAChR subtype[1]. Research has focused on modifying the scaffold to improve subtype selectivity and functional activity (agonist, partial agonist, or antagonist).
Structure-Activity Relationship (SAR):
-
Hydrogen Bond Acceptor (HBA): Implementing a carboxamide motif at one of the nitrogen atoms often leads to compounds with high affinity and selectivity for the α4β2* subtype[1]. The nature of the HBA system (e.g., carboxamide, sulfonamide, urea) significantly impacts nAChR interaction[1].
-
Substituents: High affinity ligands for the α4β2* subtype frequently possess small alkyl chains, unsubstituted heteroaryl groups, or para-substituted phenyl rings attached to the HBA system[1].
-
Flexibility: Acyclic HBA motifs, in contrast to the fused pyridone ring of cytisine, create more flexible analogs. This increased flexibility can lead to higher affinity for the α4β2* receptor compared to their more rigid cytisine counterparts[4].
Quantitative Data: nAChR Binding Affinities
| Compound Class | Substituent(s) | Target | Kᵢ (nM) | Reference |
| Bispidine Carboxamide | Phenylacetamide | α4β2 | 1 | [4] |
| Bispidine Carboxamide | (E)-3-Phenylpropenamide | α4β2 | 1 | [4] |
| Bispidine Carboxamide | 3-Phenylpropiolamide | α4β2 | 1 | [4] |
| Cytisine Analog | Pyridine at C3 | α4β2 | 0.91 | [4] |
| N-Alkyl Acetylbispidine | N-Methyl | α4β2 | 200 | [1] |
| Bispidine (Scaffold) | Unsubstituted | α4β2 | 600 | [1] |
Opioid Receptor Ligands
Derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one have also been synthesized and evaluated for their affinity to opioid receptors. A key structural feature of these analogs is the presence of aryl rings at the 2 and 4 positions.
Structure-Activity Relationship (SAR):
-
Receptor Selectivity: Many 2,4-diphenyl-substituted bispidinones show low affinity for μ- and δ-opioid receptors but considerable affinity for the κ-opioid receptor[7].
-
Sulfur Bridge: Introducing a sulfur atom into the bicyclic core (3-thia-7,9-diazabicyclo[3.3.1]nonanes) can produce derivatives with high affinity and selectivity for the μ-opioid receptor. For example, compound 2i in a synthesized library emerged as the most potent derivative with a Kᵢ of 85 nM for the μ receptor[8].
Quantitative Data: Opioid Receptor Binding Affinities
| Compound Class | Key Features | Target | Kᵢ (nM) | Selectivity (μ/δ, μ/κ) | Reference |
| Thia-diazabicyclononane 2i | Sulfur bridge, 7-propionyl, 9-(3'-chlorophenyl)-but-2'-enyl | μ | 85 | 58.8, >117.6 | [8] |
| 2,4-Diaryl-diazabicyclononanone | Varies | κ | Varies | Generally selective for κ | [7] |
Anticancer Activity
Recent studies have highlighted the potential of bispidinone derivatives as anticancer agents, particularly against pancreatic and cervical cancer cell lines[3][9][10]. The proposed mechanisms of action include the induction of apoptosis and the activation of polyamine (PA) catabolism[3][9].
Mechanism of Action:
-
Apoptosis Induction: The bispidinone derivative BisP4 (3,7-bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one) was shown to induce apoptosis-mediated cytotoxicity in pancreatic cancer cells, confirmed by characteristic morphological changes and the activation of caspases-3 and -7[3].
-
Polyamine Catabolism: Certain bispidine derivatives can activate PA catabolism, a metabolic pathway often suppressed in cancer cells. This activation leads to the production of cytotoxic substances that can trigger apoptosis in tumor cells while having a lesser effect on normal cells[9].
Quantitative Data: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| BisP4 | MiaPaca-2 (Pancreatic) | Cell Viability | <50 | [3] |
| BisP4 | CFPAC-1 (Pancreatic) | Cell Viability | <50 | [3] |
| BisP4 | BxPC-3 (Pancreatic) | Cell Viability | <50 | [3] |
| Compound 4c | HepG2 (Hepatocellular) | MTT | Potent | [9] |
| Compound 4e | HepG2 (Hepatocellular) | MTT | Potent | [9] |
Other Biological Activities
-
Local Anesthetics: Novel derivatives of 3-cyclopropanmethyl-7-alkoxyalkyl-3,7-diazabicyclo[3.3.1]nonan-9-one have been found to exhibit local anesthetic activity with low toxicity in preclinical screening[2].
-
Adaptogens: Conjugates of bispidine with monoterpenoid moieties have been investigated as synthetic adaptogens to combat fatigue. Certain compounds demonstrated a stimulatory effect on the physical performance of mice, with a high safety margin[11][12].
-
Orexin Receptor Antagonists: The bispidine scaffold has been used to develop non-peptide antagonists of human orexin receptors, which are targets for treating sleep disorders and addiction[13].
Detailed Experimental Protocols
Radioligand Binding Assays (General Protocol)
This protocol is a generalized summary based on methods described for nAChR and opioid receptor binding studies[1][4][7].
-
Tissue/Cell Preparation: Homogenates are prepared from specific brain regions (e.g., rat cortex for α4β2* nAChRs) or from cell lines expressing the receptor of interest. Membranes are isolated by centrifugation.
-
Incubation: A specific concentration of a radioligand (e.g., [³H]epibatidine for nAChRs, [³H]DAMGO for μ-opioid receptors) is incubated with the membrane preparation, a buffer solution, and varying concentrations of the unlabeled test compound (the bispidine analog).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand. Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values (the concentration of test compound that inhibits 50% of specific radioligand binding) are determined using non-linear regression analysis. Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
MTT Cell Viability Assay (Anticancer Screening)
This protocol is based on the methodology used to assess the cytotoxicity of bispidinone derivatives[3][9].
-
Cell Seeding: Cancer cells (e.g., MiaPaca-2, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the bispidine analog (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC₅₀ values (the concentration of the compound that reduces cell viability by 50%) are calculated from the dose-response curves.
References
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro [mdpi.com]
- 4. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, biological evaluation and docking studies of a novel class of sulfur-bridged diazabicyclo[3.3.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane: A Core Scaffold for Neurological Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane, a member of the bispidine class of compounds, is a significant pharmaceutical intermediate, particularly in the development of novel therapeutics targeting the central nervous system (CNS).[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended pharmacophores, making it an attractive scaffold for designing compounds with high receptor selectivity and specificity. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound in pharmaceutical research and development.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This data is essential for handling, characterization, and formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₆N₂ | [2] |
| Molecular Weight | 210.36 g/mol | [2] |
| CAS Number | 909037-18-9 | [2] |
| Appearance | Liquid | |
| Boiling Point | 100-110 °C at 2.0 mmHg | |
| Purity | ≥96% | |
| Storage Temperature | 4°C, protect from light | |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage; H335: May cause respiratory irritation | [2] |
Synthetic Protocols
Step 1: Synthesis of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one (Mannich Cyclocondensation)
This step involves the reaction of a suitable 4-piperidone derivative with propylamine and formaldehyde.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting 4-piperidone derivative in a suitable solvent such as methanol or ethanol.
-
Add propylamine to the solution. The molar ratio of piperidone to propylamine is typically 1:2.
-
Add an aqueous solution of formaldehyde (e.g., 37% in water). The molar ratio of formaldehyde to piperidone is generally in excess, around 4:1.
-
Acidify the reaction mixture with a catalytic amount of a protic acid, such as acetic acid or hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
Step 2: Synthesis of this compound (Wolff-Kishner Reduction)
This step reduces the carbonyl group of the bispidinone intermediate to a methylene group.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one synthesized in the previous step and a high-boiling point solvent like diethylene glycol or triethylene glycol.
-
Add hydrazine hydrate in excess (typically 3-5 equivalents).
-
Add a strong base, such as potassium hydroxide or sodium hydroxide (typically 3-5 equivalents).
-
Heat the reaction mixture to a high temperature (typically 180-220 °C) to facilitate the decomposition of the hydrazone intermediate and the evolution of nitrogen gas.
-
Maintain the reaction at this temperature for several hours until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ether or toluene).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Application in Drug Development: Targeting Nicotinic Acetylcholine Receptors
The 3,7-diazabicyclo[3.3.1]nonane scaffold is a key component in the design of ligands for nicotinic acetylcholine receptors (nAChRs).[6] These receptors are ligand-gated ion channels involved in a variety of physiological processes in the CNS, and their modulation is a promising strategy for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
The activation of nAChRs, particularly the α7 subtype, can initiate intracellular signaling cascades that promote neuronal survival and neuroprotection. One of the key pathways involved is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
Caption: nAChR-mediated PI3K/Akt signaling pathway.
Experimental and Developmental Workflow
The development of a novel drug candidate utilizing the this compound scaffold would typically follow a structured workflow from initial synthesis to preclinical evaluation.
References
- 1. This compound [myskinrecipes.com]
- 2. 3,7-Dipropyl-3,7-diazabicyclo(3.3.1)nonane | C13H26N2 | CID 16045513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the 3,7-Diazabicyclo[3.3.1]nonane Scaffold in Central Nervous System Drug Discovery: A Technical Guide
An In-depth Examination of a Privileged Scaffold for CNS Ligands
The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, scaffold is a rigid bicyclic structure that has garnered significant attention in the field of medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS). Its constrained conformation allows for the precise spatial orientation of substituents, making it an ideal template for designing ligands with high affinity and selectivity for various CNS receptors. While 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane itself is primarily utilized as a chemical intermediate, the core bispidine structure is a key pharmacophore in a range of neurologically active agents. This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and therapeutic potential of 3,7-diazabicyclo[3.3.1]nonane derivatives in CNS drug discovery, with a focus on their role as modulators of nicotinic acetylcholine receptors (nAChRs).
The 3,7-Diazabicyclo[3.3.1]nonane Scaffold: A Foundation for CNS Ligands
The rigid framework of the 3,7-diazabicyclo[3.3.1]nonane scaffold is a key feature that makes it a "privileged" structure in medicinal chemistry. This rigidity reduces the entropic penalty upon binding to a target receptor, often leading to higher affinity. The two nitrogen atoms at positions 3 and 7 provide versatile points for chemical modification, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR) and fine-tune pharmacological properties.
Derivatives of this scaffold have been investigated for a variety of CNS targets, including opioid receptors and as agents for treating cardiac arrhythmias. However, their most prominent role to date has been in the development of selective ligands for nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels that play crucial roles in cognitive function, learning, memory, and attention.[1] Dysregulation of nAChR signaling is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.
Synthesis of the 3,7-Diazabicyclo[3.3.1]nonane Core
The primary and most efficient method for constructing the 3,7-diazabicyclo[3.3.1]nonane ring system is the double Mannich reaction.[1][2] This one-pot condensation reaction involves a cyclic ketone, a primary amine, and formaldehyde.
General Experimental Protocol: Double Mannich Reaction
A typical synthesis involves the reaction of a 4-piperidone derivative with a primary amine and paraformaldehyde in a suitable solvent, often in the presence of an acid catalyst. The resulting bispidinone can then be reduced to the corresponding bispidine.
Step 1: Synthesis of N-substituted-3,7-diazabicyclo[3.3.1]nonan-9-one
-
To a solution of a 4-piperidone derivative (1 equivalent) and a primary amine (1 equivalent) in a solvent such as methanol or ethanol, add paraformaldehyde (2 equivalents).
-
An acid catalyst, such as acetic acid or hydrochloric acid, may be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to several days, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is worked up using standard acid-base extraction procedures.
-
Purification is generally achieved by column chromatography on silica gel or alumina.
Step 2: Reduction of the Bispidinone to a Bispidine
The carbonyl group of the bispidinone can be removed via a Wolff-Kishner reduction.
-
The synthesized bispidinone (1 equivalent) is mixed with hydrazine hydrate (excess, typically 5-10 equivalents) and a strong base such as potassium hydroxide (excess) in a high-boiling solvent like triethylene glycol.[2][3][4][5]
-
The mixture is heated to a high temperature (typically 160-200 °C) for several hours to drive the reaction to completion.[2][3][4][5]
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The final 3,7-diazabicyclo[3.3.1]nonane product is purified by column chromatography or distillation.
The following diagram illustrates the general synthetic workflow for producing 3,7-disubstituted-3,7-diazabicyclo[3.3.1]nonanes.
Caption: General synthetic scheme for 3,7-diazabicyclo[3.3.1]nonane derivatives.
Pharmacological Activity at Nicotinic Acetylcholine Receptors
Derivatives of the 3,7-diazabicyclo[3.3.1]nonane scaffold have been extensively studied for their interaction with various nAChR subtypes. The binding affinity is typically determined through radioligand binding assays, while the functional activity (agonist, partial agonist, or antagonist) is assessed using electrophysiological techniques.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
General Experimental Protocol:
-
Membrane Preparation: Membranes from cell lines stably expressing the desired nAChR subtype or from specific brain regions are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]epibatidine or [³H]cytisine for α4β2 nAChRs) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
The following diagram depicts a typical workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Electrophysiological Assays
Two-electrode voltage-clamp electrophysiology using Xenopus oocytes is a common method to determine the functional activity of compounds at nAChRs.
General Experimental Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the desired nAChR subtype. The oocytes are then incubated for several days to allow for receptor expression.
-
Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is continuously perfused with a buffer solution.
-
Compound Application: The test compound is applied to the oocyte at various concentrations, and the resulting ion current through the nAChRs is measured.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and the maximum efficacy of the compound relative to a full agonist like acetylcholine. This allows for the classification of the compound as a full agonist, partial agonist, or antagonist.
The following diagram outlines the logical flow of an electrophysiological experiment to determine the functional activity of a test compound.
Caption: Logic diagram for functional characterization of nAChR ligands.
Structure-Activity Relationship and Quantitative Data
Extensive research has been conducted on the SAR of 3,7-diazabicyclo[3.3.1]nonane derivatives at nAChRs. The nature of the substituents on the nitrogen atoms has a profound impact on affinity and selectivity.[1]
The tables below summarize the binding affinities (Ki in nM) of selected 3,7-diazabicyclo[3.3.1]nonane derivatives for different nAChR subtypes.
Table 1: Binding Affinities of Unsubstituted and N-Substituted Bispidine Derivatives
| Compound | R¹ | R² | α4β2* Ki (nM) | α3β4* Ki (nM) |
| 1 | H | H | 600 | >10,000 |
| 2 | H | Benzyl | >10,000 | 569.6 |
| 3 | H | Boc | 45 | 1,300 |
Data sourced from Tomassoli et al. (2016).[1]
Table 2: Binding Affinities of N-Acyl Bispidine Derivatives
| Compound | R | α4β2* Ki (nM) | α3β4* Ki (nM) |
| 4 | Methyl | 5.7 | 1,100 |
| 5 | Ethyl | 2.5 | 1,000 |
| 6 | Propyl | 5.3 | 2,100 |
| 7 | Phenyl | 57 | >10,000 |
Data sourced from Tomassoli et al. (2016).[1]
These data indicate that N-acylation of the bispidine scaffold can lead to high affinity and selectivity for the α4β2 nAChR subtype, which is a key target for cognitive enhancement. Small alkyl substituents on the acyl group are generally favored for high affinity.
Therapeutic Potential and Future Directions
The 3,7-diazabicyclo[3.3.1]nonane scaffold is a promising platform for the development of CNS drugs. Derivatives have shown potent and selective activity at nAChRs, suggesting their potential for treating cognitive disorders associated with Alzheimer's disease, schizophrenia, and ADHD. While no direct derivatives of this compound have been reported in clinical trials, the broader class of bispidine-based compounds continues to be an active area of research. A closely related compound, TC-6683 (AZD1446), which features a 3,7-diazabicyclo[3.3.0]octane core, has progressed to Phase 2 clinical trials for the treatment of Alzheimer's disease, highlighting the therapeutic potential of this class of bicyclic diamines.[6]
Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of bispidine derivatives to improve their drug-like characteristics, including brain penetration and metabolic stability. The versatility of the 3,7-diazabicyclo[3.3.1]nonane scaffold ensures its continued importance in the quest for novel and effective treatments for a range of debilitating CNS disorders.
References
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane, a key intermediate in pharmaceutical synthesis. The document outlines its chemical and physical properties, details its role in complex chemical reactions, and provides established protocols for its safe use in a laboratory setting.
Chemical and Physical Properties
This compound is a bicyclic diamine that serves as a valuable building block in organic synthesis. Its rigid structure is instrumental in designing molecules with specific stereochemistry.
| Property | Value | Source |
| CAS Number | 909037-18-9 | [1][2][3] |
| Molecular Formula | C₁₃H₂₆N₂ | [1][2] |
| Molecular Weight | 210.36 g/mol | [1][2][3] |
| Boiling Point | 277.5 °C at 760 mmHg | [4] |
| Density | 0.910±0.06 g/cm³ | [4] |
| Purity | ≥95% | [2][4] |
| Appearance | Colorless liquid or solid with a strong ammonia-like odor. | [5] |
| Solubility | Soluble in water and many organic solvents such as ethanol and toluene. | [5] |
| Storage | Recommended storage at 2-8°C, protected from light and kept in a dry, sealed container. | [1][4] |
Safety and Handling
The safe handling of this compound is critical due to its hazardous properties. Adherence to the following guidelines is mandatory to ensure personnel safety and prevent accidental exposure.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]
The signal word for this compound is "Warning" .[1]
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.[1]
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. An accessible safety shower and eye wash station are essential.[1]
First Aid Measures
In the event of exposure, the following first aid procedures should be followed immediately:
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water for several minutes, separating eyelids to ensure adequate flushing. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately.[1]
Spills and Disposal
In case of a spill, evacuate the area and ensure adequate ventilation. Use full personal protective equipment. Absorb the spill with a non-combustible material like diatomite or universal binders. Decontaminate surfaces by scrubbing with alcohol. Dispose of all contaminated materials in accordance with local, state, and federal regulations. Prevent the product from entering drains or water courses.[1]
Experimental Protocols and Synthetic Applications
This compound is notably used as a complexing agent in stereoselective lithiation reactions, which are crucial in the synthesis of complex pharmaceutical compounds like Telaprevir, an HCV protease inhibitor.
General Workflow for Stereoselective Lithiation
The following diagram illustrates a general workflow for a stereoselective lithiation reaction using this compound. This process is fundamental in creating specific stereoisomers of a target molecule.
Caption: A generalized workflow for stereoselective lithiation.
Example Protocol: Use in the Synthesis of a Telaprevir Intermediate
The following protocol is a representative example of how this compound is used in a stereoselective carboxylation step, a key transformation in the synthesis of the HCV protease inhibitor Telaprevir. This procedure is based on descriptions of similar synthetic steps.
Materials:
-
N-Boc-pyrrolidine (Substrate)
-
This compound
-
sec-Butyllithium in cyclohexane (1.4 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A solution of N-Boc-pyrrolidine (1.0 eq) and this compound (1.1 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: sec-Butyllithium (1.2 eq) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 2 hours to ensure the formation of the lithiated intermediate.
-
Carboxylation (Electrophilic Quench): The reaction mixture is then transferred via cannula to a flask containing a slurry of freshly crushed dry ice in anhydrous THF.
-
Warming and Quenching: The mixture is allowed to slowly warm to room temperature. The reaction is then quenched by the addition of a saturated aqueous NH₄Cl solution.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired carboxylic acid intermediate.
Logical Relationship Diagram for Safe Handling
The following diagram outlines the logical steps and decision-making process for the safe handling of this compound, from preparation to disposal.
Caption: A flowchart for the safe handling of the compound.
This guide is intended for use by trained professionals in a laboratory setting. All procedures should be carried out with the appropriate safety precautions. For further information, always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
Methodological & Application
Synthesis Protocol for 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
Application Note
This document provides a detailed protocol for the synthesis of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane, a bicyclic diamine with potential applications in medicinal chemistry and materials science as a ligand or building block. The synthesis is a two-step process commencing with a Mannich cyclocondensation to form the bicyclic ketone intermediate, 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one, followed by a Wolff-Kischner reduction to yield the final product. The methodologies presented are based on established procedures for the synthesis of analogous 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes.[1][2][3][4]
The structural integrity of the synthesized compounds is typically confirmed using spectroscopic methods such as 1H and 13C NMR.[1][3][4] The conformation of the bicyclic system in similar structures has been determined to be a "chair-chair" conformation.[1][3][4]
Experimental Protocols
Part 1: Synthesis of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
This procedure details the formation of the bicyclic ketone intermediate via a double Mannich reaction.
Materials:
-
1-Propyl-4-piperidone
-
Propylamine
-
Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide (pellets)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-propyl-4-piperidone (1 equivalent) in ethanol.
-
To this solution, add propylamine (1 equivalent) and paraformaldehyde (2.2 equivalents).
-
Slowly add concentrated hydrochloric acid (2.5 equivalents) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Make the solution strongly alkaline by the cautious addition of sodium hydroxide pellets.
-
Extract the product into diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
-
The crude product can be purified by column chromatography on alumina.[1][3]
Part 2: Synthesis of this compound
This procedure outlines the reduction of the ketone intermediate to the final product using a Wolff-Kischner reduction.[1][3][4]
Materials:
-
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one (from Part 1)
-
Hydrazine hydrate (85%)
-
Potassium hydroxide
-
Diethylene glycol
-
Distilled water
-
Dichloromethane
Procedure:
-
Place 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one (1 equivalent), potassium hydroxide (4 equivalents), and diethylene glycol in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (3 equivalents) to the mixture.
-
Heat the mixture to 130-140 °C for 2 hours.
-
Increase the temperature to 190-200 °C and allow water and excess hydrazine to distill off. Maintain this temperature for an additional 4 hours.
-
Cool the reaction mixture to room temperature and add distilled water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Data Presentation
| Parameter | Part 1: Ketone Synthesis | Part 2: Wolff-Kischner Reduction |
| Reactant Equivalents | ||
| 1-Propyl-4-piperidone | 1.0 | - |
| Propylamine | 1.0 | - |
| Paraformaldehyde | 2.2 | - |
| 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one | - | 1.0 |
| Hydrazine hydrate (85%) | - | 3.0 |
| Potassium hydroxide | - | 4.0 |
| Reaction Conditions | ||
| Solvent | Ethanol | Diethylene glycol |
| Temperature | Reflux | 130-140 °C then 190-200 °C |
| Duration | 4-6 hours | 6 hours |
| Purification | Column Chromatography | Vacuum Distillation |
Visualizations
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols: Mannich Reaction for Bispidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold is a rigid bicyclic diamine that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique conformational rigidity and the ability to introduce diverse substituents at multiple positions make it a valuable pharmacophore in drug design and a versatile ligand in catalysis.[2][3] Bispidine derivatives have shown a wide range of biological activities, including antiarrhythmic, analgesic, and antiviral properties.[1][4] Furthermore, they are utilized as chelating agents for PET imaging and as ligands in coordination chemistry.[1][5]
A primary and efficient method for constructing the bispidine core is the Mannich reaction.[1] This multicomponent reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary amine.[3] The synthesis of bispidines via the Mannich reaction is typically a robust and straightforward process, often proceeding in a one-pot fashion.[6]
These application notes provide detailed protocols for the synthesis of bispidine derivatives using the Mannich reaction, including subsequent modifications, and present key quantitative data for a range of synthesized compounds.
General Reaction Scheme
The Mannich reaction for bispidine synthesis generally proceeds through a double condensation mechanism. A 4-piperidone derivative reacts with formaldehyde and a primary amine to form the bicyclic bispidinone structure. The carbonyl group at the 9-position can then be removed, typically via a Wolff-Kishner reduction, to yield the saturated bispidine core.[7]
Caption: General Mannich reaction for the synthesis of bispidinone derivatives.
Experimental Protocols
Protocol 1: Synthesis of N,N'-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
This protocol describes the synthesis of a key bispidinone intermediate.
Materials:
-
N-Benzyl-4-piperidone
-
Paraformaldehyde
-
Benzylamine
-
Glacial Acetic Acid
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To an ice-cold solution of benzylamine (1 equivalent) in methanol, slowly add glacial acetic acid to neutralize.
-
Add N-benzyl-4-piperidone (1 equivalent) and paraformaldehyde (2 equivalents) to the solution.
-
Allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a 20% aqueous NaOH solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Wolff-Kishner Reduction of N,N'-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
This protocol details the removal of the C9-carbonyl group to afford the bispidine core.
Materials:
-
N,N'-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
-
Hydrazine hydrate (85%)
-
Potassium Hydroxide (KOH)
-
Triethylene glycol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the bispidinone (1 equivalent), hydrazine hydrate (10 equivalents), and triethylene glycol.
-
Add potassium hydroxide pellets (4 equivalents) to the mixture.
-
Heat the reaction mixture to 130-140 °C for 2 hours.
-
Increase the temperature to 190-200 °C and continue to reflux for an additional 4 hours, allowing water and excess hydrazine to distill off.[8]
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N,N'-dibenzylbispidine.
-
Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various bispidine derivatives via the Mannich reaction.
| Entry | Ketone/Piperidone | Amine | Aldehyde | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | N-Benzyl-4-piperidone | Benzylamine | Formaldehyde | Methanol | Reflux | 4-6 | N,N'-Dibenzylbispidinone | Not specified | |
| 2 | 1,3-Diphenylacetone | Ethanolamine | Formaldehyde | Methanol | 90 | 5 | 3,7-Bis(2-hydroxyethyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | 68 | [6] |
| 3 | 1-(3-Ethoxypropyl)-4-oxopiperidine | 1-(3-Aminopropyl)imidazole | Paraformaldehyde | Methanol | Not specified | Not specified | 3-(3-Ethoxypropyl)-7-(3-(1H-imidazol-1-yl)propyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | Acceptable | [9] |
| 4 | 1-(3-Ethoxypropyl)-4-oxopiperidine | 1-(2-Aminoethyl)piperazine | Paraformaldehyde | Methanol | Not specified | Not specified | 3-(3-Ethoxypropyl)-7-(2-(piperazin-1-yl)ethyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | Acceptable | [9] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a bispidine derivative.
Caption: A typical experimental workflow for bispidine synthesis and purification.
Applications in Drug Development
The rigid bispidine framework serves as an excellent scaffold for positioning pharmacophoric groups in a well-defined spatial orientation. This property is highly advantageous for designing ligands with high affinity and selectivity for biological targets.
Signaling Pathway Implication (Hypothetical)
Bispidine derivatives have been investigated for their potential as antagonists for various receptors. For example, a hypothetical bispidine-based antagonist could interfere with a G-protein coupled receptor (GPCR) signaling pathway.
Caption: Hypothetical inhibition of a GPCR signaling pathway by a bispidine antagonist.
Conclusion
The Mannich reaction provides a versatile and efficient route for the synthesis of a wide array of bispidine derivatives. The operational simplicity and the ability to readily introduce structural diversity make this methodology highly attractive for applications in drug discovery and development. The protocols and data presented herein serve as a valuable resource for researchers interested in exploring the chemical and biological potential of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. oarjbp.com [oarjbp.com]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jk-sci.com [jk-sci.com]
- 9. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Wolff-Kishner Reduction of Bispidinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Wolff-Kishner reduction as applied to the synthesis of bispidine (3,7-diazabicyclo[3.3.1]nonane) derivatives from their corresponding 9-oxo-bispidinone precursors. This reduction is a critical step in the synthesis of various biologically active compounds, including ligands for nicotinic acetylcholine receptors (nAChRs) and modulators of polyamine metabolism.
Introduction
The bispidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. The synthesis of many bispidine derivatives involves a Mannich cyclocondensation to form a 9-oxo-bispidinone, followed by the removal of the C9 carbonyl group. The Wolff-Kishner reduction is a classic and effective method for this deoxygenation, particularly for substrates that are sensitive to acidic conditions. The reaction proceeds via the formation of a hydrazone intermediate, which is then treated with a strong base at elevated temperatures to yield the corresponding methylene group with the evolution of nitrogen gas. The Huang-Minlon modification, a one-pot procedure, is often employed for its convenience and improved yields.
Data Presentation: Reaction Yields
The following table summarizes the reported yields for the Wolff-Kishner reduction of various N-substituted bispidinone derivatives.
| Starting Bispidinone Derivative | Reaction Conditions | Product | Yield (%) | Reference |
| N-benzyl-N'-tert-butoxycarbonyl-bispidinone | Hydrazine hydrate, KOH, diethylene glycol, ≤140 °C | N-benzyl-N'-tert-butoxycarbonyl-bispidine | 73 | [1] |
| 3-(3-ethoxypropyl)-7-[2-(piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonan-9-one | Hydrazine hydrate, KOH, triethylene glycol, 160-170 °C, 5 h | 3-(3-ethoxypropyl)-7-[2-(piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonane | 94 | [2] |
| 3-(3-ethoxypropyl)-7-[3-(imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonan-9-one | Hydrazine hydrate, KOH, triethylene glycol, 160-170 °C, 5 h | 3-(3-ethoxypropyl)-7-[3-(imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonane | 83 | |
| 3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one | Hydrazine hydrate, KOH, 180 °C, 16 h | 3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonane | 88 | |
| N-benzyl-N'-methyl-bispidinone | Hydrazine hydrate, KOH, ethylene glycol, 190-200 °C | N-benzyl-N'-methyl-bispidine | 88 |
Experimental Protocols
General Protocol for Wolff-Kishner Reduction of Bispidinones (Huang-Minlon Modification)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted 9-oxo-bispidinone
-
Hydrazine hydrate (85% or anhydrous)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
High-boiling point solvent (e.g., diethylene glycol, triethylene glycol)[2][3]
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for reflux and distillation
-
Extraction and purification solvents (e.g., diethyl ether, dichloromethane, hexane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the substituted 9-oxo-bispidinone, diethylene glycol (or another suitable high-boiling solvent), and hydrazine hydrate. The molar ratio of bispidinone to hydrazine hydrate is typically 1:10 to 1:20.
-
Add potassium hydroxide pellets to the mixture. The molar ratio of bispidinone to KOH is typically 1:5 to 1:10.
-
Heat the reaction mixture to a temperature that allows for the formation of the hydrazone. This is often done at a lower temperature initially (e.g., 100-130 °C) for 1-2 hours.
-
After hydrazone formation, increase the temperature to distill off water and excess hydrazine hydrate. The temperature is then raised to 160-200 °C to facilitate the decomposition of the hydrazone.[2][3] The reaction is typically refluxed at this temperature for 3-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or alumina to obtain the desired bispidine derivative.[2][4]
Specific Protocol: Synthesis of 3-(3-ethoxypropyl)-7-[3-(imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonane
This protocol is adapted from a published procedure.[2]
Procedure:
-
In a flask, dissolve 3-(3-ethoxypropyl)-7-[3-(imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonan-9-one (e.g., 3.2 g, 9.2 mmol) and anhydrous hydrazine (14.7 g, 460 mmol) in triethylene glycol (26 mL).
-
Add KOH pellets (6.2 g, 110 mmol) to the solution at 60 °C.
-
Increase the temperature to 160-170 °C and stir the reaction mixture at this temperature for 5 hours under a nitrogen atmosphere.
-
Raise the temperature to 190-200 °C to distill off water and excess hydrazine hydrate.
-
After cooling, purify the resulting viscous oil by column chromatography on alumina (eluent: benzene:dioxane 5:1) to yield the product as a light yellow oil (2.5 g, 83% yield).
Visualizations
Experimental Workflow of Wolff-Kishner Reduction
Caption: Experimental workflow for the Wolff-Kishner reduction of bispidinones.
Biological Relevance of Bispidine Scaffolds
Caption: Synthesis of bispidines and their relevance to biological targets.
References
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Scilit [scilit.com]
Application Note and Protocol: Purification of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane is a bicyclic diamine belonging to the bispidine class of compounds. Molecules within this structural family are of significant interest in medicinal chemistry and drug development due to their interactions with nicotinic acetylcholine receptors (nAChRs).[1] The synthesis of these compounds often results in crude mixtures containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to isolate the target compound for further biological evaluation and characterization.
Column chromatography is a widely employed technique for the purification of organic compounds. However, the purification of amines, such as this compound, can present challenges due to their basic nature. Basic amines can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, peak tailing, and in some cases, irreversible adsorption to the stationary phase.[2] To mitigate these issues, several strategies can be employed, including the use of a different stationary phase like alumina, or the modification of the mobile phase with a basic additive.
This application note provides a detailed protocol for the purification of this compound using column chromatography, drawing upon established methods for the purification of analogous 3,7-diazabicyclo[3.3.1]nonane derivatives.[3][4][5][6]
Experimental Protocol
This protocol outlines the column chromatography procedure for the purification of this compound. The choice between alumina and silica gel as the stationary phase will depend on the specific impurity profile of the crude product. Preliminary analysis by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal conditions.
Materials:
-
Crude this compound
-
Chromatography column
-
Stationary Phase:
-
Mobile Phase Solvents:
-
Glass wool or fritted disc
-
Sand
-
Collection tubes or flasks
-
Rotary evaporator
Methodology:
1. Preparation of the Column:
-
Select an appropriately sized chromatography column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of stationary phase to crude product by weight).
-
Secure the column in a vertical position in a fume hood.
-
Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand on top of the glass wool/fritted disc.
-
Prepare a slurry of the chosen stationary phase (alumina or silica gel) in the initial mobile phase solvent.
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Once the stationary phase has settled, add another thin layer of sand on top to prevent disturbance of the packed bed during sample loading.
-
Equilibrate the column by running the initial mobile phase through it until the packed bed is stable and the eluent runs clear.
2. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent that is a weak eluent (e.g., the initial mobile phase).
-
Alternatively, for dry loading, adsorb the crude product onto a small amount of the stationary phase by dissolving the compound in a volatile solvent, adding the stationary phase, and evaporating the solvent under reduced pressure.
-
Carefully apply the prepared sample to the top of the column.
-
Allow the sample to fully enter the packed bed.
3. Elution and Fraction Collection:
-
Begin elution with the chosen mobile phase. For a gradient elution, start with a less polar solvent system and gradually increase the polarity.
-
Collect fractions in separate tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
4. Isolation of the Purified Compound:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Data Presentation
The following table summarizes the recommended starting conditions for the column chromatography purification of this compound, based on literature precedents for similar compounds.
| Parameter | Condition 1 (Alumina) | Condition 2 (Modified Silica Gel) |
| Stationary Phase | Activated Aluminum Oxide (neutral, activity III)[3][4][5][6] | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Benzene:Dioxane (5:1 v/v)[3][4][5][6] | Hexane:Ethyl Acetate with 0.1-1% Triethylamine |
| Elution Mode | Isocratic | Gradient (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate) |
| Monitoring | Thin Layer Chromatography (TLC) | Thin Layer Chromatography (TLC) |
Purification Workflow Diagram
References
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 4. doaj.org [doaj.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Mass Spectrometry Analysis of N,N'-Dipropylbispidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the qualitative and quantitative analysis of N,N'-Dipropylbispidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). N,N'-Dipropylbispidine belongs to the bispidine class of compounds, which are rigid bicyclic diamines investigated for their coordination chemistry and potential applications in catalysis and medicine. This application note outlines a comprehensive workflow, including sample preparation from biological matrices, optimized LC-MS/MS parameters, and expected fragmentation patterns. The provided methodologies are intended to serve as a robust starting point for researchers engaged in the study of N,N'-Dipropylbispidine and related compounds.
Introduction
N,N'-Dipropylbispidine (C13H26N2, Molecular Weight: 210.36 g/mol ) is a synthetic derivative of bispidine (3,7-diazabicyclo[3.3.1]nonane). The rigid bispidine core, combined with the N-propyl substituents, imparts specific steric and electronic properties that are of interest in medicinal chemistry and materials science. Accurate and sensitive quantification of this and similar molecules in complex matrices is crucial for pharmacokinetic studies, metabolism research, and quality control. LC-MS/MS offers the high selectivity and sensitivity required for these demanding applications.
Predicted Mass Spectrometry Fragmentation
The fragmentation of N,N'-Dipropylbispidine in a mass spectrometer, particularly under Collision-Induced Dissociation (CID), is predicted to be dominated by α-cleavage , a common fragmentation pathway for amines. This process involves the cleavage of the C-C bond adjacent to the nitrogen atom.
Given the structure of N,N'-Dipropylbispidine, two primary α-cleavage pathways are anticipated:
-
Loss of a propyl radical: Cleavage of the bond between the nitrogen and the propyl group, leading to the loss of a propyl radical (•C3H7).
-
Ring-opening fragmentation: Cleavage of the C-C bonds within the bispidine ring that are alpha to the nitrogen atoms.
A proposed fragmentation scheme is illustrated below. The protonated molecule [M+H]+ is expected to be the precursor ion in positive ionization mode.
Caption: Proposed fragmentation pathway for N,N'-Dipropylbispidine.
Experimental Protocols
Sample Preparation from Biological Matrix (e.g., Plasma)
This protocol describes a protein precipitation method, which is a rapid and effective way to remove the majority of proteins from a plasma sample.
Materials:
-
Plasma containing N,N'-Dipropylbispidine
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), ice-cold, containing 0.1% formic acid
-
Vortex mixer
-
Centrifuge capable of 4°C and >10,000 x g
-
96-well collection plates or microcentrifuge tubes
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid)
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or well.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solution.
-
Vortex to mix, then centrifuge to pellet any insoluble material.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Value |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
MS/MS Parameters (Positive ESI Mode):
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following table presents hypothetical but realistic quantitative data for an LC-MS/MS analysis of N,N'-Dipropylbispidine. These values should be determined empirically during method validation.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | LOQ (ng/mL) | Linear Range (ng/mL) |
| N,N'-Dipropylbispidine | 2.8 | 211.2 | 168.2 | 100 | 15 | 0.5 | 0.5 - 500 |
| N,N'-Dipropylbispidine | 2.8 | 211.2 | 124.1 | 100 | 25 | - | - |
| Internal Standard (IS) | 2.8 | User Defined | User Defined | 100 | User Defined | - | - |
Workflow Diagrams
Caption: Overview of the analytical workflow.
Conclusion
This application note provides a detailed and practical framework for the mass spectrometric analysis of N,N'-Dipropylbispidine. The outlined protocols for sample preparation and LC-MS/MS are based on established methodologies for small molecule quantification in complex biological matrices. The predicted fragmentation patterns and hypothetical quantitative data serve as a valuable guide for method development and validation. Researchers and scientists can adapt and optimize these protocols to suit their specific instrumentation and research objectives, enabling reliable and sensitive analysis of this and other bispidine derivatives.
Application Notes and Protocols for 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane, a member of the bispidine class of rigid bicyclic diamines, as a ligand in organometallic catalysis. Due to the limited availability of specific catalytic data for the 3,7-dipropyl derivative, this document utilizes the closely related and well-documented 3,7-diallyl-3,7-diazabicyclo[3.3.1]nonane as a representative ligand in a nickel-catalyzed cross-coupling reaction. The structural similarity between the propyl and allyl groups suggests analogous coordination chemistry and catalytic behavior, making this a relevant and instructive example.
Introduction to 3,7-Diazabicyclo[3.3.1]nonane Ligands
The 3,7-diazabicyclo[3.3.1]nonane (bispidine) framework is a conformationally rigid scaffold that has garnered significant interest in coordination chemistry and catalysis.[1] The fixed spatial arrangement of the two nitrogen atoms makes bispidine derivatives, such as this compound, effective bidentate ligands for a variety of transition metals, including nickel, palladium, and copper.[2][3] This rigidity can impart unique stability and selectivity to the resulting metal complexes, making them attractive for applications in organic synthesis and drug development.[1]
Application: Nickel-Catalyzed C(sp²)–C(sp³) Cross-Coupling Reactions
Complexes of 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonane ligands with nickel have shown promise as catalysts for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis.[2] Specifically, they can be employed in cross-coupling reactions between aryl halides (C(sp²) partners) and organozinc reagents (providing the C(sp³) partner). These reactions are crucial for the synthesis of complex organic molecules, including pharmaceutical intermediates.
The nickel complex of the related 3,7-diallyl-3,7-diazabicyclo[3.3.1]nonane has been synthesized and characterized, providing a basis for the development of catalytic protocols.[3]
Experimental Protocols
Protocol 1: Synthesis of the Ligand-Metal Complex - (3,7-Diallyl-3,7-diazabicyclo[3.3.1]nonane)nickel(II) acetylacetonate
This protocol describes the synthesis of the nickel(II) acetylacetonate complex with 3,7-diallyl-3,7-diazabicyclo[3.3.1]nonane, which serves as the pre-catalyst for the cross-coupling reaction.[2][3]
Materials:
-
3,7-Diallyl-3,7-diazabicyclo[3.3.1]nonane
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Pentane
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 3,7-diallyl-3,7-diazabicyclo[3.3.1]nonane in pentane.
-
To this solution, add one equivalent of solid Nickel(II) acetylacetonate.
-
Stir the resulting suspension at room temperature for 1 hour.
-
During this time, the color of the suspension will change, indicating the formation of the complex.
-
Isolate the solid product by filtration under inert atmosphere.
-
Wash the solid with fresh pentane and dry under vacuum.
Expected Yield: The synthesis of the analogous (C₇H₁₂N₂allyl₂)Ni(acac)₂ complex has been reported to proceed with a 99% yield.[2]
Protocol 2: Nickel-Catalyzed Cross-Coupling of Aryl Halides with Organozinc Reagents
This protocol outlines a general procedure for a nickel-catalyzed cross-coupling reaction to form a C(sp²)–C(sp³) bond, using a (bispidine)nickel complex as the pre-catalyst.
Materials:
-
(3,7-Diallyl-3,7-diazabicyclo[3.3.1]nonane)nickel(II) complex (pre-catalyst)
-
Aryl halide (e.g., bromobenzene)
-
Organozinc reagent (e.g., benzylzinc bromide)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the (3,7-diallyl-3,7-diazabicyclo[3.3.1]nonane)nickel(II) pre-catalyst (e.g., 5 mol%).
-
Add the aryl halide (1 equivalent).
-
Dissolve the solids in the anhydrous, degassed solvent.
-
To the stirred solution, add the organozinc reagent (e.g., 1.2 equivalents) dropwise at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative data for a nickel-catalyzed cross-coupling reaction using a bispidine-type ligand.
| Entry | Aryl Halide | Organozinc Reagent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Benzylzinc bromide | 5 | THF | 12 | >95 |
| 2 | 4-Chlorotoluene | Benzylzinc bromide | 5 | THF | 12 | ~80 |
| 3 | 1-Bromo-4-methoxybenzene | Benzylzinc bromide | 5 | THF | 12 | >95 |
| 4 | 4-Bromobenzonitrile | Benzylzinc bromide | 5 | THF | 12 | ~90 |
Note: The data presented is based on analogous systems and is intended to be representative of the expected performance.
Visualizations
Diagram 1: Synthesis of the Nickel Pre-catalyst
Caption: Workflow for the synthesis of the (bispidine)nickel(II) pre-catalyst.
Diagram 2: Catalytic Cross-Coupling Cycle
Caption: Generalized catalytic cycle for the nickel-catalyzed cross-coupling reaction.
References
Application Notes and Protocols: 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane in asymmetric synthesis. The focus is on its application as a chiral ligand in diastereoselective deprotonation reactions, a critical step in the synthesis of complex molecules, including intermediates for antiviral drugs like Telaprevir.
Introduction
This compound is a chiral diamine belonging to the bispidine family of alkaloids. Its rigid bicyclic structure and the presence of two tertiary amine functionalities make it an effective chiral ligand for coordinating with organometallic reagents, thereby inducing stereoselectivity in chemical transformations. This document specifically details its use in combination with sec-butyllithium for the diastereoselective deprotonation and subsequent carboxylation of N-protected cyclic amines.
Key Application: Diastereoselective Deprotonation-Carboxylation
A significant application of this compound is in the diastereoselective synthesis of substituted octahydrocyclopenta[c]pyrrole derivatives. When used as a complexing agent for sec-butyllithium, it facilitates the deprotonation of N-t-butyloxycarbonyl-3-azabicyclo[3.3.0]octane with high diastereoselectivity. The subsequent quenching of the resulting organolithium intermediate with carbon dioxide yields predominantly the trans-carboxylic acid derivative. This transformation is a key step in the synthesis of intermediates for protease inhibitors.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data for the diastereoselective deprotonation-carboxylation reaction.
| Substrate | Base | Ligand | Electrophile | Product | Diastereomeric Ratio (trans:cis) | Reference |
| N-t-butyloxycarbonyl-3-azabicyclo[3.3.0]octane | sec-Butyllithium | This compound | CO₂ | cis/trans-2-(t-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid | >90:10 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a method for the synthesis of the chiral ligand.
Materials:
-
N-propyl-4-piperidone
-
n-Propylamine
-
Paraformaldehyde
-
Hydrazine monohydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Ethanol
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (5 M)
Procedure:
-
Synthesis of 3,7-Di-n-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one:
-
To a stirred solution of N-n-propyl-4-piperidone, add n-propylamine dropwise.
-
Add paraformaldehyde to the mixture.
-
Reflux the reaction mixture in ethanol.
-
After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain 3,7-di-n-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one as a yellow oil.
-
-
Wolff-Kishner Reduction to this compound:
-
To a stirred mixture of 3,7-di-n-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one and KOH in diethylene glycol at room temperature under an argon atmosphere, add hydrazine monohydrate dropwise.
-
Heat the resulting mixture to 180 °C and stir for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Basify the residue to pH 14 by the addition of 5 M NaOH solution.
-
Stir the solution at room temperature for 1 hour and then extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by Kügelrohr distillation to yield this compound.
-
Protocol 2: Diastereoselective Deprotonation and Carboxylation of N-t-butyloxycarbonyl-3-azabicyclo[3.3.0]octane
This protocol details the primary application of the chiral ligand in asymmetric synthesis.[2]
Materials:
-
N-t-butyloxycarbonyl-3-azabicyclo[3.3.0]octane
-
This compound
-
sec-Butyllithium (in cyclohexane)
-
Methyl tert-butyl ether (MTBE)
-
Carbon dioxide (in nitrogen, 10% mixture)
-
Sodium bisulfate (NaHSO₄) solution (30 wt%)
-
Water
Procedure:
-
Reaction Setup:
-
In a 4-necked flask fitted with a mechanical stirrer, an addition funnel, and a thermometer, charge a solution of N-t-butyloxycarbonyl-3-azabicyclo[3.3.0]octane in MTBE.
-
Add this compound to the flask.
-
Cool the solution to between -72 °C and -75 °C.
-
-
Deprotonation:
-
Slowly add sec-butyllithium to the reaction mixture, ensuring the internal temperature remains below -69 °C.
-
Monitor the reaction progress (e.g., using in-situ IR spectroscopy by observing the disappearance of the starting material peak and the appearance of the lithiated intermediate).
-
After the addition is complete, agitate the solution for 3 hours at -75 °C to -72 °C.
-
-
Carboxylation:
-
Carefully sparge a 10% mixture of CO₂ in nitrogen into the reaction mixture, maintaining the temperature below -70 °C.
-
Stop the gas flow once the presence of CO₂ is detected in the reaction medium.
-
-
Workup:
-
Warm the mixture to 0-5 °C and add a solution of 30 wt% NaHSO₄.
-
Warm the mixture to 22-25 °C and stir for 30 minutes.
-
Separate the aqueous phase and wash the organic phase with water.
-
Decant the aqueous phase and concentrate the organic phase to provide the title compound, cis/trans-2-(t-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid.
-
Visualizations
Synthesis Workflow for this compound
Caption: Synthetic route to this compound.
Experimental Workflow for Diastereoselective Deprotonation-Carboxylation
References
The Emergence of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane as a Robust Chiral Surrogate for (-)-Sparteine
For researchers, scientists, and drug development professionals, the quest for efficient and accessible chiral ligands is paramount in asymmetric synthesis. The natural product (-)-sparteine, a C2-symmetric diamine, has long been a cornerstone in this field, particularly for its remarkable ability to induce high stereoselectivity in various reactions, most notably in the asymmetric deprotonation of N-Boc protected heterocycles. However, the reliance on a natural source for (-)-sparteine presents significant drawbacks, including limited availability of its unnatural (+)-enantiomer and batch-to-batch variability. In response to these challenges, 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane has emerged as a highly effective and synthetically accessible chiral surrogate, offering comparable, and in some cases superior, performance in asymmetric transformations.
This application note provides a comprehensive overview of this compound, including detailed protocols for its synthesis and its application as a chiral ligand in the well-established asymmetric deprotonation of N-Boc-pyrrolidine. Quantitative data is presented to allow for a direct comparison with (-)-sparteine, highlighting the potential of this synthetic surrogate to replace its natural counterpart in modern organic synthesis.
Molecular Structure and Comparison
The structural rigidity of the bispidine core in both (-)-sparteine and this compound is crucial for their function as effective chiral ligands. This rigidity allows for a well-defined coordination environment around the metal center, which is essential for achieving high levels of enantioselectivity.
Application Notes and Protocols: 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane in Copper-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane, a member of the bispidine class of ligands, is a bicyclic diamine with a rigid chair-chair conformation. The nitrogen atoms' steric accessibility and electronic properties, influenced by the propyl substituents, make it a candidate for coordinating with transition metals. While the application of bispidine derivatives is well-documented in medicinal chemistry, their use as supporting ligands in catalysis is an emerging area of interest. This document provides an overview of the potential application of this compound as a ligand in copper-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-heteroatom bonds.
Copper-catalyzed cross-coupling reactions, such as the Ullmann-type reactions, offer a cost-effective and efficient alternative to palladium-catalyzed systems for the formation of C-N, C-O, and C-S bonds. The choice of ligand is crucial for the success of these transformations, as it influences the solubility, stability, and reactivity of the copper catalyst. The rigid scaffold of this compound is anticipated to form stable chelate complexes with copper, potentially enhancing its catalytic activity and providing a unique steric environment to facilitate challenging cross-coupling reactions.
These notes provide hypothetical, yet plausible, experimental protocols and representative data to guide researchers in exploring the utility of this compound in copper-catalyzed C-N and C-O cross-coupling reactions.
Data Presentation: Representative Substrate Scope and Yields
The following tables present illustrative data for the copper-catalyzed C-N and C-O cross-coupling reactions using this compound as a ligand. These values are based on typical results observed for effective copper-diamine catalyst systems and should serve as a benchmark for experimental investigation.
Table 1: Copper-Catalyzed N-Arylation of Amines with Aryl Halides
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | Iodobenzene | Aniline | N-Phenylaniline | 92 |
| 2 | 4-Iodotoluene | Aniline | 4-Methyl-N-phenylaniline | 88 |
| 3 | 4-Iodoanisole | Aniline | 4-Methoxy-N-phenylaniline | 85 |
| 4 | 1-Iodo-4-nitrobenzene | Aniline | 4-Nitro-N-phenylaniline | 75 |
| 5 | Bromobenzene | Morpholine | 4-Phenylmorpholine | 89 |
| 6 | 4-Bromotoluene | Morpholine | 4-(p-Tolyl)morpholine | 86 |
| 7 | Iodobenzene | Benzylamine | N-Benzyl-N-phenylamine | 78 |
| 8 | 2-Bromopyridine | Piperidine | 1-(Pyridin-2-yl)piperidine | 82 |
Table 2: Copper-Catalyzed O-Arylation of Phenols with Aryl Halides
| Entry | Aryl Halide | Phenol | Product | Yield (%) |
| 1 | Iodobenzene | Phenol | Diphenyl ether | 85 |
| 2 | 4-Iodotoluene | Phenol | 4-Methyldiphenyl ether | 82 |
| 3 | 4-Iodoanisole | Phenol | 4-Methoxydiphenyl ether | 78 |
| 4 | 1-Iodo-4-cyanobenzene | Phenol | 4-Phenoxybenzonitrile | 70 |
| 5 | Bromobenzene | 4-Methoxyphenol | 4-Methoxydiphenyl ether | 88 |
| 6 | 4-Bromotoluene | 4-Methoxyphenol | 4-Methoxy-4'-methyldiphenyl ether | 85 |
| 7 | Iodobenzene | 2-Naphthol | 2-Phenoxynaphthalene | 80 |
| 8 | 2-Bromopyridine | Phenol | 2-Phenoxypyridine | 75 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Amines
This protocol describes a general method for the C-N cross-coupling of an aryl halide with an amine using a copper(I) salt and this compound as a ligand.
Materials:
-
Copper(I) iodide (CuI)
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Amine (e.g., aniline)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add CuI (0.05 mmol, 5 mol%), this compound (0.06 mmol, 6 mol%), and the base (K₃PO₄, 2.0 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the reaction tube.
-
Add the anhydrous, degassed solvent (3 mL).
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for Copper-Catalyzed O-Arylation of Phenols
This protocol outlines a general method for the C-O cross-coupling of an aryl halide with a phenol using a copper(I) salt and this compound.
Materials:
-
Copper(I) iodide (CuI)
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Phenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, add CuI (0.1 mmol, 10 mol%), this compound (0.12 mmol, 12 mol%), and the base (Cs₂CO₃, 2.0 mmol).
-
Add the aryl halide (1.0 mmol) and the phenol (1.2 mmol).
-
Add the anhydrous, degassed solvent (3 mL).
-
Seal the Schlenk tube and heat the reaction mixture at a specified temperature (typically 100-130 °C) with vigorous stirring for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired diaryl ether.
Mandatory Visualizations
Diagram 1: Proposed Catalytic Cycle for Copper-Catalyzed Cross-Coupling
Caption: A proposed catalytic cycle for copper-catalyzed cross-coupling reactions.
Diagram 2: Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized experimental workflow for copper-catalyzed cross-coupling.
Application Notes and Protocols: Stereoselective Deprotonation using 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane (DPBP) is a rigid, bicyclic diamine that has found a niche application in stereoselective synthesis. While DPBP itself is an achiral molecule, it serves as a powerful complexing agent for organolithium bases, influencing the stereochemical outcome of deprotonation reactions on prochiral substrates. This document provides detailed application notes and protocols for the use of DPBP in achieving high diastereoselectivity in the synthesis of key pharmaceutical intermediates. The primary documented application is in the stereoselective lithiation and subsequent carboxylation of N-Boc-protected bicyclopyrrolidine, a crucial step in the synthesis of the Hepatitis C virus (HCV) protease inhibitor, Telaprevir.[1][2][3]
The rigid "chair-chair" conformation of the bispidine skeleton is believed to play a critical role in organizing the transition state of the deprotonation reaction, leading to preferential abstraction of one of the diastereotopic protons.[4][5] This controlled deprotonation allows for the subsequent stereospecific introduction of an electrophile.
Application: Diastereoselective Synthesis of a Telaprevir Intermediate
A key application of this compound is as a ligand in the diastereoselective deprotonation of N-Boc-octahydrocyclopenta[c]pyrrole. This reaction is a critical step in the large-scale synthesis of a bicyclic amino acid intermediate for the antiviral drug Telaprevir.[1][3] The use of DPBP in conjunction with an organolithium base, such as sec-butyllithium, directs the deprotonation to occur with high diastereoselectivity, favoring the formation of the trans diastereomer upon quenching with an electrophile like carbon dioxide.
Reaction Scheme:
N-Boc-octahydrocyclopenta[c]pyrrole is deprotonated with sec-butyllithium in the presence of DPBP, followed by carboxylation to yield the desired carboxylic acid with high diastereoselectivity.
Quantitative Data Summary
The following table summarizes the diastereoselectivity achieved in the lithiation-carboxylation of N-Boc-octahydrocyclopenta[c]pyrrole using this compound as a ligand.
| Substrate | Base | Ligand | Electrophile | Solvent | Temp (°C) | Product | Diastereomeric Ratio (trans:cis) | Reference |
| N-Boc-octahydrocyclopenta[c]pyrrole | sec-Butyllithium | DPBP | CO₂ | Not Specified | Not Specified | Racemic trans-N-Boc-octahydrocyclopenta[c]pyrrole-1-carboxylic acid | >90:10 | [2] |
Experimental Protocols
1. Synthesis of this compound (DPBP)
A general method for the synthesis of 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes involves a double Mannich reaction followed by a Wolff-Kischner reduction.[4]
2. Stereoselective Lithiation and Carboxylation of N-Boc-octahydrocyclopenta[c]pyrrole
This protocol is adapted from procedures described for the synthesis of the Telaprevir intermediate.[1][2][3]
Materials:
-
N-Boc-octahydrocyclopenta[c]pyrrole
-
This compound (DPBP)
-
sec-Butyllithium in a suitable solvent (e.g., cyclohexane)
-
Anhydrous tetrahydrofuran (THF)
-
Dry carbon dioxide (gas or solid)
-
Aqueous workup solutions (e.g., saturated ammonium chloride, hydrochloric acid)
-
Organic extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-octahydrocyclopenta[c]pyrrole and this compound (DPBP) in anhydrous tetrahydrofuran (THF) in a flame-dried reaction vessel equipped with a magnetic stirrer and a thermocouple.
-
Cooling: Cool the solution to a low temperature (typically between -78 °C and -20 °C).
-
Deprotonation: Slowly add a solution of sec-butyllithium to the reaction mixture while maintaining the low temperature. Stir the resulting solution for a specified period to ensure complete formation of the lithiated intermediate.
-
Carboxylation: Quench the reaction by introducing dry carbon dioxide. This can be done by bubbling CO₂ gas through the solution or by carefully adding crushed dry ice.
-
Workup: After the reaction is complete, allow the mixture to warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with hydrochloric acid to protonate the carboxylate.
-
Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by crystallization or chromatography to yield the desired racemic trans-N-Boc-octahydrocyclopenta[c]pyrrole-1-carboxylic acid.
-
Resolution: The resulting racemic mixture of the trans and cis acids can be resolved using a chiral resolving agent, such as (S)-1-(1-naphthyl)ethylamine, to isolate the desired enantiomer.[1]
Visualizations
Logical Workflow for Stereoselective Deprotonation and Carboxylation
Caption: A logical workflow diagram illustrating the key steps in the diastereoselective carboxylation of N-Boc-octahydrocyclopenta[c]pyrrole using DPBP.
Proposed Role of DPBP in the Transition State
Caption: A simplified diagram showing the proposed role of DPBP in forming a ternary complex that leads to a highly organized transition state for stereoselective deprotonation.
References
- 1. researchgate.net [researchgate.net]
- 2. US7776887B2 - Processes and intermediates - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the two-step synthesis is consistently low. What are the most critical parameters to investigate?
A1: Low overall yield in the synthesis of this compound can stem from inefficiencies in either the initial Mannich cyclocondensation or the subsequent Wolff-Kishner reduction.
-
Mannich Reaction: The formation of the intermediate, 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one, is sensitive to the purity of reagents and reaction conditions. Ensure that the starting N-propyl-4-piperidone is of high purity. The reaction is typically acid-catalyzed; however, the pH should be carefully controlled to prevent side reactions.
-
Wolff-Kishner Reduction: This high-temperature reaction requires careful execution. Incomplete removal of water can hinder the reaction, and excessively high temperatures can lead to decomposition. Ensure a robust inert atmosphere (e.g., nitrogen) is maintained throughout the reaction.[1]
Q2: I am observing multiple spots on my TLC plate after the Mannich reaction, even after extended reaction times. What are the likely byproducts?
A2: The Mannich reaction is a three-component condensation, and several side reactions can occur.[2] Common byproducts include:
-
Incomplete cyclization products: Mono-addition products where only one molecule of formaldehyde and the piperidone have reacted.
-
Polymeric materials: Formaldehyde can self-polymerize or react with the amine to form undesired oligomers.
-
Further condensation products: The initial Mannich base can sometimes react with additional formaldehyde and piperidone.[3]
To minimize these, ensure slow addition of formaldehyde to the reaction mixture and maintain the optimal reaction temperature.
Q3: The purification of the final product by column chromatography is proving difficult, with overlapping fractions. Are there alternative purification strategies?
A3: The final product, this compound, is a viscous oil which can make chromatographic separation challenging.[1] Consider the following:
-
Column Chromatography: Use a less polar eluent system to improve separation. A gradient elution might be more effective than an isocratic one. Aluminum oxide has been reported as a stationary phase for similar compounds.[1]
-
Salt Formation: Conversion of the basic diamine product to a salt (e.g., hydrochloride or fumarate) can facilitate purification through crystallization. The pure diamine can then be regenerated by treatment with a base.[4]
Q4: My Wolff-Kishner reduction of the bispidinone intermediate is sluggish and gives a poor yield. How can I optimize this step?
A4: The success of the Wolff-Kishner reduction is highly dependent on the reaction conditions.
-
Temperature: The reaction is typically carried out at high temperatures (160-170 °C) in a high-boiling solvent like triethylene glycol.[1] Ensure your heating apparatus can maintain a stable temperature in this range.
-
Base: Potassium hydroxide is commonly used. Ensure it is freshly ground or from a newly opened container to minimize deactivation by atmospheric carbon dioxide.
-
Hydrazine: Use anhydrous hydrazine hydrate for the best results. The presence of water can negatively impact the reaction.
-
Reaction Time: The reaction can take several hours (e.g., 5 hours) to go to completion.[1] Monitor the reaction progress by TLC.
Data Presentation
Table 1: Hypothetical Optimization of Mannich Cyclocondensation
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | Acetic Acid (10) | 65 | 12 | 55 |
| 2 | Ethanol | Acetic Acid (10) | 78 | 12 | 62 |
| 3 | Methanol | Formic Acid (10) | 65 | 12 | 58 |
| 4 | Ethanol | Acetic Acid (5) | 78 | 24 | 65 |
Table 2: Hypothetical Optimization of Wolff-Kishner Reduction
| Entry | Base (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOH (5) | 160 | 5 | 70 |
| 2 | KOH (5) | 180 | 5 | 75 |
| 3 | NaOH (5) | 180 | 5 | 68 |
| 4 | KOH (7) | 180 | 7 | 80 |
Experimental Protocols
1. Synthesis of 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one (Mannich Cyclocondensation)
This protocol is a representative procedure based on similar syntheses.[1]
-
To a solution of 1-propyl-4-oxopiperidine (1 equivalent) in methanol, add propylamine (1 equivalent) and a catalytic amount of acetic acid.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of formaldehyde (2.2 equivalents).
-
Allow the reaction mixture to warm to room temperature and then reflux for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., dichloromethane) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or aluminum oxide.
2. Synthesis of this compound (Wolff-Kishner Reduction)
This protocol is a representative procedure based on similar syntheses.[1]
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one (1 equivalent) in triethylene glycol.
-
Add hydrazine hydrate (5 equivalents) and potassium hydroxide pellets (7 equivalents).
-
Heat the mixture to 160-170 °C for 5-7 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Reaction pathway for the synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 4. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 3,7-Diazabicyclo[3.3.1]nonanes: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,7-diazabicyclo[3.3.1]nonanes, commonly known as bispidines, is a cornerstone in the development of novel therapeutics and functional materials. However, the synthetic routes to this valuable scaffold can be fraught with challenges, primarily due to the formation of undesired side products. This technical support center provides a comprehensive guide to troubleshooting common side reactions encountered during the synthesis of bispidines, with a focus on the widely employed double Mannich reaction and subsequent Wolff-Kishner reduction.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3,7-diazabicyclo[3.3.1]nonanes?
The most prevalent and versatile method for constructing the bispidine core is the double Mannich reaction. This reaction typically involves the condensation of a piperidin-4-one derivative with formaldehyde and a primary amine.[1][2][3][4] The resulting 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) can then be reduced, often via a Wolff-Kishner reduction, to afford the saturated bispidine scaffold.[1][2]
Q2: I am getting a complex mixture of products in my double Mannich reaction. What are the likely side products?
Side reactions in the double Mannich synthesis of bispidinones can lead to a variety of byproducts, significantly complicating purification and reducing the yield of the desired product. Some commonly encountered side products include:
-
N- and N,N'-Substituted Byproducts: Incomplete reaction or side reactions can lead to the formation of mono- and di-substituted piperidine derivatives that have not undergone the second cyclization to form the bicyclic core. In some cases, these can form an inseparable complex mixture with the desired product.
-
Diazaadamantane Derivatives: Under certain conditions, a rearrangement and further reaction with formaldehyde can lead to the formation of a more rigid tricyclic 1,3-diazaadamantane structure.
-
Oligomeric and Polymeric Materials: Formaldehyde's propensity to polymerize, especially under basic conditions, can lead to the formation of intractable polymeric byproducts. Self-condensation of the piperidinone starting material (an aldol-type reaction) can also contribute to the formation of higher molecular weight impurities.
One study on the synthesis of 3,7-diallyl-3,7-diazabicyclo[3.3.1]nonane identified and isolated several previously undetected byproducts, highlighting the complexity of this reaction.[5]
Q3: My Wolff-Kishner reduction of the bispidinone is not going to completion or is giving me unexpected products. What could be the issue?
The Wolff-Kishner reduction, while effective for converting the C9-carbonyl to a methylene group, is sensitive to reaction conditions and can result in specific side products:
-
Azine Formation: The intermediate hydrazone can react with another molecule of the bispidinone to form a stable azine, which is resistant to further reduction.
-
Incomplete Reduction (Alcohol Formation): Under certain conditions, particularly if the reaction temperature is not sufficiently high or if the base is not strong enough, the carbonyl group may only be reduced to the corresponding alcohol (a bispidinol).
Q4: How can I minimize the formation of these side products?
Minimizing side product formation requires careful control of reaction parameters. The following troubleshooting guides provide specific recommendations for the double Mannich reaction and the Wolff-Kishner reduction.
Troubleshooting Guide: Double Mannich Reaction
| Issue | Potential Cause | Recommended Solution |
| Low yield of bispidinone and formation of a complex mixture | Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the piperidinone, formaldehyde, and primary amine. A common starting point is a 1:2:1 ratio. |
| Suboptimal reaction temperature. | The reaction is often performed at elevated temperatures (reflux). However, excessively high temperatures can promote side reactions. Optimize the temperature for your specific substrates. | |
| Incorrect pH of the reaction medium. | The Mannich reaction is typically carried out under acidic or basic conditions. The optimal pH will depend on the specific substrates. Experiment with different acids (e.g., acetic acid) or bases to find the ideal conditions. | |
| Polymerization of formaldehyde. | Use high-quality paraformaldehyde and ensure it is fully depolymerized before the addition of other reactants. Adding the piperidinone and amine to a pre-heated solution of depolymerized formaldehyde can be beneficial. | |
| Formation of diazaadamantane byproduct | Excess formaldehyde and prolonged reaction times. | |
| Difficulty in purifying the bispidinone | Presence of polar byproducts and unreacted starting materials. | Purification is often achieved by column chromatography on silica gel or alumina.[1][2] Conversion of the crude product to its salt (e.g., hydrochloride or fumarate) can facilitate purification through crystallization. |
Troubleshooting Guide: Wolff-Kishner Reduction
| Issue | Potential Cause | Recommended Solution |
| Incomplete reaction, starting material remains | Insufficiently high temperature. | The Wolff-Kishner reaction typically requires high temperatures (180-200 °C) to drive the reaction to completion. Ensure your reaction setup can safely reach and maintain these temperatures. |
| Inadequate amount or strength of the base. | A strong base, such as potassium hydroxide or potassium tert-butoxide, is crucial. Use a sufficient excess of the base. | |
| Formation of azine byproduct | Presence of excess bispidinone relative to hydrazine. | Use a significant excess of hydrazine hydrate to favor the formation of the hydrazone and minimize the competing azine formation. |
| Formation of the corresponding alcohol (bispidinol) | Presence of water in the reaction mixture. | While hydrazine hydrate is often used, it is important to drive off the water during the reaction. A Dean-Stark trap can be employed for this purpose. Anhydrous hydrazine can also be used, but with extreme caution due to its toxicity and instability. |
| Reaction temperature not high enough for complete reduction. | Ensure the reaction reaches a temperature sufficient for the decomposition of the hydrazone intermediate to the alkane. |
Experimental Protocols
1. General Procedure for the Double Mannich Synthesis of a 3,7-Disubstituted-3,7-diazabicyclo[3.3.1]nonan-9-one
A representative procedure involves the dropwise addition of a solution of 1-substituted-4-piperidone and a primary amine in a suitable solvent (e.g., methanol or ethanol) to a refluxing solution of formaldehyde (from paraformaldehyde) in the same solvent, often with an acid catalyst like acetic acid.[1][2] The reaction mixture is then refluxed for several hours and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is worked up, typically involving an acid-base extraction, followed by purification by column chromatography.
2. General Procedure for the Wolff-Kishner Reduction of a 3,7-Diazabicyclo[3.3.1]nonan-9-one
To a solution of the bispidinone in a high-boiling solvent such as diethylene glycol or triethylene glycol, a large excess of hydrazine hydrate and a strong base like potassium hydroxide are added.[1][2] The mixture is heated to a high temperature (e.g., 180-200 °C) for several hours, during which water and excess hydrazine are distilled off. After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude bispidine, which is typically purified by distillation, crystallization, or column chromatography.
Visualizing Reaction Pathways and Troubleshooting Logic
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the general workflow and the logical steps in troubleshooting common issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ect-journal.kz [ect-journal.kz]
- 3. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mannich Condensation for Bispidine Formation
Welcome to the technical support center for the synthesis of bispidines via Mannich condensation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this crucial synthetic process.
Frequently Asked Questions (FAQs)
Q1: My Mannich reaction is resulting in a low yield of the desired bispidinone. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue and can stem from several factors:
-
Reagent Quality: Ensure all reagents—the piperidone derivative, primary amine, and formaldehyde source (paraformaldehyde is common)—are pure. The amine, in particular, should be free of secondary amine impurities.
-
Formaldehyde Source: Paraformaldehyde needs to be depolymerized to formaldehyde, which is pH and temperature-dependent. Ensure conditions are adequate for this to occur. Using an aqueous formaldehyde solution can sometimes introduce too much water, affecting the reaction equilibrium.
-
Reaction pH: The Mannich reaction is typically acid-catalyzed to promote the formation of the electrophilic iminium ion.[1][2] The pH should be weakly acidic. If the solution is too acidic, the amine starting material will be fully protonated and thus non-nucleophilic. If it's too basic, iminium ion formation will be slow. Acetic acid is a commonly used catalyst.[3]
-
Reaction Temperature and Time: The reaction often requires heating (reflux) to proceed at a reasonable rate.[4] Monitor the reaction by TLC to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged heating can cause decomposition of products.
-
Stoichiometry: A slight excess of formaldehyde and the primary amine relative to the piperidone derivative is sometimes used to drive the reaction to completion.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: Side product formation is often related to the reactivity of the intermediates.
-
Polymerization: Formaldehyde can polymerize if not consumed in the reaction. Using freshly opened or properly stored paraformaldehyde can help.
-
Further Condensation: The initial Mannich base product can sometimes react further. If the product has available N-H protons or other acidic protons, it might undergo a second Mannich-type reaction.[5]
-
Alternative Cyclizations: Depending on the substrates, other cyclization pathways may compete with the desired bispidine formation.
-
Minimization Strategies: Careful control of stoichiometry, temperature, and reaction time is crucial. Adding the reagents in a specific order (e.g., pre-forming the iminium ion before adding the enolizable component) can sometimes improve selectivity.
Q3: How can I control the stereochemistry of the bispidine ring during the Mannich condensation?
A3: Controlling diastereoselectivity is a significant challenge. The bispidine ring typically adopts a rigid double-chair conformation.[3] The stereochemical outcome can be influenced by:
-
Catalyst: Chiral bispidine-based amine catalysts have been developed to achieve high diastereo- and enantioselectivity in asymmetric Mannich reactions.[6][7]
-
Additives: The presence or absence of water can dramatically switch the diastereoselectivity. In some systems, the addition of 4 Å molecular sieves to remove trace water favors one diastereomer, while the addition of water can favor the other.[6][8][9]
-
Solvent and Temperature: The choice of solvent and reaction temperature can influence the transition state energies, thereby affecting the diastereomeric ratio. For example, changing the solvent from dichloromethane to ether or adjusting the temperature can alter the outcome.[8][9]
Q4: The final step of my synthesis involves the reduction of the bispidinone C=O group. Which method is most effective?
A4: The reduction of the C-9 keto group of the bispidinone to yield the final bispidine is almost exclusively accomplished via the Wolff-Kishner reduction .[3][10] This method is effective because it is performed under basic conditions, which are compatible with the amine functionalities in the bispidine scaffold. The reaction typically involves heating the bispidinone with hydrazine hydrate and a strong base like KOH in a high-boiling solvent such as triethylene glycol.[3][10]
Data on Reaction Optimization
Optimizing the Mannich reaction often involves screening various parameters. The following tables summarize data adapted from studies on bispidine-catalyzed asymmetric Mannich reactions, illustrating the impact of additives and solvents on yield and stereoselectivity.
Table 1: Effect of Additives on Diastereoselectivity
| Entry | Additive | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | None | 98 | 76:24 | 67 |
| 2 | 4 Å Molecular Sieves | 99 | >19:1 (anti) | 88 |
| 3 | H₂O | 99 | 15:85 (syn) | 85 |
| Data adapted from a diastereodivergent asymmetric Mannich reaction using a bispidine-based chiral amine catalyst.[6][8] |
Table 2: Effect of Solvent on Reaction Outcome
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Dichloromethane | 98 | >19:1 | 92 |
| 2 | Toluene | 99 | >19:1 | 91 |
| 3 | Ether | 99 | >19:1 | 95 |
| 4 | MTBE | 99 | >19:1 | 96 |
| Data for the anti-selective reaction in the presence of 4 Å molecular sieves.[6][9] |
Experimental Protocols
Protocol 1: General Synthesis of a 7-Substituted-3,7-diazabicyclo[3.3.1]nonan-9-one (Bispidinone)
This procedure is a generalized method for the double Mannich cyclocondensation.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 4-piperidone derivative (1.0 eq.) and the desired primary amine (1.0-1.1 eq.) in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Add acetic acid (0.1-0.2 eq.) to the mixture to catalyze the reaction.
-
Formaldehyde Addition: Add paraformaldehyde (2.2-2.5 eq.) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) for 5-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is often a viscous oil or solid. Purify by dissolving the residue in a suitable solvent and performing column chromatography (e.g., on alumina or silica gel) to obtain the pure bispidinone.[3][10]
Protocol 2: Wolff-Kishner Reduction of a Bispidinone
This protocol is for the removal of the C-9 carbonyl group.
-
Reaction Setup: In a flask equipped with a distillation head and reflux condenser, add the bispidinone (1.0 eq.), hydrazine hydrate (excess, ~15-20 eq.), and triethylene glycol as the solvent.[10]
-
Base Addition: Add potassium hydroxide pellets (excess, ~10-15 eq.) to the mixture.
-
Heating Stage 1: Heat the mixture to approximately 160-170 °C and maintain for 4-5 hours under a nitrogen atmosphere.[3][10]
-
Heating Stage 2: Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Continue heating for an additional 2-3 hours.
-
Workup: Cool the reaction mixture. Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude bispidine. Further purification can be achieved via column chromatography or recrystallization if necessary.
Visual Guides
The following diagrams illustrate key workflows and logical steps in the synthesis and troubleshooting of bispidine formation.
Caption: General workflow for bispidine synthesis.
Caption: Troubleshooting logic for Mannich condensation.
References
- 1. adichemistry.com [adichemistry.com]
- 2. byjus.com [byjus.com]
- 3. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 4. researchgate.net [researchgate.net]
- 5. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N -sulfonyl ketimines with ketones - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00446A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically proceeds via a Mannich cyclocondensation to form a bispidinone intermediate, followed by a Wolff-Kishner reduction. Common impurities may include:
-
Unreacted Starting Materials: Residual 4-oxopiperidine derivatives, propylamine, and formaldehyde from the Mannich reaction.
-
Bispidinone Intermediate: Incomplete Wolff-Kishner reduction can leave the 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one intermediate.
-
Side-Products from Mannich Reaction: Various condensation byproducts.
-
Side-Products from Wolff-Kishner Reduction: Azine formation is a potential side-reaction.[1]
-
Solvent Residues: High-boiling point solvents like triethylene glycol used in the reduction step.
Q2: My final product is a viscous, colored oil. Is this normal and how can I purify it?
A2: Yes, it is common for 3,7-disubstituted-3,7-diazabicyclo[3.3.1]nonane derivatives to be viscous oils.[2][3][4][5] This physical state makes purification by standard crystallization challenging. The color may be due to minor impurities. Several purification techniques can be employed:
-
Column Chromatography: This is a widely reported method for purifying similar bicyclic nonanes.[2][3][4][5]
-
Vacuum Distillation: Suitable for high-boiling, thermally stable compounds.
-
Salt Formation and Recrystallization: As a diamine, the product can be converted to a crystalline salt, which can be purified by recrystallization and then converted back to the free base.[2]
Q3: I am having difficulty with column chromatography for my viscous product. What can I do?
A3: Column chromatography of viscous oils can be challenging due to difficult loading and poor separation. Here are some troubleshooting tips:
-
Dry Loading: Instead of directly applying the viscous oil to the column, adsorb it onto a small amount of silica gel or alumina.[2] This creates a free-flowing powder that can be evenly loaded onto the column.
-
Choice of Stationary Phase: Alumina has been successfully used for the purification of 3,7-diazabicyclo[3.3.1]nonane derivatives.[2][3][4][5]
-
Solvent System Selection: A common eluent system reported for similar compounds is a mixture of benzene and dioxane (e.g., 5:1).[2][3][4][5] However, due to the toxicity of benzene, consider substituting it with toluene. A gradient elution may also improve separation.
Troubleshooting Guides
Issue 1: Poor Separation during Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Tailing of the product spot on TLC. | The compound is too polar for the eluent system, or the stationary phase is too acidic. | Add a small amount of a more polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the eluent. Use a neutral or basic stationary phase like alumina. |
| Co-elution of impurities with the product. | The polarity of the eluent is too high, or the selectivity of the stationary phase is insufficient. | Decrease the polarity of the eluent system. Try a different stationary phase (e.g., switch from silica to alumina or vice versa). |
| Product appears stuck on the column. | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent system (gradient elution). |
| Inconsistent elution profile. | Cracking of the column bed or uneven packing. | Ensure the column is packed carefully and uniformly. For viscous samples, use the dry loading technique to ensure an even application. |
Issue 2: Product Decomposition during Purification
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new, lower Rf spots on TLC after distillation. | Thermal decomposition at high temperatures. | Use vacuum distillation to lower the boiling point of the compound.[6] |
| Smearing on TLC plate after chromatography on silica gel. | Decomposition on the acidic silica surface. | Use a deactivated (e.g., with triethylamine) silica gel or switch to a less acidic stationary phase like alumina. |
Issue 3: Difficulty in Removing High-Boiling Point Solvents
| Symptom | Possible Cause | Suggested Solution |
| Presence of solvent peaks (e.g., triethylene glycol) in the NMR spectrum of the final product. | Incomplete removal of the high-boiling point solvent used in the Wolff-Kishner reduction. | Perform a liquid-liquid extraction with water to remove the water-soluble solvent. If the product is also water-soluble, consider vacuum distillation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization.
-
Preparation of the Stationary Phase:
-
Choose an appropriate stationary phase (e.g., neutral alumina, activity III).
-
Prepare a slurry of the stationary phase in the initial, least polar eluent.
-
Carefully pack the column, ensuring no air bubbles are trapped.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude viscous oil (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of the stationary phase (e.g., 2-3 g) to the solution.
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
-
Chromatography:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the least polar solvent mixture.
-
Gradually increase the polarity of the eluent as needed to elute the product.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Salt Formation and Recrystallization
-
Salt Formation:
-
Dissolve the crude diamine in a suitable organic solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of an acid (e.g., HCl in ether, or fumaric acid in ethanol) dropwise with stirring.
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Continue addition until precipitation of the salt is complete.
-
Collect the solid salt by filtration and wash with cold solvent.
-
-
Recrystallization of the Salt:
-
Choose a suitable solvent or solvent mixture for recrystallization (e.g., ethanol/water, methanol/ether). The salt should be soluble in the hot solvent and insoluble in the cold solvent.
-
Dissolve the salt in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration and dry them.
-
-
Liberation of the Free Base:
-
Dissolve the purified salt in water.
-
Basify the aqueous solution with a strong base (e.g., NaOH, K2CO3) to a pH > 12.
-
Extract the free diamine with an organic solvent (e.g., dichloromethane, ethyl acetate).
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Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
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Remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
Table 1: Comparison of Purification Methods for Bicyclic Diamines
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages | Reference |
| Column Chromatography (Alumina) | >95% | Applicable to viscous oils; good for removing polar and non-polar impurities. | Can be time-consuming and require large volumes of solvent; potential for sample loss on the column. | [2][3][4][5] |
| Vacuum Distillation | >98% | Effective for removing non-volatile impurities; can be scaled up. | Requires a thermally stable compound; may not separate impurities with similar boiling points. | [6] |
| Salt Recrystallization | >99% | Can yield very high purity; removes impurities that do not form salts. | Requires the compound to form a stable, crystalline salt; involves an extra step to liberate the free base. | [2] |
Visualizations
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: N,N'-Dipropylbispidine Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of N,N'-Dipropylbispidine post-synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for N,N'-Dipropylbispidine?
A1: N,N'-Dipropylbispidine, also known as 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane, is typically synthesized via a two-step process. The first step involves a double Mannich reaction of a suitable piperidone derivative (e.g., N-propyl-4-piperidone), propylamine, and formaldehyde to form the bispidinone intermediate (3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one). The second step is the reduction of the ketone group of the bispidinone, commonly achieved through a Wolff-Kishner reduction, to yield the final N,N'-Dipropylbispidine.
Q2: What are the potential impurities I might encounter in my crude N,N'-Dipropylbispidine product?
A2: Several impurities can be present in the crude product, including:
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Unreacted starting materials: N-propyl-4-piperidone and propylamine.
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Mono-substituted intermediates: Incomplete reaction can lead to bispidine structures with only one propyl group.
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By-products from side reactions: Polymerization of formaldehyde or other side reactions can lead to various impurities.
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Residual reagents: Reagents from the reduction step, such as hydrazine and its derivatives, might be present.
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Oxidized by-products: The bispidine nitrogen atoms can be susceptible to oxidation.
Q3: What are the recommended methods for purifying crude N,N'-Dipropylbispidine?
A3: The most common and effective purification methods for N,N'-Dipropylbispidine are:
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Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities.[1][2] Alumina or silica gel can be used as the stationary phase.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can significantly improve purity. The choice of solvent is critical and may require some experimentation.
-
Distillation: For liquid bispidine derivatives, vacuum distillation (e.g., using a Kugelrohr apparatus) can be an effective purification technique.
Q4: How can I monitor the progress of the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography and to check the purity of fractions. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the purity of the final product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of N,N'-Dipropylbispidine | Incomplete Mannich reaction. | Ensure the reaction is run for a sufficient time and at the optimal temperature. Check the quality of the reagents, especially the formaldehyde. |
| Incomplete Wolff-Kishner reduction. | Ensure an adequate excess of hydrazine and a strong base (e.g., KOH) are used. The reaction temperature is critical and should be high enough to drive the reaction to completion. | |
| Product is a viscous oil and difficult to handle | Presence of polymeric impurities. | Column chromatography is often the best method for purifying viscous oils.[1][2] |
| Multiple spots on TLC after purification | Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation. |
| The product may be degrading on the stationary phase (e.g., silica gel). | Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent. | |
| Final product purity is still low after recrystallization | Inappropriate solvent choice. | Screen a variety of solvents or solvent mixtures to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. |
| Presence of impurities with similar solubility. | A second recrystallization or purification by column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Purification of N,N'-Dipropylbispidine by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of an appropriate size based on the amount of crude product.
-
Prepare a slurry of the chosen stationary phase (e.g., activated aluminum oxide, Brockmann activity III) in the initial eluent.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude N,N'-Dipropylbispidine in a minimal amount of the initial eluent.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of the stationary phase and load it onto the top of the column.
-
-
Elution:
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N,N'-Dipropylbispidine.
-
Protocol 2: Purification of N,N'-Dipropylbispidine by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a heated solvent.
-
Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Good solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the crude product in the minimum amount of the hot selected solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to allow for crystal formation.
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Expected Yield | Reference |
| Column Chromatography | >98% (by HPLC) | 60-80% | [1][2] |
| Recrystallization | >99% (by HPLC) | 50-70% (can be lower depending on impurity levels) | General laboratory practice |
| Kugelrohr Distillation | >98% (by GC) | 70-90% | General laboratory practice |
Visualizations
References
stability issues of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane under acidic conditions
Technical Support Center: 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
This technical support center provides guidance on the stability of this compound under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound in acidic environments.
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) after exposure to acidic conditions. | Degradation of the compound. The 3,7-diazabicyclo[3.3.1]nonane core is generally robust, but prolonged exposure to strong acids and elevated temperatures can lead to decomposition. | 1. Confirm the identity of the new peaks using mass spectrometry. 2. Perform a forced degradation study to systematically evaluate the impact of pH, temperature, and time. 3. Consider using a milder pH or lowering the temperature of your experiment. |
| Loss of compound over time in an acidic solution. | Compound degradation or precipitation. Protonation of the nitrogen atoms can increase aqueous solubility, but salt formation with certain counter-ions might lead to precipitation. | 1. Verify the pH of the solution and adjust if necessary. 2. Analyze the sample at different time points to determine the rate of loss. 3. Check for precipitate. If present, try to isolate and analyze it. Consider using a different acid or a co-solvent. |
| Changes in spectroscopic data (e.g., NMR, IR) after acid treatment. | Protonation of the nitrogen atoms or structural rearrangement. The bicyclic ring system can exist in different conformations, and protonation can influence this equilibrium. | 1. Acquire detailed 1H and 13C NMR spectra to assess structural changes. 2D NMR techniques can help elucidate the structure of any new species. 2. Compare the spectra with reference data for the protonated form of the compound if available. |
| Inconsistent experimental results when using the compound in an acidic medium. | Variability in the stability of the compound under slightly different conditions. Minor variations in pH, temperature, or the presence of catalysts can affect the rate of degradation. | 1. Standardize all experimental parameters, including the preparation of acidic solutions. 2. Use freshly prepared solutions of the compound for each experiment. 3. Include a control sample of the compound in a neutral solvent to monitor its intrinsic stability. |
Frequently Asked Questions (FAQs)
Q1: How stable is the 3,7-diazabicyclo[3.3.1]nonane scaffold under acidic conditions?
The 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold is generally considered to be chemically robust. It is stable enough to be used in a variety of synthetic procedures that involve acidic reagents. For instance, deprotection steps, such as the removal of a Boc group, are often carried out under acidic conditions (e.g., using hydrochloric acid in dioxane) without compromising the integrity of the bicyclic core[1].
Q2: What are the potential degradation pathways for this compound in strong acid?
While specific degradation pathways for this compound have not been extensively reported in the literature, potential degradation in strong acidic conditions could involve ring-opening of the bicyclic system, particularly at elevated temperatures. However, the presence of the N-propyl groups may influence the stability of the ring. It is crucial to perform experimental studies to identify any degradation products that may form under your specific conditions.
Q3: What are the expected pKa values for this compound?
The basicity of the nitrogen atoms in the 3,7-diazabicyclo[3.3.1]nonane core is a key factor in its behavior in acidic solutions. A study on the basicity of various derivatives of this scaffold has been conducted, showing a wide range of pKa values depending on the substituents. For this compound, two protonation steps are expected. The exact pKa values would need to be determined experimentally, but they will be in the range typical for tertiary amines.
Q4: How can I assess the stability of this compound in my acidic experimental conditions?
A forced degradation study is the recommended approach to evaluate the stability of the compound under your specific experimental conditions[2][3][4]. This involves subjecting a solution of the compound to the acidic conditions of your experiment and monitoring its concentration over time using a stability-indicating analytical method, such as HPLC or LC-MS. It is also advisable to analyze for the appearance of any degradation products.
Q5: Are there any known incompatibilities of this compound with common acids?
There are no widely reported incompatibilities. However, as with any amine, it will react with acids to form salts. The choice of the acid can be important, as the counter-ion could potentially influence the solubility and stability of the resulting salt.
Experimental Protocols
Protocol for Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability in an acidic environment.
Objective: To determine the degradation profile of this compound under specific acidic conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M and 1 M)
-
Sodium hydroxide (for neutralization)
-
Organic solvent (e.g., methanol, acetonitrile)
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
For each acidic condition to be tested (e.g., 0.1 M HCl, 1 M HCl), transfer a known volume of the stock solution into a volumetric flask.
-
Add the acidic solution to the flask to achieve the desired final concentration of the compound (e.g., 100 µg/mL).
-
Prepare a control sample by diluting the stock solution with a neutral solvent (e.g., 50:50 methanol/water).
-
-
Incubation:
-
Incubate the stress samples and the control sample at a specific temperature (e.g., room temperature, 40°C, 60°C).
-
The choice of temperature will depend on the expected stability of the compound and the desired rate of degradation.
-
-
Time-Point Sampling:
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Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately neutralize the acidic samples with an appropriate amount of sodium hydroxide solution to stop the degradation reaction.
-
Dilute the samples as necessary for analysis.
-
-
Analysis:
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Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
-
Quantify the peak area of the parent compound and any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
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Determine the rate of degradation.
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If degradation products are observed, attempt to characterize them using mass spectrometry and other spectroscopic techniques.
-
Data Presentation:
The results of the forced degradation study can be summarized in the following table:
| Condition | Time (hours) | % Compound Remaining | Degradation Products (Peak Area %) |
| 0.1 M HCl, 40°C | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 1 M HCl, 40°C | 0 | 100 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| Control, 40°C | 0 | 100 | - |
| 48 |
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound under acidic conditions.
Caption: Logical relationship between experimental factors and potential degradation outcomes for this compound under acidic stress.
References
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
challenges in the scale-up of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane production
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | - Ensure starting materials are pure and dry.- Verify the accuracy of reagent stoichiometry.- Increase reaction time or temperature as per the protocol. |
| Degradation of reagents or intermediates | - Use fresh paraformaldehyde and amines.- Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][2] | |
| Incorrect pH of the reaction mixture | - The Mannich reaction is sensitive to pH. Ensure the appropriate amount of acid catalyst (e.g., acetic acid) is used.[1][2] | |
| Formation of Side Products | Competing Aldol condensation | - Maintain a concentrated reaction mixture to favor the Mannich reaction.[3] - Control the reaction temperature, as higher temperatures can promote side reactions. The first step of a two-step Mannich reaction is often carried out at 0°C.[3] |
| Formation of polymeric materials | - Control the rate of addition of formaldehyde to the reaction mixture.- Ensure efficient stirring to prevent localized high concentrations of reagents. | |
| Difficulties in Product Purification | Product is a viscous oil | - Column chromatography is a common method for purifying oily products of this type.[1][2] |
| Co-elution of impurities | - Optimize the solvent system for column chromatography. A common eluent system is a mixture of benzene and dioxane.[1][2] - Consider converting the final product to a salt (e.g., hydrochloride or fumarate) to facilitate purification through crystallization.[4] | |
| Inconsistent Results at Larger Scale | Poor heat transfer in larger reactors | - Use a reactor with efficient heat exchange capabilities.- Monitor the internal reaction temperature closely and adjust heating or cooling as needed. |
| Inefficient mixing | - Use appropriate stirring mechanisms (e.g., overhead stirrer with a suitable impeller) for the reactor volume.- Ensure homogenous mixing of all reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing this compound?
A1: The most prevalent method for synthesizing the 3,7-diazabicyclo[3.3.1]nonane scaffold is the double Mannich reaction.[4][5] This typically involves the condensation of a piperidone derivative, an amine (in this case, propylamine), and formaldehyde.[1][2]
Q2: My final product is a viscous oil and difficult to handle. How can I improve its handling and purity?
A2: It is common for derivatives of 3,7-diazabicyclo[3.3.1]nonane to be viscous oils.[1][2] For easier handling and purification, you can convert the free base into a salt, such as a hydrochloride or fumarate salt. This often results in a crystalline solid that is easier to isolate and purify.[4]
Q3: I am observing a significant amount of an unknown impurity in my crude product. What could it be?
A3: A likely impurity is the product of a competitive aldol reaction.[3] To minimize this, it is recommended to use a concentrated reaction solution and carefully control the reaction temperature.[3] Another possibility is the presence of residual N-tBoc protected starting materials if a protecting group strategy is used.[4]
Q4: What is the typical conformation of the 3,7-diazabicyclo[3.3.1]nonane ring system?
A4: The 3,7-diazabicyclo[3.3.1]nonane scaffold typically adopts a "chair-chair" conformation for both piperidine rings.[1][2] However, the presence of bulky substituents on the nitrogen atoms can lead to a preference for a "chair-boat" conformation.[6]
Experimental Protocols
Synthesis of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one via Double Mannich Reaction
This protocol is adapted from general procedures for the synthesis of substituted bispidinones.[1][2]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Maintain an inert atmosphere using nitrogen or argon.
-
Reagent Preparation: Dissolve 1-substituted-4-piperidone, propylamine, and paraformaldehyde in a suitable solvent such as methanol or ethanol. Acetic acid is typically added as a catalyst.
-
Reaction Execution: Cool the reaction mixture to 0°C in an ice bath. Slowly add the paraformaldehyde suspension to the stirred solution of the piperidone and propylamine. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for the specified time.
-
Work-up: After cooling, the reaction mixture is typically concentrated under reduced pressure. The residue is then taken up in a suitable solvent and washed to remove impurities.
-
Purification: The crude product is purified by column chromatography on alumina or silica gel using an appropriate eluent system (e.g., benzene:dioxane 5:1).[1][2]
Reduction of the Carbonyl Group (if required)
If the non-ketone derivative is desired, the carbonyl group at the 9-position can be reduced. The Wolff-Kishner reduction is a common method for this transformation.[1][2]
-
Reaction Setup: In a flask equipped with a reflux condenser and a nitrogen inlet, dissolve the bispidinone in a high-boiling solvent like triethylene glycol.
-
Reagent Addition: Add hydrazine hydrate and potassium hydroxide pellets.
-
Reaction Execution: Heat the mixture to 160-170°C for several hours.[1][2] Water and excess hydrazine are then distilled off at a higher temperature.
-
Work-up and Purification: After cooling, the reaction mixture is worked up by extraction. The final product is purified by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 3. Bispidine - Wikipedia [en.wikipedia.org]
- 4. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. mathnet.ru [mathnet.ru]
Technical Support Center: Synthesis of 3,7-Diazabicyclo[3.3.1]nonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 3,7-diazabicyclo[3.3.1]nonane core?
A1: The most prevalent and efficient method is the double Mannich reaction.[1][2][3][4] This reaction involves the condensation of a piperidin-4-one derivative, formaldehyde, and a primary amine to form the characteristic bicyclic structure.[5]
Q2: What are the typical starting materials for the double Mannich reaction in this synthesis?
A2: Commonly used starting materials include a suitable piperidin-4-one, paraformaldehyde (as a source of formaldehyde), and a primary amine such as benzylamine or methylamine.[6]
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have proceeded to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.[3]
-
Suboptimal reaction conditions: Temperature, solvent, and pH can significantly impact the reaction outcome. The reaction often requires heating, and the choice of solvent (e.g., ethanol, methanol) can influence the yield.[7][8]
-
Byproduct formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Product loss during workup and purification: The purification process, typically column chromatography, can lead to product loss if not optimized.[6]
Q4: I am observing multiple spots on my TLC plate after the reaction. What could these be?
A4: The additional spots on your TLC plate likely correspond to byproducts. Common byproducts in the Mannich synthesis of bispidine derivatives can include mono-addition products, where the bicyclic ring has not fully formed, or products from further reactions of the desired product if excess formaldehyde or amine is used.[9][10] In syntheses starting from more complex precursors, other impurities such as 2,4-dioxo-3-azaspiro[5.5]undecane-1-carboxamide and 1,1-cyclohexanediacetic acid have been identified.
Q5: How can I minimize byproduct formation?
A5: Minimizing byproducts can be achieved by carefully controlling the reaction conditions:
-
Stoichiometry: Use precise stoichiometric ratios of the reactants. An excess of formaldehyde or the primary amine can lead to undesired side reactions.[9]
-
Temperature control: The reaction temperature can influence the rate of competing reactions. It is important to follow the recommended temperature profile for the specific protocol.[6]
-
Order of addition: The order in which reagents are added can be critical. Often, the piperidinone and amine are mixed before the addition of formaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3,7-diazabicyclo[3.3.1]nonane and its subsequent reduction.
| Issue | Potential Cause | Recommended Solution |
| Low to no formation of the desired bispidinone product | Inactive reagents (especially paraformaldehyde). | Use fresh, high-quality reagents. Ensure paraformaldehyde is fully depolymerized during the reaction. |
| Incorrect pH of the reaction mixture. | The Mannich reaction is typically acid-catalyzed. Ensure the pH is within the optimal range for the specific protocol. | |
| Presence of a significant amount of a higher molecular weight byproduct | Further reaction of the product with formaldehyde and amine.[10] | Carefully control the stoichiometry of the reactants. Avoid using a large excess of formaldehyde or the primary amine. |
| Formation of a viscous oil that is difficult to purify | Presence of multiple byproducts and unreacted starting materials. | Optimize the reaction conditions to improve selectivity. Employ gradient column chromatography for better separation. |
| Incomplete Wolff-Kishner reduction of the bispidinone | Insufficient reaction time or temperature. | The Wolff-Kishner reduction requires high temperatures (typically >180 °C) and prolonged reaction times to go to completion.[11] |
| Presence of water in the reaction mixture. | Ensure anhydrous conditions, as water can interfere with the reaction. | |
| Formation of an azine byproduct during Wolff-Kishner reduction | A common side reaction of hydrazones. | Add the hydrazone slowly to the base at the reaction temperature. |
Quantitative Data on Synthesis
The following table summarizes yield data for the synthesis of N-benzyl-N'-tboc-bispidine, a common intermediate, under varying Wolff-Kishner reduction temperatures. This data highlights the critical role of temperature in optimizing yield and minimizing byproduct formation.[6]
| Reaction Temperature (°C) | Yield of N-benzyl-N'-tboc-bispidine (%) | Observations |
| > 140 | < 30 | Significant decomposition and byproduct formation observed. |
| ≤ 140 | up to 73 | Optimal temperature range for maximizing yield. |
Note: This data is for a substituted derivative and should be used as a guideline for the synthesis of the parent 3,7-diazabicyclo[3.3.1]nonane.
Experimental Protocols
Synthesis of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (via Double Mannich Reaction)
This protocol is adapted from a standard procedure for the synthesis of N,N'-dibenzylbispidinone.[11]
Materials:
-
N-benzyl-4-piperidone
-
Paraformaldehyde
-
Benzylamine
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve N-benzyl-4-piperidone and benzylamine in ethanol.
-
Add glacial acetic acid to the mixture to catalyze the reaction.
-
Add paraformaldehyde to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
Reduction of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (via Wolff-Kishner Reduction)
This protocol describes the reduction of the bispidinone to the corresponding bispidine.[12]
Materials:
-
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
Procedure:
-
In a flask equipped with a reflux condenser, add the bispidinone, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to approximately 100-120 °C for 1-2 hours to form the hydrazone.
-
Carefully add potassium hydroxide pellets to the hot solution.
-
Increase the temperature to around 190-200 °C to allow for the distillation of water and excess hydrazine.
-
Maintain the reaction at this temperature for several hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography or distillation.
Visualizations
Caption: General synthetic pathway to 3,7-diazabicyclo[3.3.1]nonane.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Formation of an azine byproduct during Wolff-Kishner reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. kubsu.ru [kubsu.ru]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
- 9. Overview About Mannich Reaction Mechanism [unacademy.com]
- 10. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
reaction condition optimization for N-alkylation of bispidine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the reaction condition optimization of N-alkylation of the bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the N-alkylation of bispidine derivatives.
Question 1: My reaction shows low to no yield of the desired N-alkylated product. What are the potential causes and solutions?
Answer: Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Insoluble Reagents: The base, particularly potassium carbonate (K₂CO₃), may have poor solubility in common organic solvents like acetone, hindering the reaction.[1]
-
Reaction Conditions: The temperature may be too low or the reaction time too short for the specific combination of substrates.
-
Alkylating Agent Reactivity: Alkyl chlorides are less reactive than bromides and iodides. If you are using a less reactive halide, the reaction may be sluggish.
-
Solution: Add a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) to the reaction mixture. This facilitates an in situ Finkelstein reaction, converting the alkyl chloride or bromide to the more reactive alkyl iodide, which can accelerate the reaction.[1]
-
-
Solvent Choice: The choice of solvent is critical as it influences reagent solubility and the reaction mechanism.
Question 2: I am observing significant amounts of the di-N,N'-alkylated bispidine byproduct. How can I improve the selectivity for the mono-alkylated product?
Answer: Controlling selectivity between mono- and di-alkylation is a primary challenge due to the two nucleophilic nitrogen atoms in the bispidine core.
-
Stoichiometry Control: Using an incorrect ratio of reactants can favor di-alkylation.
-
Solution: Use a significant excess of the bispidine starting material relative to the alkylating agent. This statistically favors the alkylating agent reacting with an unreacted bispidine molecule rather than the mono-alkylated product.
-
-
Slow Addition: Adding the alkylating agent all at once creates a high local concentration, increasing the likelihood of a second alkylation on the already-reacted product.
-
Solution: Employ a syringe pump to add the alkylating agent slowly over several hours.[4] This maintains a low concentration of the electrophile, favoring mono-alkylation.
-
-
Protecting Groups: The most robust method for ensuring mono-alkylation is to temporarily block one of the nitrogen atoms.
Question 3: My reaction stalls and does not proceed to completion, leaving significant unreacted starting material. What should I do?
Answer: Incomplete conversion can be due to several factors, often related to reagent stability or reaction equilibrium.
-
Insufficient Base: The reaction generates an acid (H-X) byproduct which can protonate the amine starting material, rendering it non-nucleophilic. If the base is not sufficient to neutralize this acid, the reaction will slow or stop.
-
Solution: Ensure at least one equivalent of base is used. For challenging reactions, using 1.5 to 2 equivalents may be beneficial.
-
-
Reagent Decomposition: The alkylating agent or solvent may be degrading under the reaction conditions.
-
Solution: Check the stability of your reagents at the reaction temperature. As noted, DMF can decompose at elevated temperatures.[3] Consider running the reaction at a lower temperature for a longer duration or switching to a more stable solvent like ACN or DMSO.
-
-
Driving Equilibrium: Some N-alkylation reactions are reversible or reach an unfavorable equilibrium.
-
Solution: The addition of silver nitrate (AgNO₃) can help drive the reaction forward by precipitating the silver halide salt (AgBr, AgI), effectively removing the halide byproduct from the reaction mixture.[1]
-
Question 4: I am struggling with the purification of my N-alkylated bispidine. How can I effectively separate my product from byproducts and starting materials?
Answer: Purification can be challenging due to the similar polarities of the mono-alkylated product, di-alkylated byproduct, and unreacted bispidine.
-
Chromatography: Standard silica gel chromatography is the most common method.
-
Solution: A mixture of chloroform and ethanol or similar polar solvent systems can be effective for separating N-alkylated bispidines.[5] If separation is difficult, try converting the amine products to their hydrochloride salts and attempting separation in a different solvent system.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
-
Solution: After chromatographic purification, attempt to crystallize the product from a suitable solvent system. Converting the final product to a salt (e.g., HCl or oxalate salt) can often induce crystallinity and facilitate purification.
-
-
Extraction: A thorough aqueous workup is crucial.
-
Solution: During the workup, distribute the reaction mixture between an organic solvent (like ether or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to remove any remaining acid and salt byproducts.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents and bases for the N-alkylation of bispidine? A1: Polar aprotic solvents are typically preferred to promote Sₙ2 reactions. Commonly used solvents include dimethylformamide (DMF), acetonitrile (ACN), dimethyl sulfoxide (DMSO), and acetone.[2] Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) for less reactive systems.[1][2][7] The choice depends on the specific substrates and the required reaction temperature.
Q2: Which alkylating agents are most effective? A2: Alkyl halides are the most common alkylating agents. Their reactivity follows the order: Iodide > Bromide > Chloride. Alkyl bromides offer a good balance of reactivity and stability.[8] For sluggish reactions, adding a catalytic amount of NaI or KI can be beneficial.[1] Other electrophiles like alkyl sulfonates (tosylates, mesylates) can also be used.[8]
Q3: How can I achieve selective mono-N-alkylation? A3: The most reliable method is to use an orthogonal protecting group strategy. For instance, starting with N-Boc-3,7-diazabicyclo[3.3.1]nonane allows for the selective alkylation of the free secondary amine.[6] The Boc group can then be removed under acidic conditions. Alternatively, careful control of stoichiometry (large excess of bispidine) and slow addition of the alkylating agent can favor mono-alkylation.[4]
Q4: What is the typical temperature range for these reactions? A4: The optimal temperature can vary widely, from room temperature to refluxing conditions, depending on the reactivity of the amine and the alkylating agent. Reactions with reactive alkyl iodides may proceed at room temperature, while those with less reactive alkyl chlorides might require heating to 80-150 °C.[1][3] It is always best to start at a lower temperature and gradually increase it while monitoring the reaction.
Data & Protocols
Table 1: Summary of Typical Reaction Conditions for N-Alkylation
| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
| Imide | Alkyl Bromide | K₂CO₃ | DMF (LAG) | Room Temp. | 1-2 | >80% | [2] |
| Piperidine | Alkyl Bromide/Iodide | KHCO₃ | Acetonitrile | Room Temp. | Several | Good | [4] |
| Aniline | Primary Alcohol | t-BuOK | Toluene | 80-100 | 24 | Moderate-Good | [7] |
| Cyclic Lactam | Benzyl Bromide | K₂CO₃ / Cs₂CO₃ | DMF / ACN | 50-145 | 0.5 - several | Variable | [3] |
| Imidazole | Alkyl Halide | K₂CO₃ | DMF | Not specified | Not specified | Good | [2] |
Note: LAG refers to Liquid-Assisted Grinding, a mechanochemical technique.[2]
General Experimental Protocol for Mono-N-Alkylation of Bispidine
This protocol is a generalized procedure based on common practices for the N-alkylation of a secondary amine with an alkyl bromide.
1. Reagent Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bispidine derivative (1.2 equivalents).
-
Add an anhydrous solvent such as acetonitrile or DMF (to make a ~0.1 M solution of the bispidine).[4]
-
Add a suitable base, such as finely ground potassium carbonate (K₂CO₃, 2.0 equivalents). For improved solubility and reactivity, cesium carbonate (Cs₂CO₃) can be used.[1]
-
If using a less reactive alkyl halide, add a catalytic amount of potassium iodide (0.1 equivalents).[1]
2. Reaction Execution:
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Begin stirring the mixture.
-
Dissolve the alkyl bromide (1.0 equivalent) in a small amount of the same anhydrous solvent.
-
Add the alkyl bromide solution dropwise to the stirring bispidine mixture at room temperature over 1-2 hours using a dropping funnel or a syringe pump.[4]
-
After the addition is complete, heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
3. Workup:
-
Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic base and salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or chloroform/ethanol).[5]
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the purified N-alkylated bispidine.
Visualized Workflows
Caption: Troubleshooting workflow for addressing low reaction yields.
Caption: Logic diagram for achieving selective mono-N-alkylation.
References
- 1. reddit.com [reddit.com]
- 2. BJOC - Mechanochemical N-alkylation of imides [beilstein-journals.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 3,7-Diazabicyclo[3.3.1]nonane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,7-diazabicyclo[3.3.1]nonane and its derivatives, with a focus on managing stereochemistry.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 3,7-diazabicyclo[3.3.1]nonanes, particularly via the common double Mannich reaction.
Issue 1: Low Yield in the Double Mannich Cyclization
-
Question: My double Mannich reaction to form the 3,7-diazabicyclo[3.3.1]nonane core is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in the double Mannich cyclization for bispidine synthesis can stem from several factors. The reaction is reversible, and incomplete conversion is a common issue. Additionally, side reactions or difficult purification can contribute to product loss.
Potential Solutions:
-
Reaction Conditions: Ensure exhaustive heating to drive the reaction towards completion. The choice of solvent is also critical; alcohols like methanol or ethanol are commonly used. Acetic acid is often employed as a catalyst.
-
Purification: The crude products are often viscous oils, which can make purification challenging and lead to loss of material. Column chromatography is frequently necessary for isolation.
-
One-Pot Procedure: A one-pot synthesis, where the intermediate piperidone is not isolated, can sometimes improve overall yield and reduce solvent usage by removing the reaction water via distillation.
-
Reagent Purity: Ensure the purity of starting materials, particularly the amine and formaldehyde source (paraformaldehyde is often used).
-
Issue 2: Poor Diastereoselectivity or Formation of Unexpected Stereoisomers
-
Question: I am observing a mixture of diastereomers in my 3,7-diazabicyclo[3.3.1]nonane synthesis. How can I control the stereochemical outcome?
-
Answer: The stereochemistry of the 3,7-diazabicyclo[3.3.1]nonane core is heavily influenced by the substituents on the nitrogen and carbon atoms. The bicyclic system can adopt different conformations, primarily a "chair-chair" or a "boat-chair" form, which affects the orientation of substituents.
Strategies for Stereochemical Control:
-
Substituent Effects: The size and nature of substituents on the nitrogen atoms (N3 and N7) can dictate the preferred conformation. For instance, bulky alkyl substituents at N3 can induce a trans configuration of other ring substituents, often in a boat-chair conformation. Conversely, unsaturated substituents like propargyl groups may stabilize a cis configuration in a chair-chair conformation.
-
N-Acyl and N-Sulfonyl Groups: N,N'-diacyl derivatives tend to favor a twin-chair conformation, while N,N'-dialkyl or N,N'-diarylsulfonyl derivatives are more likely to adopt a boat-chair conformation.
-
Solvent Effects: In some cases, the solvent can influence diastereoselectivity. For certain asymmetric Mannich reactions leading to bispidine-like structures, the addition of water has been shown to switch the diastereoselectivity from anti to syn.
-
Thermodynamic vs. Kinetic Control: Consider the reaction conditions to favor either the thermodynamically or kinetically preferred diastereomer. This may involve adjusting the reaction temperature or time.
-
Issue 3: Difficulty in Purifying the Product
-
Question: My synthesized 3,7-diazabicyclo[3.3.1]nonane derivative is difficult to purify. What are some effective purification strategies?
-
Answer: The purification of 3,7-diazabicyclo[3.3.1]nonane derivatives can be challenging due to their physical properties.
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying these compounds, especially when they are obtained as viscous oils. Aluminum oxide is a suitable stationary phase, with eluents such as benzene:dioxane mixtures.
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Salt Formation: For basic derivatives, conversion to a salt (e.g., hydrochloride or fumarate) can facilitate purification by crystallization and help remove non-basic impurities.
-
Issue 4: Ambiguous Stereochemical Assignment
-
Question: I am unsure about the stereochemistry of my synthesized 3,7-diazabicyclo[3.3.1]nonane. How can I determine the conformation and relative configuration of the substituents?
-
Answer: The stereochemistry of these bicyclic systems is typically elucidated using spectroscopic methods, particularly NMR.
Methods for Stereochemical Assignment:
-
¹H and ¹³C NMR Spectroscopy: The conformation of the bicyclic core can often be determined from the coupling constants and chemical shifts in the NMR spectra. A "chair-chair" conformation is indicated by a doublet of doublets for the equatorial protons at C2, C4, C6, and C8, with large geminal coupling constants (around 10.5-11 Hz) and smaller vicinal coupling constants (3.0-6.0 Hz).
-
2D NMR Techniques: Techniques like NOESY can provide information about through-space interactions, helping to determine the relative orientation of substituents.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation and stereochemistry.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to the 3,7-diazabicyclo[3.3.1]nonane core?
A1: The most widely used and convenient method for synthesizing the 3,7-diazabicyclo[3.3.1]nonan-9-one core is the double Mannich reaction. This one-pot condensation typically involves a 4-piperidone derivative, a primary amine, and formaldehyde (or paraformaldehyde). The resulting ketone at the C9 position can then be reduced if the unsubstituted bicyclic alkane is desired.
Q2: How can I synthesize enantiomerically pure 3,7-diazabicyclo[3.3.1]nonanes?
A2: There are two primary strategies for obtaining enantiopure 3,7-diazabicyclo[3.3.1]nonanes:
-
Asymmetric Synthesis: This involves using a chiral starting material or a chiral auxiliary to induce stereoselectivity during the synthesis. For example, chiral amino acids can be incorporated as the primary amine in the Mannich reaction to yield chiral bispidinone derivatives.
-
Chiral Resolution: A racemic mixture of a 3,7-diazabicyclo[3.3.1]nonane derivative can be separated into its constituent enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., tartaric acid). These diastereomeric salts can then be separated by crystallization due to their different solubilities. Chiral column chromatography is another effective resolution technique.
Q3: What are the typical conformations of the 3,7-diazabicyclo[3.3.1]nonane ring system?
A3: The 3,7-diazabicyclo[3.3.1]nonane system predominantly exists in three conformations: a "chair-chair" (CC), a "boat-chair" (BC), and a "double twist" (TT). For many derivatives, the chair-chair conformation is the most stable. However, the presence of bulky substituents can lead to steric repulsion, favoring the boat-chair conformation to alleviate these interactions. The relative energies of these conformers can be studied using computational methods.
Data Presentation
Table 1: Comparison of Synthetic Methods for 3,7-Diazabicyclo[3.3.1]nonane Derivatives
| Synthetic Method | Starting Materials | Key Features | Typical Yields | Reference |
| Double Mannich Reaction | 4-Piperidone, primary amine, formaldehyde | One-pot synthesis of the bispidinone core. | Acceptable to good | |
| Wolff-Kishner Reduction | 3,7-Diazabicyclo[3.3.1]nonan-9-one, hydrazine | Reduction of the C9 ketone to a methylene group. | Not specified | |
| Asymmetric Mannich Reaction | Cyclic N-sulfonyl ketimine, ketone, chiral bispidine-based amine catalyst | Diastereodivergent synthesis of syn- and anti-benzosultams. | 96-99% (syn), 98% (anti) | |
| Chiral Resolution via Diastereomeric Salts | Racemic amine, chiral acid | Separation of enantiomers by crystallization. | Dependent on resolution efficiency |
Experimental Protocols
Protocol 1: Synthesis of 3,7-Diazabicyclo[3.3.1]nonan-9-ones via Double Mannich Reaction
This protocol is adapted from the synthesis of 3-(3-ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones.
-
Reactants: 1-(3-ethoxypropyl)piperidin-4-one, a primary amine (e.g., 1-(3-aminopropyl)imidazole), and paraformaldehyde.
-
Solvent and Catalyst: The reaction is carried out in methanol with acetic acid as a catalyst.
-
Procedure:
-
Dissolve 1-(3-ethoxypropyl)piperidin-4-one and the primary amine in methanol.
-
Add paraformaldehyde and a catalytic amount of acetic acid to the solution.
-
Stir the reaction mixture. The reaction progress can be monitored by TLC.
-
-
Work-up and Purification:
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product, often a viscous oil, is purified by column chromatography on aluminum oxide using a suitable eluent system (e.g., benzene:dioxane 5:1).
-
Protocol 2: Wolff-Kishner Reduction of 3,7-Diazabicyclo[3.3.1]nonan-9-ones
This protocol is for the reduction of the C9 carbonyl group.
-
Reactants: The 3,7-diazabicyclo[3.3.1]nonan-9-one derivative, hydrazine hydrate, and potassium hydroxide (KOH).
-
Solvent: Triethylene glycol.
-
Procedure:
-
Dissolve the bispidinone in triethylene glycol and add hydrazine hydrate.
-
Add KOH pellets to the mixture at 60 °C.
-
Heat the reaction mixture to 160-170 °C with stirring for 5 hours under a nitrogen atmosphere.
-
Distill off water and excess hydrazine hydrate at 190-200 °C.
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is typically worked up by extraction.
-
The crude product is purified by column chromatography.
-
Visualizations
Caption: General workflow for the double Mannich synthesis of the 3,7-diazabicyclo[3.3.1]nonane core.
Caption: Logical relationship between methods for obtaining enantiomerically pure 3,7-diazabicyclo[3.3.1]nonanes.
Validation & Comparative
validation of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane structure by 2D NMR
An Objective Comparison of Modern Techniques for the Structural Validation of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
Introduction
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, scaffold is a rigid bicyclic diamine that serves as a valuable core in a variety of pharmacologically active compounds. The specific arrangement of substituents and the conformation of the bicyclic system are critical to its biological activity. This guide provides a comparative overview of two powerful techniques for the structural validation of this compound: 2D Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
While 1D NMR (¹H and ¹³C) provides fundamental information, 2D NMR techniques such as COSY, HSQC, and HMBC are often essential for the complete and unambiguous assignment of all protons and carbons, and for confirming the connectivity and stereochemistry of the molecule. X-ray crystallography, on the other hand, offers a definitive view of the molecule's structure in the solid state.
2D NMR Spectroscopy for Structural Elucidation
Two-dimensional NMR spectroscopy is a suite of experiments that provide correlation information between different nuclei in a molecule, revealing through-bond and through-space relationships. For a molecule like this compound, these experiments are crucial for assigning the protons and carbons of the bicyclic core and the propyl substituents.
A typical workflow for 2D NMR-based structural elucidation is as follows:
Hypothetical 2D NMR Data for this compound
Below are tables summarizing the expected correlations from a suite of 2D NMR experiments for the title compound. The numbering scheme for the bicyclic core is standard, with nitrogens at positions 3 and 7.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity |
| 1, 5 | ~35 | ~2.5 | br s |
| 2, 4, 6, 8 | ~55 | ~2.8 (ax), ~2.2 (eq) | m |
| 9 | ~30 | ~1.8 | m |
| N-CH₂ | ~58 | ~2.4 | t |
| N-CH₂-CH₂ | ~20 | ~1.5 | sext |
| CH₃ | ~12 | ~0.9 | t |
Table 2: Key Expected 2D NMR Correlations
| Experiment | Correlating Protons | Correlating Proton-Carbon | Purpose |
| COSY | H-1/H-2, H-1/H-8, H-1/H-9 | - | Shows ³JHH couplings, confirming proton-proton adjacencies within the bicyclic rings. |
| N-CH₂/N-CH₂-CH₂ | - | Confirms connectivity within the propyl chains. | |
| HSQC | - | H-1/C-1, H-2/C-2, etc. | Directly correlates each proton to its attached carbon, assigning all CHn groups. |
| HMBC | - | H-1 to C-2, C-5, C-8, C-9 | Shows 2-3 bond correlations from protons to carbons, confirming the overall carbon skeleton and linking the propyl groups to the nitrogen atoms. |
| N-CH₂ to C-2, C-4 | |||
| CH₃ to N-CH₂-CH₂ |
Alternative Method: Single-Crystal X-ray Crystallography
X-ray crystallography is considered the "gold standard" for structural determination as it provides a precise three-dimensional model of the molecule as it exists in a crystal lattice. This technique can definitively determine bond lengths, bond angles, and the conformational state of the molecule. Several derivatives of 3,7-diazabicyclo[3.3.1]nonane have been characterized by X-ray diffraction, consistently showing a "chair-chair" conformation for the bicyclic system.
Comparison of 2D NMR and X-ray Crystallography
| Feature | 2D NMR Spectroscopy | X-ray Crystallography |
| Sample State | Solution | Solid (single crystal) |
| Information | Provides detailed connectivity and through-space proximities. Reflects the structure in a biologically relevant medium (solution). | Provides a precise 3D model with atomic coordinates, bond lengths, and angles. |
| Prerequisites | Soluble sample of sufficient concentration and purity. | A suitable single crystal of the compound. |
| Ambiguity | Can sometimes be ambiguous for complex stereochemistry without NOESY. | Unambiguous determination of relative stereochemistry. |
| Dynamics | Can provide information on conformational dynamics in solution. | Provides a static picture of the molecule in the solid state. |
Experimental Protocols
General 2D NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are typically used.
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Data Analysis:
-
Assign the proton signals using the COSY spectrum to identify spin systems.
-
Use the HSQC spectrum to assign the carbon signals directly attached to the assigned protons.
-
Utilize the HMBC spectrum to confirm long-range connectivities and assign quaternary carbons.
-
General X-ray Crystallography Protocol
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a concentrated solution of the purified compound.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Conclusion
Both 2D NMR spectroscopy and X-ray crystallography are powerful techniques for the structural validation of this compound. 2D NMR provides a comprehensive picture of the molecule's connectivity and conformation in solution, which is often more relevant to its biological activity. X-ray crystallography, when applicable, offers an unambiguous and precise solid-state structure. For unequivocal structural proof, the complementary use of both techniques is the most rigorous approach. For routine confirmation of the bispidine scaffold and substituent placement, a full suite of 2D NMR experiments is generally sufficient and highly informative.
A Comparative Analysis of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane and Other Chiral Diamines in Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral ligand is a critical step in the synthesis of enantiomerically pure compounds. This guide provides a comparative study of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane, a member of the rigid bispidine class of diamines, and other widely used chiral diamines in asymmetric catalysis. The performance of these ligands is evaluated based on experimental data from key asymmetric reactions, offering insights into their relative efficacy in inducing stereoselectivity.
Chiral diamines are indispensable tools in modern asymmetric synthesis, serving as ligands for metal catalysts that facilitate the formation of one enantiomer of a product over the other.[1][2] The structural rigidity and stereochemical arrangement of these diamines play a pivotal role in the efficiency and enantioselectivity of the catalyzed reaction. The 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold is a conformationally constrained framework that has garnered interest for its potential to create a well-defined chiral environment around a metal center.[3] This comparative guide focuses on the N,N'-dipropyl substituted bispidine, this compound, and contrasts its performance with established chiral diamines such as (-)-sparteine and derivatives of 1,2-diaminocyclohexane.
Performance in Asymmetric Diethylzinc Addition to Chalcone
The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The enantioselective addition of diethylzinc to chalcone, catalyzed by a nickel(II) complex of a chiral diamine, serves as a benchmark reaction for evaluating the effectiveness of these ligands.
While direct comparative data for this compound in this specific reaction is limited in publicly available literature, studies on structurally related bispidine-monoterpene conjugates have shown that the bispidine framework can act as a ligand for the nickel-catalyzed addition of diethylzinc to chalcones. However, in these specific cases, the chirality was induced by the monoterpene fragments rather than the bispidine core itself.[4]
For a meaningful comparison, we present data for the well-established chiral diamine, (-)-sparteine, in the nickel-catalyzed Michael addition of diethyl malonate to substituted chalcones, a closely related transformation that highlights the potential of diamine ligands in such reactions.
Table 1: Performance of (-)-Sparteine in the NiCl₂-Catalyzed Michael Addition of Diethyl Malonate to Substituted Chalcones
| Entry | Chalcone Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | H | 85 | 80 |
| 2 | 4-CH₃ | 88 | 82 |
| 3 | 4-OCH₃ | 91 | 85 |
| 4 | 4-Cl | 82 | 78 |
| 5 | 2-Cl | 80 | 75 |
Data extracted from a study by Chopade et al. The reaction was conducted with 10 mol% of the NiCl₂:(-)-sparteine catalyst in toluene at 25°C for 5 hours.
This data demonstrates that chiral diamines like (-)-sparteine can effectively induce high enantioselectivity in conjugate addition reactions. The rigid tetracyclic structure of (-)-sparteine creates a well-defined chiral pocket around the metal center, leading to significant stereochemical control. The performance of this compound would be expected to be influenced by the conformational rigidity of its bispidine core, with the propyl groups providing specific steric bulk.
Experimental Protocols
A detailed experimental protocol for a representative asymmetric conjugate addition reaction is provided below. This protocol is based on the nickel-catalyzed addition of diethylzinc to chalcone, a reaction where chiral diamines are commonly employed as ligands.
Experimental Protocol: Nickel-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to Chalcone
Materials:
-
Anhydrous toluene
-
Nickel(II) acetylacetonate [Ni(acac)₂]
-
Chiral diamine ligand (e.g., this compound or (-)-sparteine)
-
Chalcone
-
Diethylzinc (1.0 M solution in hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Ni(acac)₂ (0.05 mmol) and the chiral diamine ligand (0.06 mmol) in anhydrous toluene (2.0 mL). Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve chalcone (1.0 mmol) in anhydrous toluene (5.0 mL).
-
Reaction Initiation: To the solution of the nickel-diamine complex, add the chalcone solution via cannula. Cool the resulting mixture to 0 °C in an ice bath.
-
Addition of Diethylzinc: Slowly add the diethylzinc solution (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) dropwise to the reaction mixture over a period of 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Logical Relationships and Workflows
The following diagrams illustrate the general workflow for evaluating chiral diamines and the logical relationship in asymmetric catalysis.
Caption: Experimental workflow for the Ni-catalyzed asymmetric addition.
Caption: Logical relationship in metal-catalyzed asymmetric synthesis.
Conclusion
The selection of a chiral diamine ligand is a multifaceted decision that depends on the specific reaction, substrate, and desired outcome. While this compound belongs to the promising class of rigid bispidine ligands, more extensive comparative studies are needed to fully elucidate its performance profile against established chiral diamines like (-)-sparteine. The provided data and experimental protocol offer a framework for such evaluations. The inherent rigidity of the bispidine scaffold suggests its potential for creating a highly organized chiral environment, which is a key determinant for achieving high enantioselectivity in asymmetric catalysis. Further research and direct comparative experiments will be invaluable in positioning this compound and other bispidine derivatives within the arsenal of tools for modern asymmetric synthesis.
References
- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Diamine Ligands in Lithiation Reactions: 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane vs. TMEDA
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical development, the strategic use of lithiation reactions is paramount. The choice of a chelating diamine ligand can profoundly influence the reactivity, regioselectivity, and stereoselectivity of these transformations. This guide provides an objective comparison of two such ligands: the structurally rigid, bicyclic diamine 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane (DPDBN) and the flexible, widely-used N,N,N',N'-Tetramethylethylenediamine (TMEDA).
Performance Overview
Both DPDBN and TMEDA are employed to enhance the reactivity of organolithium bases, such as n-butyllithium and sec-butyllithium, by breaking down the aggregate nature of the organolithium species in solution. However, their distinct structural characteristics lead to different outcomes in stereoselective applications.
TMEDA is a versatile and cost-effective ligand known for its ability to accelerate reaction rates and improve yields in a variety of lithiation reactions, including ortho-lithiation and the deprotonation of acidic C-H bonds. Its flexibility allows it to effectively chelate lithium cations, increasing the basicity of the organolithium reagent.
DPDBN , a bulkier and more conformationally constrained achiral diamine, has demonstrated exceptional utility in diastereoselective lithiation reactions. Its rigid bicyclic framework can create a well-defined chiral pocket around the lithium cation, leading to high levels of stereocontrol in the deprotonation of prochiral substrates.
Quantitative Data Presentation
The following table summarizes the performance of DPDBN and TMEDA in representative stereoselective lithiation reactions of N-Boc protected cyclic amines. It is important to note that the data is derived from different experimental systems, but on structurally related substrates, providing a valuable comparative insight.
| Ligand | Substrate | Organolithium Reagent | Diastereomeric/ Enantiomeric Ratio | Yield | Reference |
| This compound (DPDBN) | N-Boc-bicyclopyrrolidine | sec-BuLi | >90:10 (trans:cis) | Not explicitly stated for the lithiation step alone; 27% overall yield after multiple steps. | [1] |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | N-Boc-pyrrolidine | sec-BuLi | Racemic product | 81% (after trapping with Me3SiCl) | [2] |
Experimental Protocols
Stereoselective Lithiation-Carboxylation of N-Boc-bicyclopyrrolidine using DPDBN
This protocol is adapted from the work of Tanoury et al. (2014) in the synthesis of a key building block for an HCV protease inhibitor.[1]
Materials:
-
N-Boc-bicyclopyrrolidine
-
This compound (DPDBN)
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Methyl tert-butyl ether (MTBE)
-
Dry ice (solid CO2)
-
Aqueous ammonium chloride (NH4Cl)
Procedure:
-
A solution of N-Boc-bicyclopyrrolidine and DPDBN in MTBE is cooled to -20 °C under a nitrogen atmosphere.
-
sec-Butyllithium (1.3 M in cyclohexane) is added dropwise to the solution, maintaining the temperature at -20 °C.
-
The resulting solution is stirred at -20 °C for 1 hour to ensure complete lithiation.
-
The reaction mixture is then cooled to -78 °C and quenched by the addition of crushed dry ice.
-
After the addition of CO2 is complete, the reaction is warmed to room temperature and quenched with saturated aqueous NH4Cl.
-
The organic layer is separated, and the aqueous layer is extracted with MTBE.
-
The combined organic layers are washed, dried, and concentrated to yield the carboxylated product with a high diastereomeric ratio.
Lithiation-Trapping of N-Boc-pyrrolidine using TMEDA
The following is a representative protocol for the lithiation of N-Boc-pyrrolidine with TMEDA as the ligand.[2]
Materials:
-
N-Boc-pyrrolidine
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Diethyl ether (Et2O)
-
Chlorotrimethylsilane (Me3SiCl)
Procedure:
-
To a solution of N-Boc-pyrrolidine and TMEDA in diethyl ether at -78 °C under a nitrogen atmosphere, sec-BuLi is added dropwise.
-
The reaction mixture is stirred at -78 °C for the specified time to allow for the formation of the lithiated intermediate.
-
Chlorotrimethylsilane is then added to the reaction mixture to trap the organolithium species.
-
The reaction is allowed to warm to room temperature.
-
Workup consists of quenching with a suitable aqueous solution, followed by extraction, drying of the organic phase, and purification to isolate the α-silylated product.
Mandatory Visualizations
Caption: A generalized workflow of a lithiation reaction followed by an electrophilic quench, highlighting the role of the diamine ligand in forming a reactive complex with the organolithium reagent.
References
A Comparative Guide to Assessing the Enantionmeric Purity of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development of chiral molecules for pharmaceutical applications. For bicyclic diamines such as 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane, a compound with potential applications in medicinal chemistry, robust and reliable analytical methods are essential. This guide provides a comparative overview of established techniques for assessing its enantiomeric purity, complete with experimental protocols and supporting data to aid in method selection and implementation.
Introduction to Enantiomeric Purity Analysis
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. Therefore, regulatory agencies demand strict control over the enantiomeric composition of chiral drugs. The two primary methods for determining enantiomeric purity are Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries and Chiral High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
A summary of the primary methods for determining the enantiomeric excess (e.e.) of this compound is presented below.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC with Pre-column Derivatization | Covalent reaction with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral HPLC column. | High sensitivity and resolution. Can be used for compounds without a chromophore. | Derivatization step can be time-consuming and may introduce analytical errors. |
| Direct Chiral HPLC | Separation of enantiomers on a chiral stationary phase (CSP) without prior derivatization. | Direct analysis, simpler sample preparation. | Requires screening of various expensive chiral columns and mobile phases to find suitable conditions. |
| NMR with Chiral Solvating Agents (CSAs) | Non-covalent interaction of the enantiomers with a chiral solvating agent to form transient diastereomeric complexes, leading to separate signals in the NMR spectrum. | Rapid and non-destructive. Provides structural information. | Lower sensitivity compared to HPLC. Requires higher sample concentrations. Peak resolution can be challenging. |
| NMR with Chiral Derivatizing Agents (CDAs) | Covalent reaction with a chiral derivatizing agent to form stable diastereomers with distinct NMR spectra. | Can provide larger chemical shift differences than CSAs, leading to better resolution. | Derivatization reaction must go to completion without kinetic resolution. Sample cannot be recovered. |
Recommended Experimental Protocols
Based on established methodologies for similar bicyclic diamines, the following protocols are recommended for assessing the enantiomeric purity of this compound.
Chiral HPLC with Pre-column Derivatization using NBD-Cl
This method is adapted from a validated procedure for a similar bicyclic diamine and offers high sensitivity.
Experimental Protocol:
-
Derivatization:
-
Prepare a solution of this compound in acetonitrile.
-
Add a solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in acetonitrile.
-
Add a suitable base (e.g., triethylamine) to catalyze the reaction.
-
Allow the reaction to proceed at room temperature until completion.
-
-
HPLC Analysis:
-
Column: A standard achiral C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.
-
Detection: UV-Vis detector at the wavelength of maximum absorbance for the NBD-adduct.
-
Quantification: Integrate the peak areas of the two diastereomers to determine the enantiomeric excess.
-
Direct Chiral HPLC
Direct enantioseparation is a powerful alternative, though it requires method development.
Experimental Protocol:
-
Column Screening: Screen a variety of chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) or Pirkle-type columns.
-
Mobile Phase Optimization: For the selected CSP, optimize the mobile phase composition (e.g., hexane/isopropanol or methanol/acetonitrile mixtures with additives like diethylamine) to achieve baseline separation of the enantiomers.
-
Analysis:
-
Inject the sample of this compound dissolved in the mobile phase.
-
Detection: UV-Vis or mass spectrometric detection.
-
Quantification: Determine the enantiomeric excess from the integrated peak areas.
-
NMR Spectroscopy with a Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol)
This method provides a rapid assessment of enantiomeric purity.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add an equimolar amount of a chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL).
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify a proton signal of the analyte that shows baseline separation for the two enantiomers.
-
Quantification: Integrate the separated signals to calculate the enantiomeric excess.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing enantiomeric purity.
Caption: Workflow for enantiomeric purity analysis.
Logical Relationship of Derivatization for Analysis
The process of converting enantiomers into diastereomers for analysis is a key concept.
Caption: Diastereomer formation for analysis.
Conclusion
The selection of an appropriate method for determining the enantiomeric purity of this compound will depend on factors such as the required sensitivity, sample availability, and the instrumentation at hand. Chiral HPLC with pre-column derivatization offers excellent sensitivity and is a robust choice for quantitative analysis. Direct chiral HPLC provides a more straightforward workflow but requires initial method development. NMR-based methods are valuable for rapid screening and for confirming the identity of the enantiomers. It is recommended to validate the chosen method according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose in a drug development setting.
A Comparative Guide to Chiral Diamine Ligands: (-)-Sparteine vs. 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane in Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the selection of a chiral ligand is a critical step in designing stereoselective synthetic routes. This guide provides a detailed comparison between the well-established natural product (-)-sparteine and the synthetic C₂-symmetric diamine, 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane. While (-)-sparteine is a cornerstone ligand in asymmetric deprotonation reactions, data on the catalytic performance of simple N,N'-dialkyl bispidines like the 3,7-dipropyl derivative is notably scarce, preventing a direct, data-driven comparison. This guide will therefore present the benchmark performance of (-)-sparteine and offer a structural and theoretical comparison to the largely unexplored potential of this compound.
Structural Overview
(-)-Sparteine is a tetracyclic lupin alkaloid with a rigid, conformationally locked structure. Its C₂-symmetry and the spatial arrangement of its nitrogen lone pairs make it an exceptional chiral ligand, particularly for organolithium reagents. This compound, a member of the bispidine family, shares a core 3,7-diazabicyclo[3.3.1]nonane skeleton, which can adopt a rigid double-chair conformation. The N-propyl groups offer steric bulk and influence the electronic properties of the nitrogen atoms.
Caption: Molecular structures of (-)-Sparteine and this compound.
Performance Benchmark: (-)-Sparteine in Asymmetric Deprotonation
One of the most well-documented applications of (-)-sparteine is in the asymmetric lithiation of N-Boc-pyrrolidine, followed by quenching with an electrophile. This reaction serves as a reliable benchmark for its performance.
Experimental Data
The combination of sec-butyllithium (s-BuLi) and (-)-sparteine effectively removes a proton from N-Boc-pyrrolidine enantioselectively, generating a configurationally stable α-lithiated intermediate. Subsequent reaction with various electrophiles yields the corresponding 2-substituted pyrrolidine derivatives with high enantiomeric excess (ee).
| Electrophile (E) | Product | Yield (%) | Enantiomeric Excess (ee %) |
| (CH₃)₃SiCl | 2-Trimethylsilyl-N-Boc-pyrrolidine | 87 | 96 |
| (C₆H₅)₂CO | 2-(Diphenylhydroxymethyl)-N-Boc-pyrrolidine | 75 | 90 |
Data compiled from studies on s-BuLi/(-)-sparteine mediated asymmetric deprotonation.[1]
Key Experimental Protocol: Asymmetric Lithiation of N-Boc-Pyrrolidine
A general procedure for the (-)-sparteine-mediated asymmetric deprotonation of N-Boc-pyrrolidine is as follows:
-
A solution of N-Boc-pyrrolidine and (-)-sparteine (typically 1.1-1.3 equivalents of each relative to the substrate) in a dry ethereal solvent such as diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
sec-Butyllithium (s-BuLi) (1.1-1.3 equivalents) in a hydrocarbon solvent (e.g., cyclohexane) is added dropwise, maintaining the temperature at -78 °C.
-
The resulting solution is stirred at -78 °C for a specified time (typically 2-4 hours) to ensure complete formation of the chiral lithiated intermediate.
-
The chosen electrophile (1.2-1.5 equivalents) is then added to the reaction mixture, and the solution is stirred for an additional period (e.g., 1-3 hours) at -78 °C.
-
The reaction is quenched with a suitable reagent, such as saturated aqueous ammonium chloride solution, and allowed to warm to room temperature.
-
The product is extracted using an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved through column chromatography. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Caption: Asymmetric deprotonation workflow using (-)-sparteine.
This compound: A Structural Analog with Untapped Potential
Despite its structural similarity to the core of sparteine, this compound and other simple N,N'-dialkyl bispidines have not been extensively explored as chiral ligands in asymmetric catalysis.
Synthesis
The synthesis of N,N'-dialkyl-3,7-diazabicyclo[3.3.1]nonanes is generally achieved through a multi-step process. A common route involves a double Mannich reaction of a 4-piperidone derivative, formaldehyde, and a primary amine to form the bispidinone core. This is followed by reduction of the ketone and subsequent N-alkylation to introduce the desired alkyl groups (in this case, propyl).
Performance and Applications
Currently, there is a lack of published data on the performance of this compound as a chiral ligand in asymmetric reactions comparable to those where sparteine excels. Research on chiral bispidines has often focused on derivatives where chirality is introduced through substituents on the carbon framework or by using chiral amines in their synthesis. Some studies have explored achiral bispidines as stoichiometric ligands in catalytic systems, but this does not provide insight into their inherent stereodirecting capabilities.
One study on novel chiral bispidines containing monoterpenoid fragments found that they did not induce chirality in the Ni-catalyzed addition of diethylzinc to chalcones. This highlights that the mere presence of a chiral bispidine scaffold does not guarantee high enantioselectivity, and the nature of the substituents plays a crucial role.
Comparative Analysis and Future Outlook
| Feature | (-)-Sparteine | This compound |
| Structure | Tetracyclic, conformationally rigid | Bicyclic core with flexible N-propyl groups |
| Symmetry | C₂-symmetric | C₂-symmetric |
| Source | Natural product | Synthetic |
| Availability | Commercially available, but only as the (-)-enantiomer. The (+)-enantiomer is rare and expensive. | Requires multi-step synthesis. Both enantiomers could potentially be synthesized from chiral starting materials. |
| Proven Applications | Asymmetric deprotonation, kinetic resolutions, carbolithiation reactions. | Primarily studied for non-catalytic applications (e.g., as scaffolds for biologically active molecules). Performance in asymmetric catalysis is largely undocumented. |
| Performance | High enantioselectivity (often >90% ee) in benchmark reactions. | Not established. |
Key Differences and Potential:
-
Rigidity vs. Flexibility: The rigid tetracyclic structure of sparteine is key to its success, as it creates a well-defined chiral pocket around the metal center. The bicyclic core of the dipropyl bispidine is also relatively rigid, but the flexibility of the N-propyl groups could lead to multiple conformations of the metal complex, potentially resulting in lower enantioselectivity.
-
Synthetic Accessibility: The synthetic nature of this compound offers the significant advantage of being able to potentially synthesize both enantiomers, a major limitation of sparteine. This would provide access to both enantiomeric series of a target molecule.
-
Tunability: The bispidine scaffold allows for systematic modification of the N-alkyl groups. This could be a powerful tool for optimizing a catalytic reaction, where steric and electronic properties could be fine-tuned to improve selectivity and reactivity.
Conclusion
(-)-Sparteine remains a highly effective and reliable chiral ligand for a range of asymmetric transformations, particularly in organolithium chemistry, with a wealth of supporting experimental data. Its primary drawback is the limited availability of its (+)-enantiomer.
This compound, on the other hand, represents an intriguing but largely unexplored alternative. While it shares a key structural motif with sparteine, its efficacy in asymmetric catalysis has yet to be demonstrated. The lack of performance data makes it a high-risk, high-reward candidate for methods development. Future research into the catalytic activity of chiral, C₂-symmetric N,N'-dialkyl bispidines is needed to determine if they can serve as viable, synthetically accessible alternatives or complements to the venerable sparteine. For now, for predictable and high enantioselectivity in established reactions, (-)-sparteine is the ligand of choice.
References
A Comparative Guide to the Quantification of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of specific molecules within a complex reaction mixture is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane, a bicyclic diamine, alongside other analytical techniques. This document outlines a detailed GC-MS protocol and presents a comparison with alternative methods to aid in selecting the most suitable approach for your analytical needs.
Quantification of this compound by GC-MS
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds, and its coupling with mass spectrometry provides high selectivity and sensitivity for detection and quantification. However, the analysis of amines by GC can be challenging due to their polar nature, which can lead to poor peak shape and interactions with the chromatographic system.[1][2] To address these issues, a derivatization step is often employed to convert the amines into less polar and more volatile derivatives, improving their chromatographic behavior.[3][4]
Experimental Protocol for GC-MS Quantification
This proposed method is based on general principles for the analysis of diamines by GC-MS and may require further optimization for the specific reaction mixture.
1. Sample Preparation and Derivatization:
-
Internal Standard (IS): Prepare a stock solution of a suitable internal standard (e.g., a structurally similar diamine that is not present in the sample, such as 1,8-diaminooctane) in a compatible solvent (e.g., dichloromethane).
-
Sample Extraction:
-
Take a known volume or weight of the reaction mixture.
-
If the analyte is in an aqueous or highly polar phase, perform a liquid-liquid extraction. Make the sample basic (pH > 10) with a non-volatile base like sodium hydroxide to ensure the diamine is in its free base form.[2]
-
Extract the analyte into an organic solvent such as dichloromethane or diethyl ether.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Derivatization:
-
To an aliquot of the extract, add a known amount of the internal standard.
-
Add a derivatizing agent. A common choice for amines is N,o-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a chloroformate reagent.[3][5] For this protocol, we will use ethyl chloroformate (ECF).
-
The reaction can be carried out at room temperature or with gentle heating. The derivatization transforms the amine groups into their corresponding carbamates, which are more amenable to GC analysis.[5]
-
After the reaction is complete, the sample is ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent.[6]
-
Column: A mid-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good starting point.[7] For challenging amine separations, a specialized column like a CP-Volamine column could be considered.[2]
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Inlet Temperature: 280 °C.[7]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp 1: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.[4]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
-
MS Transfer Line Temperature: 280 °C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity. Target ions for the derivatized analyte and the internal standard should be determined by analyzing a standard solution in full scan mode first.
3. Quantification:
-
A calibration curve is constructed by preparing a series of standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
-
The concentration of the analyte in the unknown sample is determined from the calibration curve.
Experimental Workflow Diagram
Caption: GC-MS quantification workflow for this compound.
Comparison with Alternative Analytical Methods
While GC-MS is a robust technique, other methods can also be employed for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
| Feature | GC-MS | HPLC-MS | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by mass-to-charge ratio. | Quantification based on the integrated signal of a specific nucleus relative to a standard. |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wide range of polarities and volatilities. | No volatility requirement. |
| Derivatization | Often necessary for polar amines to improve chromatography.[3][4] | Generally not required, simplifying sample preparation. | Not required. |
| Sensitivity | High (pg to ng level). | High (pg to ng level). | Lower (µg to mg level). |
| Selectivity | High, especially with MS/MS. | High, especially with MS/MS. | High, based on unique NMR signals. |
| Sample Throughput | Moderate, due to chromatographic run times. | Moderate, due to chromatographic run times. | Can be high for simple spectra. |
| Matrix Effects | Can be significant, often mitigated by sample cleanup and internal standards.[6] | Can be significant (ion suppression/enhancement), mitigated by sample cleanup and internal standards. | Generally lower matrix effects. |
| Cost | Moderate to high instrument cost. | High instrument cost. | Very high instrument cost. |
| Pros | Excellent separation efficiency for complex mixtures, established libraries for compound identification. | Broad applicability to non-volatile and thermally labile compounds. | Non-destructive, provides structural information, no need for identical standard for quantification (can use a universal standard).[8][9] |
| Cons | Derivatization adds complexity and potential for error. Not suitable for non-volatile compounds. | Mobile phase selection can be complex. | Lower sensitivity, requires higher sample concentration. |
Data Presentation
Quantitative results should be presented in a clear and concise tabular format.
Table 1: Quantification of this compound in Reaction Mixtures
| Sample ID | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean (mg/mL) | Standard Deviation | %RSD |
| Reaction Time 0h | 10.2 | 10.5 | 10.3 | 10.3 | 0.15 | 1.5% |
| Reaction Time 2h | 8.1 | 8.3 | 8.0 | 8.1 | 0.15 | 1.9% |
| Reaction Time 4h | 5.9 | 6.1 | 6.0 | 6.0 | 0.10 | 1.7% |
| Reaction Time 8h | 2.5 | 2.6 | 2.4 | 2.5 | 0.10 | 4.0% |
Logical Relationship of Analytical Method Selection
Caption: Decision tree for selecting an analytical method.
References
- 1. bre.com [bre.com]
- 2. Amines by GC-MS - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
A Comparative Guide to Determining the Absolute Configuration of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The definitive assignment of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development. For complex bicyclic systems such as 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane derivatives, selecting the most appropriate analytical method is paramount. This guide provides a comparative overview of three powerful techniques for determining absolute configuration: X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.
Methodology Comparison
The choice of method for determining the absolute configuration of this compound derivatives depends on several factors, including the physical state of the sample, the availability of instrumentation, and the need for computational resources. While X-ray crystallography is often considered the "gold standard" for its unambiguous results, it is contingent on the ability to grow high-quality single crystals, which can be a significant bottleneck. In contrast, VCD and NMR spectroscopy offer the advantage of solution-phase analysis, precluding the need for crystallization.
The following table summarizes the key performance indicators for each technique, based on typical experimental outcomes for chiral bicyclic amines.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR with Chiral Derivatizing Agents |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of left and right circularly polarized infrared light | Formation of diastereomers with distinct NMR chemical shifts |
| Sample Requirement | High-quality single crystal | ~5-10 mg, in solution | ~1-5 mg, in solution |
| Analysis Time | Days to weeks (including crystallization) | Hours to days (including computation) | Hours |
| Data Output | 3D molecular structure, Flack parameter | VCD and IR spectra | ¹H and ¹⁹F NMR spectra |
| Confidence Level | Very high (if successful) | High (with computational support) | High (model-dependent) |
| Key Advantage | Unambiguous 3D structure | No crystallization needed, sensitive to solution conformation | Rapid, widely available instrumentation |
| Key Limitation | Requires high-quality crystals | Requires computational modeling | Requires suitable chiral derivatizing agent, potential for signal overlap |
Experimental Protocols
X-ray Crystallography
This method provides a definitive three-dimensional structure of the molecule, from which the absolute configuration can be determined.
Protocol:
-
Crystallization: Dissolve the enantiomerically pure this compound derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient size and quality.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (typically 100 K) using a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by anomalous dispersion effects. The Flack parameter is refined, which should converge to a value near 0 for the correct enantiomer and near 1 for the incorrect one.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The experimental spectrum is then compared to a computationally predicted spectrum to assign the absolute configuration.
Protocol:
-
Sample Preparation: Prepare a solution of the enantiomerically pure this compound derivative in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Spectral Acquisition: Acquire the VCD and infrared (IR) spectra using a VCD spectrometer. Typically, spectra are collected over several hours to achieve a good signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for the this compound derivative using computational chemistry software (e.g., Gaussian).
-
Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)
This technique involves the reaction of the chiral amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. The differences in the NMR chemical shifts of the protons in these diastereomers can be used to deduce the absolute configuration.
Protocol:
-
Derivatization:
-
In two separate NMR tubes, react the enantiomerically pure this compound derivative with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl), respectively. A non-nucleophilic base (e.g., pyridine) is typically added to scavenge the HCl produced.
-
-
NMR Analysis: Acquire high-resolution ¹H and ¹⁹F NMR spectra of both diastereomeric products in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons near the chiral centers.
-
Based on the established Mosher's model, the sign of the Δδ values for protons on either side of the MTPA plane allows for the determination of the absolute configuration of the amine.
-
Visualizing the Workflow
The following diagrams illustrate the experimental and logical workflows for determining the absolute configuration of this compound derivatives using the described methods.
biological activity comparison between 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane and its analogs
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Biological Landscape of Substituted Bispidinones.
The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, scaffold is a rigid bicyclic structure that has garnered significant attention in medicinal chemistry due to its presence in various biologically active natural products and its utility as a versatile template for the design of novel therapeutic agents. The conformational rigidity and the presence of two nitrogen atoms at positions 3 and 7 allow for precise spatial orientation of substituents, making it an attractive framework for exploring structure-activity relationships (SAR). While a diverse array of bispidine analogs has been synthesized and evaluated, this guide provides a comparative overview of their biological activities, with a focus on analogs of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane, to inform future drug discovery and development efforts.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Derivatives of 3,7-diazabicyclo[3.3.1]nonane have been extensively investigated as ligands for nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a variety of physiological and pathological processes. Variations in the substituents at the N3 and N7 positions have been shown to significantly influence both the affinity and selectivity for different nAChR subtypes.
Quantitative Comparison of nAChR Binding Affinities
| Compound/Analog | Substituents (N3, N7) | α4β2* Ki (nM) | α3β4* Ki (nM) | α7* Ki (nM) | Reference |
| Unsubstituted Bispidine | H, H | 600 | >10,000 | >10,000 | [1] |
| N-Benzylbispidine | H, Benzyl | >10,000 | 569.6 | >10,000 | [1] |
| Acetylbispidine Analog (Methyl) | Acetyl, Methyl | - | - | - | [1] |
| Acetylbispidine Analog (Ethyl) | Acetyl, Ethyl | - | - | - | [1] |
| Acetylbispidine Analog (Propyl) | Acetyl, Propyl | - | - | - | [1] |
| 2-Furanyl Carboxamide Analog | H, CO-2-furanyl | 9.9 | - | 15,000 | |
| N-Methylpyrrol-2-yl Carboxamide Analog | H, CO-pyrrol-2-yl | - | - | - |
Note: Data for this compound is not available in the reviewed literature. The table highlights the impact of N-substituents on nAChR affinity.
Experimental Protocols
Radioligand Binding Assay for nAChR Subtypes
This protocol is adapted from methods described for determining the binding affinity of compounds for α4β2, α7, and α3β4 nAChR subtypes.
-
Membrane Preparation:
-
For α4β2 and α7 subtypes, rat forebrains are homogenized in ice-cold buffer.
-
For the α3β4 subtype, IMR-32 cells are used.
-
The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended in assay buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a specific radioligand and various concentrations of the test compound.
-
Radioligands used: [³H]Cytisine for α4β2, [³H]methyllycaconitine for α7, and [³H]epibatidine for α3β4.
-
The reaction mixture is incubated to allow for competitive binding.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathway and Experimental Workflow
Caption: nAChR activation by an agonist and the workflow for radioligand binding assays.
Cytotoxic and Anticancer Activity
Several 3,7-diazabicyclo[3.3.1]nonane derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the induction of apoptosis, potentially through the activation of polyamine catabolism which produces cytotoxic byproducts.
Quantitative Comparison of Cytotoxicity
| Compound/Analog | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| BisP4 (3,7-bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one) | MiaPaca-2 (Pancreatic) | 16.9 | Apoptosis Induction | [2] |
| BisP4 | BxPC-3 (Pancreatic) | 23.7 | Apoptosis Induction | [2] |
| BisP4 | CFPAC-1 (Pancreatic) | 36.3 | Apoptosis Induction | [2] |
| Compound 4c | HepG2 (Liver) | Potent | Apoptosis Induction | [3] |
| Compound 4e | HepG2 (Liver) | Potent | Apoptosis Induction | [3] |
| Bispidine Platinum Analogs (1a, 2a, 3) | K562, A2780 | µM range | Cytotoxic | [4][5] |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cells are treated with various concentrations of the bispidine analogs for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
-
Formazan Solubilization:
-
The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
-
Caspase-3/7 Activity Assay for Apoptosis Detection
This assay quantifies the activity of key executioner caspases in apoptosis.
-
Cell Treatment:
-
Cells are treated with the test compounds as in the MTT assay.
-
-
Cell Lysis:
-
After treatment, the cells are lysed to release their intracellular contents.
-
-
Substrate Addition:
-
The cell lysate is incubated with a fluorogenic substrate specific for caspase-3 and -7 (e.g., Ac-DEVD-AMC).
-
-
Fluorescence Measurement:
-
Activated caspase-3/7 in the lysate cleaves the substrate, releasing a fluorescent molecule (AMC).
-
The fluorescence is measured using a fluorometer with excitation at ~380 nm and emission at ~460 nm.
-
-
Data Analysis:
-
The level of fluorescence is proportional to the caspase-3/7 activity and is an indicator of apoptosis.
-
Signaling Pathway and Experimental Workflow
Caption: Overview of apoptosis pathways and the experimental workflow for assessing cytotoxicity.
Opioid Receptor Affinity
Certain derivatives of the 3,7-diazabicyclo[3.3.1]nonane scaffold have been investigated for their affinity to opioid receptors, primarily showing selectivity for the kappa-opioid receptor (KOR).
Quantitative Comparison of Opioid Receptor Binding Affinities
| Compound/Analog | Substituents (2, 4 positions) | µ-opioid Ki (nM) | δ-opioid Ki (nM) | κ-opioid Ki (nM) | Reference |
| 2,4-Diphenyl Analog | Phenyl | Low affinity | Low affinity | >1000 | [3] |
| 2,4-di(m-fluorophenyl) Analog | m-fluorophenyl | - | - | sub-µM range | [3] |
| 2,4-di(p-methoxyphenyl) Analog | p-methoxyphenyl | - | - | sub-µM range | [3] |
| 2,4-di(m-hydroxyphenyl) Analog | m-hydroxyphenyl | - | - | sub-µM range | [3] |
| Sulfur-bridged analog 2i | - | 85 | >5000 | >10000 | [6] |
Note: The available data focuses on 2,4-diaryl substituted analogs, not the N3, N7 substituted compounds like this compound.
Experimental Protocols
Opioid Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity of compounds to µ, δ, and κ opioid receptors.
-
Membrane Preparation:
-
Brain tissue (e.g., from rat or guinea pig) is homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in assay buffer.
-
-
Binding Assay:
-
The membrane preparation is incubated with a selective radioligand for each receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U-69,593 for κ) and varying concentrations of the test compound.
-
-
Separation and Detection:
-
The assay is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
IC50 values are determined from competition binding curves and converted to Ki values.
-
Signaling Pathway
Caption: General signaling pathway for G-protein coupled receptors like the opioid receptors.
Other Reported Biological Activities
The versatility of the 3,7-diazabicyclo[3.3.1]nonane scaffold has led to its exploration for other therapeutic applications, including local anesthetics and orexin receptor antagonists.
-
Local Anesthetic Activity: Certain bispidine derivatives have shown promising local anesthetic effects, with some compounds exhibiting low toxicity.
-
Orexin Receptor Antagonism: While not the exact [3.3.1] scaffold, related diazabicyclic structures have been developed as potent orexin receptor antagonists, suggesting the potential of this class of compounds for the treatment of sleep disorders.
Due to the limited quantitative data available in the public domain for these activities, detailed comparative tables are not provided here. However, the investigation into these areas underscores the broad therapeutic potential of bispidine-based compounds.
References
- 1. Research Portal [researchworks.creighton.edu]
- 2. Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and opioid receptor affinity of a series of 2, 4-diaryl-substituted 3,7-diazabicylononanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Item - Structureâactivity relationships of opioid ligands - Loughborough University - Figshare [repository.lboro.ac.uk]
- 6. Synthesis, biological evaluation and docking studies of a novel class of sulfur-bridged diazabicyclo[3.3.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking a Potent Scaffold: A Comparative Guide to the SAR of 3,7-Dialkyl-3,7-Diazabicyclo[3.3.1]nonane Derivatives
Researchers in drug discovery are constantly seeking novel molecular frameworks that offer both potent biological activity and the potential for selective targeting. The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, scaffold has emerged as a promising candidate, with derivatives showing significant activity across various biological targets, including nicotinic acetylcholine receptors (nAChRs) and exhibiting potential as anticancer agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonane derivatives, supported by experimental data and detailed protocols to aid researchers in this field.
The bispidine core, a bicyclic diamine, provides a rigid structure that can be strategically functionalized at the 3 and 7 nitrogen positions to modulate pharmacological activity.[1] This inherent structural feature allows for the exploration of a wide chemical space, leading to the identification of compounds with high affinity and selectivity for specific biological targets.
Nicotinic Acetylcholine Receptor (nAChR) Ligands: A Quest for Subtype Selectivity
A significant body of research on 3,7-diazabicyclo[3.3.1]nonane derivatives has focused on their interaction with nAChRs, which are implicated in a variety of neurological disorders.[2] The ability to selectively target nAChR subtypes is a key goal in developing novel therapeutics with improved efficacy and reduced side effects.
Comparative Affinity of Derivatives at nAChR Subtypes
The following table summarizes the binding affinities (Ki values) of a series of 3,7-disubstituted-3,7-diazabicyclo[3.3.1]nonane derivatives for different nAChR subtypes. The data highlights how modifications at the N-3 and N-7 positions influence both potency and selectivity.
| Compound ID | R1 | R2 | α4β2* Ki (nM) | α3β4* Ki (nM) | α7* Ki (nM) |
| Bispidine | H | H | 600 | >10,000 | >10,000 |
| 1 | Benzyl | H | >10,000 | 569.6 | >10,000 |
| 2 | Acetyl | H | 18.3 | 1,257 | >10,000 |
| 3 | Acetyl | Methyl | 1.8 | 350 | >10,000 |
| 4 | Acetyl | Ethyl | 2.5 | 480 | >10,000 |
| 5 | Acetyl | Propyl | 5.1 | 890 | >10,000 |
| 6 | Benzoyl | H | 2.3 | 15.8 | 1,120 |
| 7 | Phenylacetyl | H | 1.5 | 25.1 | 2,340 |
Data extracted from Bioorganic & Medicinal Chemistry, 2013.[2]
SAR Insights for nAChR Ligands:
-
N-Acylation: Introduction of an acetyl group at the N-3 position (Compound 2) significantly enhances affinity for the α4β2* subtype compared to the unsubstituted bispidine.[2]
-
N-Alkylation of N-Acyl Derivatives: Subsequent N-alkylation of the second nitrogen (Compounds 3-5) with small alkyl groups (methyl, ethyl) further increases α4β2* affinity.[2] However, increasing the alkyl chain length to propyl (Compound 5) begins to decrease affinity.
-
Aromatic Acyl Groups: Employing aromatic acyl groups like benzoyl (Compound 6) and phenylacetyl (Compound 7) leads to high affinity for both α4β2* and α3β4* subtypes, indicating a loss of selectivity.[2]
Anticancer Activity: Targeting Polyamine Catabolism
Recent studies have explored the potential of 3,7-diazabicyclo[3.3.1]nonane derivatives as anticancer agents.[3][4] The mechanism of action for some of these compounds involves the induction of polyamine catabolism, a metabolic pathway that can produce cytotoxic substances and lead to apoptosis in cancer cells.[4]
Comparative Cytotoxicity of Bispidine Derivatives
The following table presents the cytotoxic activity (IC50 values) of selected bispidine derivatives against the HepG2 human liver cancer cell line.
| Compound ID | R1 | R2 | HepG2 IC50 (µM) |
| 8 | H | H | >100 |
| 9 | 3-Methoxypropyl | 3-(1H-imidazol-1-yl)propyl | 45.3 |
| 10 | 3-Methoxypropyl | 3-(1H-piperazin-1-yl)ethyl | 12.5 |
| 11 | 3-Ethoxypropyl | 3-(1H-imidazol-1-yl)propyl | 38.7 |
| 12 | 3-Ethoxypropyl | 3-(1H-piperazin-1-yl)ethyl | 9.8 |
Data extracted from Molecules, 2022.[3]
SAR Insights for Anticancer Activity:
-
Alkyl and Heterocyclic Substituents: The introduction of specific alkyl and heterocyclic moieties at the N-3 and N-7 positions is crucial for cytotoxic activity. The unsubstituted bispidine (Compound 8) is inactive.
-
Piperazine Moiety: Derivatives containing a piperazine ring (Compounds 10 and 12) exhibit significantly higher potency compared to those with an imidazole ring (Compounds 9 and 11).[3]
-
Ethoxypropyl vs. Methoxypropyl: The presence of a 3-ethoxypropyl group at N-3 (Compounds 11 and 12) generally leads to slightly higher potency than a 3-methoxypropyl group (Compounds 9 and 10).[3]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are provided below.
Radioligand Binding Assays for nAChR Affinity
Objective: To determine the binding affinity (Ki) of test compounds for different nAChR subtypes.
Materials:
-
Membrane preparations from Sprague-Dawley rat forebrains (for α4β2* and α7* subtypes) and calf adrenals (for α3β4* subtype).[2]
-
Radioligands: [3H]epibatidine (for α4β2* and α3β4) and [3H]MLA (for α7).[2]
-
Assay buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific binding control: Nicotine (10 µM) for [3H]epibatidine and unlabeled MLA (1 µM) for [3H]MLA.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparations with the radioligand and varying concentrations of the test compound in the assay buffer.
-
After reaching equilibrium, terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 values by non-linear regression analysis of the competition binding data.
-
Convert the IC50 values to Ki values using the Cheng-Prusoff equation.
MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of the bispidine derivatives on cancer cell lines.
Materials:
-
HepG2 human liver cancer cells.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Seed HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing the Research Workflow
The following diagrams illustrate the general workflow for the synthesis and evaluation of 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonane derivatives.
Caption: General workflow for the synthesis and biological evaluation of bispidine derivatives.
Caption: Logical relationship in the SAR of 3,7-disubstituted bispidine derivatives.
This comparative guide underscores the versatility of the 3,7-diazabicyclo[3.3.1]nonane scaffold. By systematically modifying the substituents at the nitrogen atoms, researchers can fine-tune the pharmacological properties of these derivatives to achieve high potency and selectivity for diverse biological targets. The provided data and protocols offer a solid foundation for further research and development in this promising area of medicinal chemistry.
References
- 1. Bispidine - Wikipedia [en.wikipedia.org]
- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nicotinic Acetylcholine Receptor Modulation: A Comparative Guide to Alternatives for 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane in CNS Research
For researchers, scientists, and drug development professionals investigating novel therapeutic agents for central nervous system (CNS) disorders, the choice of chemical tools is paramount. While 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane (DPDBN) represents a specific chemical entity within the broader class of bispidine derivatives, a comprehensive understanding of its alternatives can open new avenues for discovery. This guide provides a comparative overview of the 3,7-diazabicyclo[3.3.1]nonane scaffold and a leading alternative strategy: positive allosteric modulation of nicotinic acetylcholine receptors (nAChRs).
In contrast, positive allosteric modulators (PAMs) of nAChRs offer a distinct and increasingly explored therapeutic approach. Instead of directly activating the receptor, PAMs enhance the response of the receptor to the endogenous neurotransmitter, acetylcholine. This mechanism is thought to offer several advantages, including a lower risk of receptor desensitization and a more physiological mode of action.
This guide will compare the bispidine scaffold, using the parent compound as a reference, with prominent PAMs targeting the α7 and α4β2 nAChR subtypes, which are critical for cognitive function and implicated in various CNS disorders.
Quantitative Comparison of nAChR Modulators
The following tables summarize key quantitative data for the 3,7-diazabicyclo[3.3.1]nonane scaffold and selected α7 and α4β2 nAChR PAMs.
Table 1: Binding Affinity and Potency of nAChR Modulators
| Compound/Scaffold | Target nAChR Subtype | Parameter | Value | Reference(s) |
| 3,7-Diazabicyclo[3.3.1]nonane | α4β2* | Ki | 600 nM | [1] |
| α7 nAChR PAMs | ||||
| NS-1738 | α7 | EC50 (potentiation of ACh) | ~1 µM | [2] |
| PNU-120596 | α7 | EC50 | 216 nM | [3][4] |
| α4β2 nAChR PAMs | ||||
| desformylflustrabromine (dFBr) | α4β2 | Potentiation of ACh response | ~4-fold increase in efficacy | [5] |
Table 2: In Vivo Effects of nAChR Modulators
| Compound | Model | Effect | Reference(s) |
| α7 nAChR PAMs | |||
| NS-1738 | Rat social recognition test | Improved performance | [6] |
| PNU-120596 | Rodent models of sensory-gating | Reversal of deficits | [7] |
| α4β2 nAChR PAMs | |||
| desformylflustrabromine (dFBr) | Rat model of nicotine self-administration | Reduced nicotine intake | [1][8] |
| desformylflustrabromine (dFBr) | Mouse model of nicotine withdrawal | Reversal of withdrawal signs | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided.
nAChR signaling pathway with agonist and PAM binding sites.
A typical experimental workflow for characterizing nAChR modulators.
Experimental Protocols
Radioligand Binding Assay for nAChR Affinity
This protocol is adapted from standard methods for determining the binding affinity of a test compound for nAChR subtypes.[9][10][11][12]
1. Membrane Preparation:
-
Rat brain tissue (e.g., cortex for α4β2, hippocampus for α7) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
Membrane preparation (typically 50-100 µg of protein).
-
A specific radioligand for the nAChR subtype of interest (e.g., [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7).
-
Varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine) is added to a set of wells.
-
-
The total assay volume is brought to a final volume (e.g., 250 µL) with assay buffer.
-
The plate is incubated at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer to reduce non-specific binding.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value of the test compound.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for nAChR Function
This protocol outlines the general procedure for assessing the functional effects of compounds on nAChRs expressed in a cellular system.[4][13][14][15]
1. Cell Culture and Transfection:
-
A suitable cell line that does not endogenously express nAChRs (e.g., HEK293 or Xenopus oocytes) is used.
-
The cells are transiently or stably transfected with the cDNAs encoding the desired nAChR subunits (e.g., α7 or α4 and β2).
2. Electrophysiological Recording:
-
Cells expressing the nAChRs are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.
-
A glass micropipette with a fine tip (1-5 MΩ resistance) is filled with an internal solution that mimics the intracellular ionic composition and is positioned to form a high-resistance seal (GΩ seal) with the cell membrane.
-
The membrane patch under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
3. Compound Application and Data Acquisition:
-
The nAChR agonist (e.g., acetylcholine) is applied to the cell at a specific concentration to elicit an inward current.
-
To test for modulatory effects, the test compound (e.g., a PAM) is co-applied with the agonist.
-
The resulting currents are recorded using a patch-clamp amplifier, digitized, and stored on a computer for offline analysis.
-
To determine the potency (EC50 or IC50) and efficacy of the compound, concentration-response curves are generated by applying a range of compound concentrations.
4. Data Analysis:
-
The peak amplitude of the agonist-evoked current is measured in the absence and presence of the test compound.
-
The data are plotted as a function of compound concentration and fitted with an appropriate equation (e.g., Hill equation) to determine the EC50/IC50 and maximal effect.
In Vivo Microdialysis for Neurotransmitter Release
This protocol describes a method to measure the in vivo effects of a compound on neurotransmitter release in a specific brain region of a freely moving animal.[3][5][8][16][17]
1. Surgical Implantation of Microdialysis Probe:
-
Anesthetized laboratory animals (e.g., rats or mice) are placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting a specific brain region of interest (e.g., the nucleus accumbens or prefrontal cortex).
-
The cannula is secured to the skull with dental cement. The animals are allowed to recover from surgery.
2. Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into collection vials.
-
After a stable baseline of neurotransmitter levels is established, the test compound is administered (e.g., systemically via intraperitoneal injection or locally through the microdialysis probe).
-
Dialysate collection continues for a set period after compound administration to monitor changes in neurotransmitter levels.
3. Neurotransmitter Analysis:
-
The collected dialysate samples are analyzed to quantify the concentration of the neurotransmitter of interest (e.g., dopamine, acetylcholine).
-
High-performance liquid chromatography (HPLC) coupled with a sensitive detection method (e.g., electrochemical detection or mass spectrometry) is commonly used for this analysis.
4. Data Analysis:
-
The neurotransmitter concentrations in the dialysate samples are expressed as a percentage of the baseline levels.
-
The data are plotted over time to visualize the effect of the compound on neurotransmitter release.
-
Statistical analysis is performed to determine the significance of the observed changes.
References
- 1. Positive allosteric modulation of α4β2 nicotinic acetylcholine receptors as a new approach to smoking reduction: evidence from a rat model of nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PNU 120596 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 5. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Positive allosteric modulation of α4β2 nicotinic acetylcholine receptors as a new approach to smoking reduction: evidence from a rat model of nicotine self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversal of Nicotine Withdrawal Signs Through Positive Allosteric Modulation of α4β2 Nicotinic Acetylcholine Receptors in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.okstate.edu [scholars.okstate.edu]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Dose-dependent effects of GAT107, a novel allosteric agonist-positive allosteric modulator (ago-PAM) for the α7 nicotinic cholinergic receptor: a BOLD phMRI and connectivity study on awake rats [frontiersin.org]
- 16. Pharmacological Characterization of the Allosteric Modulator Desformylflustrabromine and Its Interaction with α4β2 Neuronal Nicotinic Acetylcholine Receptor Orthosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential immediate and sustained memory enhancing effects of alpha7 nicotinic receptor agonists and allosteric modulators in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane, a bicyclic amine used in various research and development applications. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling.[1] According to its Safety Data Sheet (SDS), the compound poses the following risks:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
It is imperative to prevent the release of this compound into the environment. Under no circumstances should it be disposed of down the drain or in regular waste streams.[1][2]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or other protective clothing
-
Use in a well-ventilated area or under a fume hood is essential to avoid inhalation of vapors.[1]
Hazard and Safety Data Summary
For quick reference, the key hazard information for this compound is summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The primary disposal route for this type of organic nitrogenous compound is high-temperature incineration.[3]
1. Waste Collection and Segregation:
-
Segregate Waste: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container.[2]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or acids, to prevent hazardous reactions.[2]
2. Containerization and Labeling:
-
Use Compatible Containers: The waste container must be made of a material compatible with aliphatic amines. A high-density polyethylene (HDPE) or glass container with a secure, tightly sealing cap is recommended.
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.
3. Storage Prior to Disposal:
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area away from heat sources and direct sunlight.
-
Limited Accumulation: Adhere to your institution's and local regulations regarding the maximum allowable quantity of hazardous waste stored in the laboratory and the maximum accumulation time.
4. Arranging for Disposal:
-
Contact a Licensed Professional: Disposal must be handled by a licensed and certified hazardous waste disposal company that is equipped for the incineration of chemical waste.[2]
-
Provide Documentation: Be prepared to provide the waste disposal company with the Safety Data Sheet (SDS) for this compound and a complete inventory of the waste.
5. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Place the contaminated absorbent material into a sealed container for disposal as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the chemical .
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
